(3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C53H88N7O18P3S |
|---|---|
Molekulargewicht |
1236.3 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriaconta-17,20,23,26,29-pentaenethioate |
InChI |
InChI=1S/C53H88N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(61)36-44(63)82-35-34-55-43(62)32-33-56-51(66)48(65)53(2,3)38-75-81(72,73)78-80(70,71)74-37-42-47(77-79(67,68)69)46(64)52(76-42)60-40-59-45-49(54)57-39-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,39-42,46-48,52,61,64-65H,4,7,10,13,16,19-38H2,1-3H3,(H,55,62)(H,56,66)(H,70,71)(H,72,73)(H2,54,57,58)(H2,67,68,69)/b6-5-,9-8-,12-11-,15-14-,18-17-/t41-,42-,46-,47-,48+,52-/m1/s1 |
InChI-Schlüssel |
KPOSZALBEXIMSM-JMHZWYDESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Role of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA: A Putative Intermediate at the Crossroads of Lipid Metabolism and Inflammatory Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA is a complex very-long-chain fatty acyl-CoA whose specific biological functions remain to be fully elucidated. Its intricate structure, featuring a 3-hydroxy modification and a highly unsaturated 32-carbon acyl chain, suggests a pivotal role as an intermediate in specialized metabolic pathways. This guide synthesizes current knowledge on related lipid molecules and metabolic processes to propose a putative biological role for this fascinating molecule. We will explore its likely involvement in the biosynthesis of specialized pro-resolving mediators (SPMs) and its potential as a biomarker or therapeutic target in inflammatory diseases.
Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are not merely structural components of cellular membranes. Their activated forms, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are dynamic players in a multitude of cellular processes. These include:
-
Sphingolipid Synthesis: VLCFAs are essential for the formation of ceramides and other sphingolipids, which are critical for membrane integrity, cell signaling, and apoptosis.[1]
-
Energy Metabolism: While not a primary energy source, VLCFAs can undergo peroxisomal beta-oxidation to provide acetyl-CoA for cellular energy needs.
-
Precursors to Bioactive Mediators: A key function of polyunsaturated VLCFAs is their role as precursors to potent signaling molecules, such as the specialized pro-resolving mediators (SPMs), which actively orchestrate the resolution of inflammation.[[“]][3][4]
The specific molecule of interest, this compound, possesses a C32 polyunsaturated acyl chain, strongly suggesting its involvement in pathways related to docosahexaenoic acid (DHA), a well-known precursor to several families of SPMs.[5][6][7]
Deconstructing the Molecule: Clues from its Structure
The chemical structure of this compound provides significant insights into its potential biological role.
The 3-Hydroxy Modification: An Intermediate in Fatty Acid Metabolism
The presence of a hydroxyl group at the third carbon (C3) is a hallmark of intermediates in both fatty acid beta-oxidation and fatty acid elongation.[8][9][10]
-
In beta-oxidation , L-3-hydroxyacyl-CoA is formed by the hydration of an enoyl-CoA intermediate. This is then oxidized to a 3-ketoacyl-CoA, which is subsequently cleaved.[11]
-
In fatty acid elongation , the process is essentially the reverse of beta-oxidation. A 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, which is then dehydrated and further reduced to form a saturated acyl-CoA that is two carbons longer.[1][12]
Given the very long and highly unsaturated nature of the acyl chain, it is plausible that this molecule is an intermediate in a specialized fatty acid elongation pathway, potentially leading to the synthesis of a novel, even longer polyunsaturated fatty acid.
The Polyunsaturated Acyl Chain: A Link to Pro-Resolving Pathways
The five double bonds in the acyl chain, starting at carbon 17, are characteristic of derivatives of omega-3 fatty acids like DHA (22:6n-3).[7][13] DHA is the precursor to several families of SPMs, including resolvins, protectins, and maresins.[[“]][14] These molecules are potent anti-inflammatory and pro-resolving agents, playing a crucial role in terminating the inflammatory response and promoting tissue repair.[3][15]
The structure of this compound suggests it could be an intermediate in the biosynthesis of a novel class of SPMs derived from a C32 polyunsaturated fatty acid.
Proposed Biosynthetic Pathway and Biological Role
Based on its structure, we propose that this compound is an intermediate in a pathway that elongates a DHA-like precursor. This hypothetical pathway could lead to the synthesis of a novel C32 very-long-chain polyunsaturated fatty acid, which may then be a substrate for lipoxygenases and other enzymes to generate a new family of specialized pro-resolving mediators.
Caption: Proposed biosynthetic pathway involving this compound.
This proposed pathway highlights the potential of this molecule to be a critical node in the production of novel anti-inflammatory and pro-resolving lipid mediators. The discovery and characterization of such a pathway would have significant implications for our understanding of inflammation and could open new avenues for therapeutic intervention.
Methodologies for Investigation
Validating the proposed biological role of this compound requires a multi-pronged experimental approach.
Lipidomic Analysis
Advanced mass spectrometry-based lipidomics is the cornerstone for identifying and quantifying this molecule in biological samples.
Protocol: Targeted LC-MS/MS for this compound
-
Lipid Extraction: Extract lipids from cell cultures or tissues using a modified Bligh-Dyer or Folch method.
-
Solid-Phase Extraction (SPE): Fractionate the lipid extract using SPE to enrich for acyl-CoAs.
-
Liquid Chromatography (LC): Separate the acyl-CoAs using reverse-phase LC with a C18 column and a gradient of acetonitrile and water with formic acid.
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the target molecule using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular weight of the target molecule, and product ions will be specific fragments, such as the CoA moiety.
Enzymatic Assays
In vitro enzymatic assays are crucial for identifying the enzymes responsible for the synthesis and metabolism of this compound.
Protocol: In Vitro 3-Ketoacyl-CoA Reductase Assay
-
Enzyme Source: Use purified recombinant enzymes or cell lysates.
-
Substrate: Synthesize the corresponding 3-ketoacyl-CoA precursor.
-
Reaction: Incubate the enzyme with the substrate and NADPH.
-
Detection: Monitor the consumption of NADPH spectrophotometrically at 340 nm or detect the formation of the 3-hydroxyacyl-CoA product by LC-MS/MS.
Cell-Based Functional Assays
To investigate the pro-resolving effects of the downstream metabolites, cell-based assays are essential.
Protocol: Macrophage Efferocytosis Assay
-
Cell Culture: Culture primary macrophages or a macrophage cell line.
-
Induce Apoptosis: Induce apoptosis in neutrophils using UV irradiation or another suitable method.
-
Treatment: Treat the macrophages with the putative novel SPMs derived from the C32 PUFA.
-
Co-culture: Co-culture the treated macrophages with the apoptotic neutrophils.
-
Quantification: Quantify the engulfment of apoptotic neutrophils by macrophages using flow cytometry or fluorescence microscopy. An increase in efferocytosis would indicate a pro-resolving effect.[3]
Future Directions and Therapeutic Potential
The elucidation of the biological role of this compound and its associated metabolic pathway could have profound implications for human health.
-
Biomarker of Resolution: The levels of this molecule and its downstream metabolites could serve as biomarkers to monitor the resolution of inflammation in various diseases.
-
Therapeutic Target: The enzymes involved in its biosynthesis could be targeted for the development of new drugs to promote inflammation resolution.
-
Novel Pro-Resolving Mediators: The identification of a new class of SPMs derived from a C32 precursor could lead to the development of novel therapeutics for inflammatory disorders such as cardiovascular disease, arthritis, and neurodegenerative diseases.
Conclusion
While direct evidence for the biological role of this compound is currently lacking, its chemical structure provides compelling clues to its function as a key intermediate in a novel metabolic pathway at the intersection of very-long-chain fatty acid metabolism and the resolution of inflammation. The proposed research strategies outlined in this guide provide a roadmap for uncovering the secrets of this enigmatic molecule and harnessing its potential for therapeutic benefit. The journey to fully understand its role will undoubtedly be challenging, but the potential rewards for human health are immense.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. The function of specialized pro-resolving endogenous lipid mediators, vitamins, and other micronutrients in the control of the inflammatory processes: Possible role in patients with SARS-CoV-2 related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elevatedhealthcare.ca [elevatedhealthcare.ca]
The Endogenous Presence of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA in Tissues: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the current understanding and analytical approaches for studying the endogenous presence of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA. This very-long-chain 3-hydroxyacyl-CoA is situated at the crossroads of complex lipid metabolism, and this guide is intended for researchers, scientists, and drug development professionals interested in its potential biological significance and detection in tissues.
Introduction: The Emerging Landscape of Very-Long-Chain Polyunsaturated Fatty Acids and Their Derivatives
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of various biological processes.[1] Their biosynthesis occurs in the endoplasmic reticulum through the action of a family of enzymes known as fatty acid elongases (ELOVL).[2] Of particular interest are the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are enriched in specific tissues like the retina and testes and are precursors to novel bioactive lipid mediators.[3][4]
The molecule at the center of this guide, this compound, is a hydroxylated, 32-carbon polyunsaturated acyl-CoA. While its direct endogenous presence has not been extensively documented in the literature, its structure strongly suggests a role as a potential intermediate in the biosynthesis or metabolism of C32 VLC-PUFAs. The presence of a hydroxyl group at the C-3 position is characteristic of intermediates in both fatty acid synthesis and β-oxidation pathways.[5]
Recent discoveries of "elovanoids," a class of dihydroxylated derivatives of 32- and 34-carbon VLC-PUFAs with potent neuroprotective and pro-homeostatic activities, further underscore the importance of understanding the metabolic pathways of these long-chain lipids.[6][7] It is plausible that this compound is a transient but critical intermediate in the formation of these or related signaling molecules.
This guide will delve into the putative biosynthetic pathway of this molecule, provide detailed methodologies for its extraction and analysis from tissues, and discuss the potential challenges and future directions in this exciting field of lipid research.
Putative Biosynthetic Pathway
The biosynthesis of this compound is likely initiated from the elongation of shorter-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA, 22:6n-3). This process is catalyzed by a series of enzymes in the endoplasmic reticulum. The key steps are hypothesized as follows:
-
Elongation of Precursor Fatty Acids: The synthesis would begin with the elongation of a C30:5-CoA precursor, which itself is formed through successive elongation steps from shorter PUFAs like DHA. The ELOVL4 enzyme is known to be involved in the synthesis of VLC-PUFAs.
-
Condensation: The first step of the elongation cycle involves the condensation of the C30:5-CoA with malonyl-CoA, catalyzed by a β-ketoacyl-CoA synthase (KCS). This reaction forms a β-ketoacyl-CoA.
-
First Reduction: The β-keto group is then reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor. This step would yield this compound.
-
Dehydration and Second Reduction: Subsequent dehydration by a 3-hydroxyacyl-CoA dehydratase (HCD) and a final reduction by an enoyl-CoA reductase (ECR) would complete the elongation cycle, producing a saturated C32:5-CoA.
Diagram of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway for this compound.
Analytical Methodologies for Tissue Analysis
The detection and quantification of this compound in tissues present a significant analytical challenge due to its likely low abundance and potential instability. A robust and sensitive method, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required.
Tissue Extraction Protocol
A reliable extraction method is critical to ensure the quantitative recovery of long-chain acyl-CoAs from complex tissue matrices. The following protocol is a well-established starting point, which may require optimization for specific tissues.
Step-by-Step Protocol:
-
Tissue Homogenization:
-
Rapidly excise and freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the frozen tissue in a pre-chilled tube containing an extraction solvent, such as acetonitrile/isopropanol (3:1, v/v).
-
-
Phase Separation:
-
Add a buffered aqueous solution (e.g., 0.1 M potassium phosphate, pH 6.7) to the homogenate.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
The resulting supernatant, containing the acyl-CoAs, is then subjected to SPE for purification and concentration.
-
Anion exchange SPE cartridges are commonly used to bind the negatively charged CoA esters.
-
Conditioning: Condition the SPE column with an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water/acetic acid).
-
Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with the conditioning solvent to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with a solvent mixture containing a salt to disrupt the ionic interaction (e.g., methanol/ammonium formate).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluted fraction to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
-
Workflow for Tissue Extraction and Analysis
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 3. Very long chain PUFA in murine testicular triglycerides and cholesterol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Elovanoids are a novel class of homeostatic lipid mediators that protect neural cell integrity upon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Peroxisomal Beta-Oxidation of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the peroxisomal beta-oxidation of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). We will delve into the core biochemistry, enzymatic machinery, and experimental methodologies pertinent to this pathway, with a focus on its physiological and pathophysiological significance.
PART 1: The Central Role of Peroxisomes in VLCFA Metabolism
Peroxisomes are indispensable cellular organelles that, among other functions, are exclusively responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] This metabolic process is crucial for maintaining lipid homeostasis. Deficiencies in peroxisomal beta-oxidation lead to the accumulation of VLCFAs, a biochemical hallmark of a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome.[2][3]
The substrate of focus, this compound, is a C32 unsaturated fatty acyl-CoA. While its direct metabolic origin is a subject of ongoing research, it is understood to be an intermediate in the complex pathways of lipid metabolism. The beta-oxidation of such VLCFAs is not only a catabolic process but is also linked to the biosynthesis of essential molecules like docosahexaenoic acid (DHA).[4][5][6]
PART 2: The Enzymatic Cascade of Peroxisomal Beta-Oxidation
The peroxisomal beta-oxidation of straight-chain acyl-CoAs is a four-step spiral that results in the shortening of the fatty acid chain by two carbons per cycle, yielding acetyl-CoA.[7] This process is carried out by a set of core enzymes.[8]
A Step-by-Step Breakdown:
-
Dehydrogenation by Multifunctional Protein 2 (MFP-2): For a 3-hydroxyacyl-CoA substrate like the one in focus, the cycle begins with the second enzyme of the classical pathway. The L-3-hydroxyacyl-CoA dehydrogenase domain of the Multifunctional Protein 2 (MFP-2), also known as D-bifunctional protein, catalyzes the oxidation of the 3-hydroxyl group to a 3-keto group.[9][10] This step is crucial and specific to the L-stereoisomer of the substrate.
-
Thiolytic Cleavage by Peroxisomal Thiolases: The resulting 3-ketoacyl-CoA intermediate is then cleaved by a peroxisomal 3-ketoacyl-CoA thiolase.[11] Two main thiolases have been identified in peroxisomes:
This thiolytic cleavage releases a molecule of acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of beta-oxidation.
PART 3: Experimental Methodologies for Studying Peroxisomal Beta-Oxidation
Investigating the peroxisomal beta-oxidation of a specific substrate requires a combination of biochemical and analytical techniques.
Isolation of Peroxisomes
A critical first step is the isolation of a fraction enriched with functional peroxisomes from a biological source, typically liver tissue or cultured cells. A common workflow is as follows:
Measurement of Beta-Oxidation Activity
Once peroxisomes are isolated, or in whole-cell systems, the beta-oxidation activity can be measured. A robust method involves the use of stable-isotope labeled substrates.[15]
Protocol Outline:
-
Substrate Incubation: Incubate the isolated peroxisomes or cultured cells with a stable-isotope labeled very-long-chain fatty acid (e.g., D3-C22:0).[15]
-
Metabolite Extraction: After incubation, extract the fatty acids from the sample.
-
Derivatization: Derivatize the fatty acids to enhance their detection by mass spectrometry.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the labeled substrate and its beta-oxidation products (e.g., D3-C16:0).[15]
The ratio of the product to the substrate provides a measure of the peroxisomal beta-oxidation activity.[15]
Data Presentation: Expected Outcomes in Different Conditions
| Cell Type/Condition | VLCFA Levels | Peroxisomal Beta-Oxidation Activity | Key Defect |
| Control Fibroblasts | Normal | Normal | None |
| X-linked Adrenoleukodystrophy (X-ALD) | Elevated | Reduced | Defective VLCFA transport into peroxisomes[16] |
| Zellweger Syndrome (PBD) | Highly Elevated | Severely Deficient | Defective peroxisome biogenesis[3] |
| MFP-2 Deficiency | Elevated | Deficient for specific substrates | Lack of L-3-hydroxyacyl-CoA dehydrogenase activity[10] |
PART 4: Pathophysiological Relevance and Therapeutic Implications
Defects in the peroxisomal beta-oxidation pathway have profound clinical consequences.
-
Peroxisomal Biogenesis Disorders (PBDs): In these disorders, the assembly of peroxisomes is impaired, leading to a global loss of peroxisomal functions.[3] This results in the accumulation of VLCFAs in plasma and tissues, causing severe neurological and developmental abnormalities.[2]
-
Single Enzyme Deficiencies: Mutations in genes encoding specific enzymes of the beta-oxidation pathway, such as MFP2, also lead to the accumulation of VLCFAs and severe clinical phenotypes.[10]
A deeper understanding of the metabolism of specific VLCFA intermediates like this compound is crucial for:
-
Developing Novel Diagnostic Markers: More specific substrates could lead to more sensitive and specific diagnostic assays.
-
Identifying Therapeutic Targets: The enzymes in this pathway are potential targets for therapeutic interventions aimed at restoring or bypassing the deficient metabolic step.
-
Evaluating Therapeutic Efficacy: Assays measuring the beta-oxidation of these specific substrates can be used to monitor the response to treatment in clinical trials.
References
- 1. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 7. The Multifunctional Protein in Peroxisomal β-Oxidation: STRUCTURE AND SUBSTRATE SPECIFICITY OF THE ARABIDOPSIS THALIANA PROTEIN MFP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ACAA1 - Wikipedia [en.wikipedia.org]
- 13. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peroxisomal diseases [neuropathology-web.org]
An In-Depth Technical Guide to the Metabolic Pathway of Very-Long-Chain 3-Hydroxyacyl-CoAs
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical constituents of cellular lipids and signaling molecules.[1] Their metabolism is a tightly regulated process, balancing synthesis in the endoplasmic reticulum with degradation in peroxisomes to maintain cellular homeostasis. This technical guide provides a comprehensive examination of the metabolic pathways governing VLCFAs, with a specific focus on the pivotal intermediate, 3-hydroxyacyl-CoA. This molecule resides at the intersection of anabolic and catabolic pathways, and its dysregulation is a hallmark of severe inherited neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[1][2] We will explore the enzymatic steps, cellular machinery, and metabolic crosstalk that define VLCFA fate. Furthermore, this guide details field-proven experimental protocols for quantifying VLCFA levels and assaying metabolic function, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this critical area of lipid metabolism.
Introduction: The Unique Challenge of Very-Long-Chain Fatty Acids
Unlike long-chain fatty acids (LCFAs) that are primarily metabolized in mitochondria, VLCFAs (fatty acids with chain lengths of C22 or greater) present a unique biochemical challenge.[3][4] Due to their extreme hydrophobicity and length, they cannot be efficiently processed by the mitochondrial β-oxidation machinery.[3][5] Nature has thus evolved a specialized pathway within a distinct organelle, the peroxisome, to handle their initial degradation.[6][7]
The cellular concentration of VLCFAs must be meticulously controlled. While they are essential for the synthesis of specific sphingolipids and glycerophospholipids vital for myelin and retinal function, their accumulation is profoundly cytotoxic, leading to membrane disruption, oxidative stress, and inflammatory demyelination.[4][8] This guide dissects the peroxisomal β-oxidation pathway responsible for VLCFA catabolism, a process indispensable for neuronal health and overall metabolic stability.
The Core Pathway: Peroxisomal β-Oxidation
The degradation of VLCFAs is not a complete oxidation to CO2 and water within the peroxisome. Instead, the peroxisome acts as a chain-shortening facility. It sequentially cleaves two-carbon units from the VLCFA-CoA molecule until it is short enough to be shuttled to the mitochondria for complete oxidation.[9][10] This process involves four key enzymatic steps.
Activation and Peroxisomal Import: The Critical Gateway
Before degradation, free VLCFAs must be activated and transported into the peroxisomal matrix.
-
Activation: In the peroxisomal membrane or cytosol, very-long-chain acyl-CoA synthetases (VLACS) attach a Coenzyme A (CoA) molecule to the VLCFA, forming a VLCFA-CoA thioester.[5][11] This activation step is essential for all subsequent metabolic reactions.
-
Transport: The transport of VLCFA-CoA across the peroxisomal membrane is a critical, rate-limiting step mediated by the ATP-binding cassette (ABC) transporter, Adrenoleukodystrophy Protein (ALDP), which is encoded by the ABCD1 gene.[10][12] ALDP acts as the primary gatekeeper for VLCFA entry into the peroxisome for degradation.[13] Defects in this single protein are the cause of X-linked adrenoleukodystrophy, underscoring its profound importance.[8][12]
The Four Steps of Peroxisomal β-Oxidation
Once inside the peroxisome, the VLCFA-CoA undergoes a cycle of four reactions.
-
Step 1: Dehydrogenation: The cycle begins with the FAD-dependent enzyme, Acyl-CoA Oxidase 1 (ACOX1) . It introduces a trans-2-enoyl double bond into the acyl-CoA chain. Unlike its mitochondrial counterpart which funnels electrons into the electron transport chain, ACOX1 directly transfers electrons to molecular oxygen (O₂), generating hydrogen peroxide (H₂O₂).[3][5] This is a defining feature of peroxisomal oxidation.
-
Step 2: Hydration: The second step is catalyzed by the D-Bifunctional Protein (DBP) , which possesses two distinct enzymatic activities. Its enoyl-CoA hydratase activity adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.[3][14]
-
Step 3: Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of the D-Bifunctional Protein (DBP) then oxidizes the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA , using NAD⁺ as an electron acceptor to produce NADH.[3][14] This step involves the central molecule of our topic.
-
Step 4: Thiolysis: Finally, Peroxisomal Thiolase (ACAA1) mediates the cleavage of the 3-ketoacyl-CoA. It uses a free CoA molecule to break the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA unit and a VLCFA-CoA that is two carbons shorter.[3]
The shortened acyl-CoA can then re-enter this cycle until it reaches a medium or long-chain length.
Figure 1: The four-step cycle of peroxisomal β-oxidation of Very-Long-Chain Acyl-CoAs.
Metabolic Crosstalk: The Peroxisome-Mitochondria Alliance
Peroxisomes do not operate in isolation. They lack a citric acid cycle and a respiratory chain, making them dependent on mitochondria for complete energy extraction and redox balance.[7]
-
Fate of Acyl-CoAs: The end products of peroxisomal β-oxidation—acetyl-CoA and the shortened acyl-CoAs (like octanoyl-CoA)—are exported from the peroxisome.[9] They are then transported into mitochondria, typically via the carnitine shuttle system, for complete oxidation to CO₂ and H₂O, generating a large amount of ATP.[15][16]
-
Redox Shuttling: The NADH generated during the DBP-catalyzed step cannot be reoxidized within the peroxisome. Its reducing equivalents must be exported to the cytosol and subsequently shuttled into the mitochondria to be reoxidized by the electron transport chain.[9]
-
H₂O₂ Detoxification: The hydrogen peroxide produced by ACOX1 is a potent reactive oxygen species. Peroxisomes are rich in the enzyme catalase , which efficiently detoxifies H₂O₂ by converting it to water and oxygen, thus protecting the cell from oxidative damage.[6]
Figure 2: Functional alliance between peroxisomes and mitochondria in fatty acid oxidation.
Pathophysiology: Disorders of VLCFA Metabolism
Defects at any stage of the peroxisomal β-oxidation pathway lead to the accumulation of VLCFAs in tissues and plasma, resulting in severe clinical phenotypes.
| Disorder | Affected Gene(s) | Defective Protein/Process | Primary Biochemical Abnormality | Key Clinical Features |
| X-linked Adrenoleukodystrophy (X-ALD) | ABCD1 | ALDP Transporter | Impaired import of VLCFA-CoA into peroxisomes.[10][12] | Accumulation of C24:0 and C26:0 VLCFAs.[17] |
| Zellweger Spectrum Disorders (ZSD) | PEX genes (e.g., PEX1, PEX5, PEX6) | Peroxisome Biogenesis/Import | Absence of functional peroxisomes.[3][18] | Accumulation of VLCFAs, phytanic acid; deficient plasmalogens.[19] |
| ACOX1 Deficiency | ACOX1 | Acyl-CoA Oxidase 1 | Defect in the first step of β-oxidation.[14] | Accumulation of VLCFAs. |
| D-Bifunctional Protein (DBP) Deficiency | HSD17B4 | D-Bifunctional Protein | Defect in the second and third steps of β-oxidation. | Accumulation of VLCFAs and bile acid intermediates. |
Key Experimental Methodologies
Investigating the metabolism of very-long-chain 3-hydroxyacyl-CoAs and the broader VLCFA pathway requires precise and validated techniques. As a self-validating system, protocols must include appropriate controls (e.g., cells from healthy controls vs. patients) and standards for accurate quantification.
Protocol: Quantification of VLCFA Levels by GC-MS
Causality: The gold-standard diagnostic and research method for disorders of VLCFA metabolism is the direct quantification of these lipids. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity and specificity to measure VLCFA levels (e.g., hexacosanoic acid, C26:0) and calculate diagnostic ratios (e.g., C26:0/C22:0) in patient-derived samples like plasma or cultured fibroblasts.[10][19]
Methodology:
-
Sample Preparation: Collect plasma or harvest cultured skin fibroblasts from both patients and healthy controls.
-
Lipid Extraction: Perform a total lipid extraction from a measured amount of sample using a chloroform:methanol solvent system (e.g., Folch method).
-
Hydrolysis & Derivatization: Saponify the lipid extract (e.g., with methanolic HCl) to release free fatty acids from complex lipids. Convert the free fatty acids into their volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent like BF₃-methanol.
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a long capillary column suitable for separating long-chain esters.
-
The FAMEs are separated based on their boiling points and retention times.
-
The separated molecules enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments provides a unique fingerprint for each FAME, allowing for unambiguous identification and quantification against known standards.
-
-
Data Analysis: Calculate the absolute concentrations of C22:0, C24:0, and C26:0 fatty acids. Determine the C24:0/C22:0 and C26:0/C22:0 ratios, which are critical diagnostic markers as they are elevated in conditions like X-ALD.[10]
Protocol: Peroxisomal β-Oxidation Activity Assay
Causality: To directly assess the functional capacity of the peroxisomal β-oxidation pathway, an activity assay is employed. This involves providing cells with a radiolabeled VLCFA substrate and measuring the rate of its breakdown into smaller, water-soluble molecules. A reduced rate of conversion in patient cells compared to controls directly demonstrates a functional enzymatic or transport defect.[13][17]
Methodology:
-
Cell Culture: Culture skin fibroblasts from patients and healthy controls in parallel under identical conditions.
-
Substrate Incubation: Incubate the fibroblast monolayers with a known amount of radiolabeled [1-¹⁴C]-lignoceric acid (C24:0) or [1-¹⁴C]-hexacosanoic acid (C26:0) for a defined period (e.g., 2-4 hours).
-
Separation of Products:
-
After incubation, terminate the reaction and harvest the cells and medium.
-
Perform a differential extraction (e.g., using perchloric acid precipitation followed by centrifugation) to separate the remaining insoluble, long-chain [¹⁴C]-VLCFA substrate from the water-soluble [¹⁴C]-acetyl-CoA and other short-chain products of β-oxidation.
-
-
Scintillation Counting: Measure the radioactivity in the water-soluble fraction using a liquid scintillation counter.
-
Data Analysis: The amount of water-soluble radioactivity is directly proportional to the rate of peroxisomal β-oxidation. Express the results as pmol of substrate oxidized per hour per mg of cell protein. A significant decrease in activity in patient cells confirms a metabolic block.
Figure 3: Experimental workflow for the peroxisomal β-oxidation activity assay.
Conclusion and Future Directions
The metabolic pathway of very-long-chain 3-hydroxyacyl-CoAs is a cornerstone of lipid homeostasis and neurological health. Its localization within the peroxisome and its intricate relationship with mitochondrial metabolism highlight the compartmentalization and cooperation inherent in cellular biochemistry. The devastating consequences of its disruption, as seen in X-ALD and ZSD, have driven intensive research into therapeutic strategies. Current and future avenues of investigation include gene therapy to replace defective transporters like ALDP, pharmacological upregulation of compensatory pathways (e.g., using ABCD2 transporters), and metabolic rerouting strategies aimed at reducing the load of toxic saturated VLCFAs.[8][17] A thorough understanding of the fundamental mechanisms and experimental approaches detailed in this guide is paramount for advancing the diagnosis and treatment of these challenging disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 7. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. air.unimi.it [air.unimi.it]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 15. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 17. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unsaturated Fatty Acyl-CoAs: Central Hubs in Cellular Signaling and Metabolic Regulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain unsaturated fatty acyl-Coenzyme A (LC-UFA-CoA) molecules, traditionally viewed as simple metabolic intermediates for β-oxidation and lipid synthesis, are now emerging as critical signaling molecules and allosteric regulators. Their unique chemical properties and central position in metabolism allow them to act as sensors of cellular energy status, directly influencing transcription, membrane-initiated signaling, and enzymatic activity. This technical guide provides an in-depth exploration of the multifaceted signaling functions of LC-UFA-CoAs. We will dissect key molecular interactions, delineate major signaling pathways, and provide detailed, field-proven methodologies for their investigation, empowering researchers to explore this dynamic and therapeutically relevant class of molecules.
Introduction: Beyond Metabolism—The Rise of Acyl-CoAs as Signaling Ligands
Fatty acids are activated for metabolic processing through their esterification to Coenzyme A (CoA), a requisite first step for both their breakdown and their incorporation into complex lipids[1]. This process, catalyzed by acyl-CoA synthetases, converts a relatively inert fatty acid into a high-energy, amphipathic thioester[1][2]. While the total cellular concentration of acyl-CoAs is significant, the concentration of the free, unbound acyl-CoA pool is tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), maintaining it in the low nanomolar range under normal physiological conditions[3]. This tight control is a hallmark of a signaling molecule, where small, rapid changes in the free concentration can convey critical information about cellular status.
Unsaturated fatty acyl-CoAs, such as oleoyl-CoA (C18:1-CoA) and arachidonoyl-CoA (C20:4-CoA), are particularly important. Their double bonds introduce conformational flexibility and specific chemical reactivity, allowing for high-affinity interactions with protein targets and serving as precursors for potent signaling lipids[4][5]. This guide will illuminate three primary modes through which they exert their signaling functions:
-
Direct Protein Modulation: Binding to and altering the activity of transcription factors and enzymes.
-
Membrane Receptor Activation: Acting as ligands or precursors for ligands of G-protein coupled receptors (GPCRs).
-
Precursor Supply: Serving as the immediate donors for the synthesis of canonical signaling molecules like eicosanoids.
Direct Modulation of Intracellular Proteins: The Acyl-CoA Interface
Unsaturated fatty acyl-CoAs can directly bind to intracellular proteins, acting as allosteric regulators that translate metabolic state into transcriptional and enzymatic responses.
Hepatocyte Nuclear Factor 4α (HNF4α): A Dual-Ligand Sensor
HNF4α is a master transcriptional regulator in the liver, controlling genes involved in lipid and glucose homeostasis[6][7]. The regulation of HNF4α by fatty acids has been a subject of intense study, revealing a sophisticated, dual-ligand mechanism. While early work suggested fatty acyl-CoAs were the primary ligands, subsequent crystal structures revealed a tightly bound free fatty acid in the ligand-binding domain (LBD)[8].
Further research has reconciled these findings, demonstrating that HNF4α possesses two distinct, noncongruent binding sites: one for long-chain acyl-CoAs and another for free fatty acids[9]. Critically, HNF4α exhibits intrinsic thioesterase activity, allowing it to hydrolyze a bound acyl-CoA and potentially channel the resulting fatty acid to the free acid binding site[9][10]. This dual capacity allows HNF4α to sense and integrate signals from both the activated (acyl-CoA) and free fatty acid pools, fine-tuning its transcriptional output. This cross-talk is a paradigm-shifting concept for nuclear receptor biology[9].
Figure 1: HNF4α acts as a dual sensor, integrating signals from both fatty acyl-CoA and free fatty acid pools.
SIRT1: Linking NAD+ and Acyl-CoA Metabolism
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that governs energy homeostasis[11][12]. It activates fatty acid oxidation by deacetylating key regulators like PGC-1α and PPARα[11][13]. The activity of SIRT1 is directly linked to the cellular NAD+/NADH ratio, a primary indicator of redox status. Unsaturated fatty acyl-CoAs intersect with this pathway by influencing substrate availability for β-oxidation, thereby modulating the NAD+/NADH ratio and, consequently, SIRT1 activity. Furthermore, SIRT1 regulates acetyl-CoA synthetase 1 (AceCS1), an enzyme that produces acetyl-CoA, the building block for fatty acid synthesis[14]. This creates a regulatory loop where acyl-CoA levels and SIRT1 activity are reciprocally controlled, linking lipid metabolism directly to the central energy-sensing machinery of the cell.
Membrane-Initiated Signaling: GPCRs and Fatty Acid Derivatives
Unsaturated fatty acids, often derived from the hydrolysis of their CoA esters by acyl-CoA thioesterases, are potent ligands for a class of GPCRs known as free fatty acid receptors (FFARs)[15].
GPR40 (FFAR1) and GPR120 (FFAR4)
GPR40 and GPR120 are activated by medium- and long-chain fatty acids, including unsaturated species like oleic, linoleic, and docosahexaenoic acid (DHA)[16][17][18].
-
GPR40: Highly expressed in pancreatic β-cells, GPR40 activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS)[18]. It is also expressed in the brain and intestine, where it mediates the secretion of cholecystokinin (CCK) in response to dietary fats[16].
-
GPR120: Found in adipose tissue, macrophages, and the hypothalamus, GPR120 activation exerts potent anti-inflammatory effects and plays a role in energy homeostasis[19][20].
The signaling cascade initiated by these receptors typically involves Gαq/11 coupling, leading to phospholipase C (PLC) activation, subsequent increases in intracellular calcium, and activation of downstream kinases[18][21].
Figure 2: Signaling cascade for fatty acid-activated GPCRs like GPR40 and GPR120.
Precursors to Potent Lipid Mediators: The Arachidonoyl-CoA Hub
Arachidonoyl-CoA (AA-CoA) is the direct precursor for free arachidonic acid (AA), a polyunsaturated fatty acid at the apex of a complex signaling network[22]. Following its release from AA-CoA or membrane phospholipids, AA is metabolized by three primary enzymatic pathways to generate eicosanoids—a vast family of potent, short-lived signaling molecules involved in inflammation, immunity, and homeostasis[22][23].
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins.
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
The availability of the AA-CoA substrate pool is therefore a critical rate-limiting factor for the entire eicosanoid signaling system[5][24].
Methodologies for Interrogating Unsaturated Fatty Acyl-CoA Signaling
Investigating the signaling roles of these molecules requires a multi-faceted approach combining analytical chemistry, biochemistry, and cell biology.
Quantification of Cellular Acyl-CoA Pools: A Lipidomics Approach
Rationale: Accurate quantification of specific acyl-CoA species is fundamental to correlating their levels with cellular states or signaling events. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity[25][26].
Protocol: LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs
-
Sample Collection & Homogenization:
-
Harvest cells or tissues rapidly and flash-freeze in liquid nitrogen to quench metabolic activity.
-
For a 10 mg tissue sample, add 500 µL of ice-cold extraction solvent (e.g., 2:1:0.8 Methanol:Dichloromethane:Water with internal standards).
-
Homogenize thoroughly using a bead beater or sonicator on ice. Maintain cold temperatures throughout to prevent degradation.
-
-
Lipid Extraction:
-
Vortex the homogenate for 10 min at 4°C.
-
Centrifuge at 16,000 x g for 15 min at 4°C to pellet debris.
-
Carefully collect the supernatant containing the lipid extract. A mixed-mode solid-phase extraction (SPE) can be employed for further cleanup and enrichment if necessary[25].
-
-
Derivatization (Optional but Recommended):
-
The phosphate groups on CoA can cause poor chromatographic peak shape and analyte loss. Phosphate methylation can improve analytical performance[25].
-
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using a reverse-phase C18 column on a high-pressure liquid chromatography (HPLC) system.
-
Use a gradient elution, for example, with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each acyl-CoA species and internal standard[26].
-
-
Data Analysis:
-
Quantify endogenous acyl-CoA concentrations by comparing their peak areas to those of the stable isotope-labeled internal standards.
-
Figure 3: A generalized workflow for the targeted lipidomics analysis of acyl-CoAs by LC-MS/MS.
Characterizing Protein-Acyl-CoA Interactions
Rationale: Demonstrating a direct, high-affinity interaction between an unsaturated fatty acyl-CoA and a protein is crucial for validating a signaling mechanism. Several biophysical techniques can be employed.
| Technique | Principle | Advantages | Considerations | References |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) in a label-free format. | Requires relatively large amounts of pure protein; sensitive to buffer mismatch. | [27] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand in solution binds to a protein immobilized on a sensor chip. | Real-time kinetics (kon, koff); high sensitivity; requires less sample than ITC. | Protein immobilization can affect activity; mass transport limitations can be an issue. | [27] |
| NMR Spectroscopy | Monitors chemical shift perturbations in the protein's spectrum upon ligand binding. | Provides atomic-level resolution of the binding site. | Requires isotopically labeled protein; limited to smaller proteins; lower throughput. | [28] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and acceptor fluorophore on the protein and/or ligand. | Can be used in vitro and in cellulo; provides proximity information. | Requires labeling of molecules which may perturb the interaction. | [6] |
Protocol: Isothermal Titration Calorimetry (ITC) for Protein-Acyl-CoA Binding
-
Protein Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The exact buffer composition must be identical to that used for the ligand.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of the unsaturated fatty acyl-CoA (e.g., oleoyl-CoA) in the exact same dialysis buffer used for the protein. This is critical to avoid large heats of dilution.
-
Determine the accurate concentration of both protein and ligand using a reliable method (e.g., BCA assay for protein, UV-Vis for acyl-CoA).
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the acyl-CoA solution (e.g., 100-500 µM, typically 10-fold higher than protein) into the injection syringe.
-
Set experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection and discard the data point to account for syringe equilibration.
-
Carry out a series of injections (e.g., 19-25) of the ligand into the protein solution, recording the heat change after each injection.
-
As a control, inject the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion and Future Directions
The role of unsaturated fatty acyl-CoAs as signaling molecules is a rapidly expanding field that bridges metabolism and cell regulation. Molecules like oleoyl-CoA and arachidonoyl-CoA are not merely fuels or building blocks but are integral components of the cell's information processing network. They directly engage with nuclear receptors like HNF4α, modulate energy sensors like SIRT1, and provide the substrates for GPCR ligands and the vast eicosanoid family.
For drug development professionals, these pathways offer a wealth of potential targets. Modulating the enzymes that synthesize or degrade specific acyl-CoAs (acyl-CoA synthetases and thioesterases) could provide a novel approach to treating metabolic diseases, inflammatory disorders, and cancer. The continued development of sophisticated analytical techniques to measure these molecules with spatial and temporal resolution, combined with advanced biochemical and genetic tools, will undoubtedly uncover even more nuanced signaling roles for this fascinating class of lipids.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 6. Liver-type fatty acid binding protein interacts with hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HNF4 Regulates Fatty Acid Oxidation and is Required for Renewal of Intestinal Stem Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The protein architecture and allosteric landscape of HNF4α [frontiersin.org]
- 9. Thioesterase activity and acyl-CoA/fatty acid cross-talk of hepatocyte nuclear factor-4{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatocyte-specific Deletion of SIRT1 Alters Fatty Acid Metabolism and Results in Hepatic Steatosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Sirtuin 1 in the Regulation of Hepatic Gene Expression by Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Circadian Control of Fatty Acid Elongation by SIRT1 Protein-mediated Deacetylation of Acetyl-coenzyme A Synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of polyunsaturated fatty acids and GPR40 receptor in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unsaturated fatty acids from flaxseed oil and exercise modulate GPR120 but not GPR40 in the liver of obese mice: a new anti-inflammatory approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of unsaturated fatty acids on membrane composition and signal transduction in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Arachidonate metabolism and the signaling pathway of induction of apoptosis by oxidized LDL/oxysterol [pubmed.ncbi.nlm.nih.gov]
- 25. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Experimental and theoretical investigations into the mechanism of interactions between membrane-bound fatty acids and their binding protein: A model system to investigate the behavior of lipid acyl chains in contact with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
role of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA in lipidomics
An In-depth Technical Guide for the Lipidomic Investigation of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
Executive Summary
The field of lipidomics continues to uncover an ever-expanding diversity of lipid molecules, each with potentially unique biological roles. Among these are the very long-chain polyunsaturated fatty acids (VLC-PUFAs), which are critical components of specialized cell membranes and precursors to potent signaling molecules. This guide focuses on a specific, novel molecular species: This compound . As an activated 3-hydroxy intermediate of a 32-carbon omega-3 fatty acid, this molecule sits at a critical metabolic nexus—the heart of the peroxisomal β-oxidation pathway.
While direct literature on this exact compound is nascent, its structure provides a clear blueprint of its metabolic origin and putative importance. This document, written from the perspective of a Senior Application Scientist, serves as a technical and strategic roadmap for researchers and drug development professionals. It provides the foundational biochemical context, a robust analytical workflow for its definitive identification and quantification, and a strategy for elucidating its functional significance. We move beyond simple protocols to explain the causality behind experimental choices, ensuring that the proposed methodologies are both technically sound and logically self-validating.
Part 1: Biochemical Context and Putative Significance
The Universe of Very Long-Chain Fatty Acids (VLCFAs)
Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 or more.[1] Unlike their shorter counterparts, which are primarily involved in energy storage and general membrane structure, VLCFAs execute highly specialized functions. These roles are dictated by their unique biophysical properties and are often tissue-specific. Key functions include:
-
Formation of the Skin Barrier: Ensuring impermeability and preventing water loss.[1]
-
Myelin Maintenance: Acting as essential components of the myelin sheath that insulates neurons.[2]
-
Retinal Function: Comprising a significant portion of photoreceptor outer segment membranes, crucial for vision.[2]
-
Precursors to Anti-inflammatory Mediators: Serving as substrates for the synthesis of resolvins and protectins, which actively resolve inflammation.[2]
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic steps, with the rate-limiting step catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVLs).[1] Mammals possess seven ELOVL enzymes, each with distinct substrate specificities, which accounts for the diverse array of VLCFAs found in different tissues.[1]
Decoding the Molecule: Structural Analysis
To understand the role of this compound, we must first dissect its name:
-
dotriacontapentaenoyl: Describes a 32-carbon acyl chain with five double bonds.
-
(17Z,20Z,23Z,26Z,29Z): Specifies the locations and cis (Z) geometry of the double bonds. The final double bond is at the omega-3 position (carbon 29, calculated from the methyl end), classifying it as an omega-3 fatty acid.
-
3-hydroxy: A hydroxyl group is present on the third carbon (the β-carbon). This is the hallmark of an intermediate in the β-oxidation pathway.
-
(3R): Defines the specific stereoisomer of the hydroxyl group, a result of enzymatic hydration.
-
-CoA: The acyl chain is esterified to Coenzyme A, "activating" it for enzymatic reactions.
This structure strongly suggests it is the first β-oxidation intermediate of a C32:5 omega-3 fatty acid.
The 3-Hydroxy Acyl-CoA Intermediate: A Critical Marker of Fatty Acid Catabolism
Fatty acids are catabolized via β-oxidation to produce acetyl-CoA. While most fatty acids are processed in the mitochondria, VLCFAs undergo their initial cycles of chain shortening exclusively within peroxisomes.[3] This is because the mitochondrial machinery cannot handle the extreme chain length. The presence of a 3-hydroxy acyl-CoA species is direct evidence of active β-oxidation flux.
The pathway leading to our target molecule can be visualized as follows:
Caption: Putative metabolic pathway for the formation of the target molecule.
Hypothesis: A Role in Specialized Tissues and Disease
Given that VLC-PUFAs are enriched in the brain and retina, it is logical to hypothesize that our target molecule is most abundant in these tissues. Its accumulation or deficiency could be linked to pathologies. For instance, defects in peroxisomal β-oxidation lead to severe neurological disorders like X-linked Adrenoleukodystrophy, characterized by the accumulation of VLCFAs.[4] Therefore, quantifying this specific 3-hydroxy intermediate could serve as a sensitive biomarker for peroxisomal dysfunction or metabolic reprogramming in neurodegenerative or retinal diseases.
Part 2: A Lipidomics Workflow for Novel VLC-PUFA-CoA Intermediates
The analysis of long-chain acyl-CoAs is notoriously challenging due to their low cellular abundance, susceptibility to degradation, and complex sample matrix. A robust, validated workflow is therefore not just recommended, but essential.
Foundational Principles: Overcoming Analytical Hurdles
The primary analytical tool for this task is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5] This technique provides the necessary sensitivity to detect low-abundance species and the specificity to distinguish the target molecule from thousands of other lipids.
The workflow is designed to address key challenges systematically:
-
Prevent Degradation: Rapid sample quenching and specific extraction protocols are needed to inhibit enzymatic activity.
-
Achieve Separation: Chromatographic separation is crucial to resolve isomers and reduce matrix effects (ion suppression).
-
Ensure Specificity: Tandem MS (MS/MS) allows for the selection of a specific precursor ion and the detection of a unique fragment ion, creating a highly specific transition.
Caption: High-level analytical workflow for acyl-CoA lipidomics.
Step-by-Step Protocol: Tissue Extraction for Acyl-CoA Analysis
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6] Causality: The choice of an acidic organic solvent mixture is critical; it serves to simultaneously precipitate proteins (inactivating degradative enzymes) and efficiently extract the amphipathic acyl-CoA molecules.
Materials:
-
Tissue sample (10-50 mg), flash-frozen in liquid nitrogen.
-
Internal Standard (IS): A commercially available, non-endogenous acyl-CoA (e.g., C17:0-CoA) spiked in at a known concentration.
-
Extraction Solvent: Isopropanol/50 mM KH₂PO₄ (pH 7.2) (1:1, v/v).
-
Homogenizer (e.g., bead beater).
-
Centrifuge capable of 4°C operation.
-
Nitrogen evaporator or vacuum concentrator.
Procedure:
-
Homogenization: Pre-chill a 2 mL tube containing grinding beads and the frozen tissue sample. Add 1 mL of ice-cold Extraction Solvent and the Internal Standard. Homogenize immediately until the tissue is fully dispersed.
-
Extraction: Vortex the homogenate vigorously for 10 minutes at 4°C. This ensures maximal partitioning of the lipids into the solvent.
-
Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C. This will pellet the precipitated protein and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, which can degrade the CoA moiety.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial UHPLC mobile phase (e.g., 98:2 Water:Acetonitrile with 15 mM ammonium hydroxide). This step ensures sample compatibility with the analytical column.
The Analytical Core: UHPLC-MS/MS
2.3.1 Chromatographic Separation A reversed-phase C18 column is the standard choice for acyl-CoA analysis. Causality: The long carbon chain of the target molecule makes it highly hydrophobic, leading to strong retention on a C18 stationary phase. A gradient elution, starting with a high aqueous content and ramping to high organic content (e.g., acetonitrile), is used to elute the acyl-CoAs based on their chain length and degree of unsaturation.
2.3.2 Mass Spectrometry: Identification and Quantification The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI), as the multiple phosphate groups on the CoA moiety are readily deprotonated.
Table 1: Physicochemical & Predicted Mass Spectrometry Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₃H₈₈N₇O₁₈P₃S | PubChem[7] |
| Monoisotopic Mass | 1235.512 Da | PubChem[7] |
| Predicted [M-H]⁻ | 1234.5047 m/z | PubChem[7] |
| Predicted [M-2H]²⁻ | 616.7488 m/z | Calculated |
| Predicted [M-3H]³⁻ | 410.8295 m/z | Calculated |
2.3.3 Quantitative Analysis using Multiple Reaction Monitoring (MRM) For precise quantification, MRM is the gold standard.[8] This technique involves programming the mass spectrometer to look for a specific transition from a precursor ion (Q1) to a product ion (Q3). For acyl-CoAs, a characteristic neutral loss of 507.1 Da (the 3'-phosphoadenosine diphosphate moiety) is often the most intense and specific fragmentation event.[8]
Table 2: Theoretical UHPLC-MS/MS Parameters for MRM Analysis
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Fragmentation Logic | Dwell Time (ms) |
|---|---|---|---|---|
| Target Molecule | 1234.5 | 727.4 | [M-H]⁻ → [M-H - 507.1]⁻ | 50 |
| C17:0-CoA (IS) | 1020.6 | 513.5 | [M-H]⁻ → [M-H - 507.1]⁻ | 50 |
Part 3: Data Interpretation and Functional Validation
From Raw Data to Biological Insight
The output of the LC-MS/MS run is a chromatogram. The peak corresponding to the target molecule's retention time and MRM transition is integrated. The ratio of the target analyte's peak area to the internal standard's peak area is then used to calculate its concentration relative to a standard curve. This provides quantitative data that can be compared across different experimental groups (e.g., healthy vs. diseased tissue).
Pathway Confirmation with Stable Isotope Tracers
To definitively prove that the target molecule is an intermediate of C32:5 β-oxidation, a stable isotope tracing experiment can be performed.[9][10]
Workflow:
-
Introduce Labeled Precursor: Treat cells or organisms with a ¹³C-labeled version of a VLCFA precursor, such as ¹³C₂₂-DHA.
-
Metabolic Incubation: Allow time for the cells to metabolize the labeled precursor.
-
LC-MS/MS Analysis: Analyze the samples as described above, but modify the MRM method to look for the mass-shifted version of the target molecule. For a fully labeled DHA precursor that is elongated, the resulting C32:5-CoA would have an increased mass.
-
Confirmation: Detection of the mass-shifted ¹³C-labeled target molecule provides unequivocal proof of its metabolic origin from the supplied precursor.
Correlating Abundance with Function
Once a robust quantitative method is established, the final step is to apply it to answer biological questions. Researchers can measure the levels of (3R...)-3-hydroxydotriacontapentaenoyl-CoA in various contexts:
-
Disease Models: Compare its abundance in animal models of retinal degeneration, neuroinflammation, or metabolic syndrome versus healthy controls.
-
Drug Treatment: Assess whether candidate drugs that target lipid metabolism alter the levels of this intermediate.
-
Genetic Knockouts: Measure its accumulation or depletion in cell lines or animals with genetic modifications in ELOVL or peroxisomal β-oxidation enzymes.
A significant change in the concentration of this molecule correlated with a phenotype would be strong evidence for its involvement in the underlying pathophysiology and would validate it as a novel biomarker.
Conclusion
This compound represents a frontier in lipidomics—a specific, structurally-informative molecule located at a key metabolic node. While its function is yet to be fully elucidated, its identity as a VLC-PUFA β-oxidation intermediate provides a powerful starting point for investigation. By leveraging the advanced analytical workflows detailed in this guide, researchers are equipped to move from theoretical structure to quantitative measurement and, ultimately, to functional understanding. The systematic application of these techniques will undoubtedly shed light on the role of this novel lipid in health and disease, potentially uncovering new biomarkers and therapeutic targets.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Long-Chain Fatty Acids in Human Health and Disease - Creative Proteomics [creative-proteomics.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound(4-) (C53H88N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of Dotriacontapentaenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the biosynthesis of dotriacontapentaenoic acid (32:5), a very long-chain polyunsaturated fatty acid (VLC-PUFA), and its derivatives. We will delve into the core enzymatic machinery, metabolic pathways, and the cutting-edge analytical techniques required to study these complex lipids. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and field-proven insights to accelerate your research and development efforts.
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 28 or more carbons, are a unique class of lipids with specialized biological roles, particularly in neural tissues like the retina and brain, as well as in the testes.[1] Unlike their shorter-chain counterparts, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are primarily obtained from dietary sources, VLC-PUFAs are synthesized in situ in the tissues where they are found.[2]
Dotriacontapentaenoic acid (32:5) is a prominent member of this class. Its derivatives are emerging as critical players in cellular signaling and cytoprotection. A novel class of signaling molecules derived from VLC-PUFAs, termed "elovanoids," have been identified as potent neuroprotective agents.[3][4] Understanding the biosynthetic pathways of dotriacontapentaenoic acid and its derivatives is therefore crucial for developing therapeutic strategies for a range of neurological and retinal disorders.
The Core Biosynthetic Pathway: Elongation and Desaturation
The biosynthesis of dotriacontapentaenoic acid is a multi-step process involving a series of elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum. The pathway can be broadly divided into two main routes: the conventional aerobic pathway involving fatty acid elongases and desaturases, and an alternative anaerobic pathway utilizing polyketide synthase (PKS)-like enzymes, which is more common in marine microorganisms.[4][5] This guide will focus on the aerobic pathway, which is the primary route in vertebrates.
The key enzyme responsible for the synthesis of fatty acids beyond C28 is Elongation of Very Long-chain fatty acids protein 4 (ELOVL4) .[6][7] This enzyme catalyzes the initial and rate-limiting condensation step in the elongation cycle.
Proposed Biosynthetic Pathway of Dotriacontapentaenoic Acid (32:5n-3)
The synthesis of 32:5n-3 is believed to originate from shorter-chain n-3 PUFAs, with eicosapentaenoic acid (20:5n-3) being a preferred substrate over docosahexaenoic acid (22:6n-3).[7][8] The pathway involves a series of sequential elongation and desaturation steps.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Whitepaper: The Enzymatic Architecture of Very-Long-Chain Polyunsaturated Fatty Acid Elongation: A Guide to the Formation of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbons, are critical components of cellular membranes, particularly in the retina, brain, and spermatozoa.[1][2] Their biosynthesis is a specialized process occurring within the endoplasmic reticulum (ER) through a four-step enzymatic cycle. This guide provides a detailed technical exploration of this pathway, with a specific focus on the formation of a key intermediate: (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA . Understanding the synthesis of this C32 intermediate offers profound insights into the regulation of lipid homeostasis and the pathophysiology of several inherited disorders. We will dissect the enzymatic machinery, provide validated experimental protocols for its study, and discuss its relevance in the context of therapeutic discovery.
Part 1: The Landscape of VLC-PUFA Metabolism
VLC-PUFAs are not merely elongated versions of their shorter-chain counterparts; they confer unique biophysical properties to membranes, influencing fluidity, lipid raft formation, and the function of embedded proteins. The synthesis of these specialized lipids is not performed by the de novo fatty acid synthase in the cytoplasm but by a dedicated multi-enzyme system in the ER.[3] This system executes a cycle of four reactions to extend a pre-existing acyl-CoA chain by two carbons, using malonyl-CoA as the carbon donor.[1]
The molecule at the core of this guide, this compound, represents the state of a C32 fatty acid after the second step of this four-step elongation cycle. Its precise stereochemistry and structure are dictated by the rigorous specificity of the enzymes involved.
Part 2: The Four-Step Enzymatic Cascade of Fatty Acid Elongation
The elongation of a fatty acyl-CoA is a coordinated, cyclical process. Let us consider the synthesis of a C32 VLC-PUFA from a C30 VLC-PUFA precursor.
Caption: The four-step fatty acid elongation cycle in the ER.
Step 1: Condensation (The Rate-Limiting Step)
The cycle begins with the condensation of a C30 polyunsaturated acyl-CoA with malonyl-CoA to form a C32 3-ketoacyl-CoA. This irreversible, rate-limiting reaction is catalyzed by a family of enzymes known as Elongases of Very Long Chain Fatty Acids (ELOVLs).[1] Mammals possess seven ELOVLs, each with distinct substrate specificities.[2]
-
ELOVL4 is uniquely responsible for the synthesis of the longest fatty acids, including >C26 PUFAs found in the brain and retina.[1][2]
-
ELOVL2 exhibits high activity towards C22 and longer PUFA-CoAs.[2] The synthesis of a C32 VLC-PUFA likely involves the action of ELOVL4 on a C30-PUFA-CoA precursor.
Step 2: Reduction to (3R)-Hydroxyacyl-CoA
The 3-keto group of the newly formed 3-ketoacyl-CoA is then stereospecifically reduced to a hydroxyl group.
-
Enzyme: 3-ketoacyl-CoA reductase (KAR), encoded by the HSD17B12 gene.[2][3]
-
Cofactor: This reaction requires NADPH as the reducing agent.[3]
-
Product: The resulting product is the core topic of this guide, This compound .
Causality Behind Stereospecificity: The formation of the (3R) stereoisomer is a defining feature of biosynthetic pathways like fatty acid elongation. This is in direct contrast to the mitochondrial fatty acid β-oxidation pathway, which processes (S)-3-hydroxyacyl-CoA intermediates.[4][5] The active site of KAR is structured to deliver a hydride ion from NADPH to only one face of the keto group, ensuring the production of the (3R) enantiomer exclusively. This stereochemical control is vital, as the subsequent enzyme in the pathway, HACD, is specific for this (3R) configuration. Peroxisomal β-oxidation, which also handles VLCFAs, utilizes a D-bifunctional protein that generates (3R)-hydroxyacyl-CoA, highlighting the distinct compartmentalization and function of these pathways.[6][7]
Caption: The KAR-catalyzed formation of the (3R)-hydroxy intermediate.
Step 3: Dehydration
The (3R)-3-hydroxyacyl-CoA intermediate is dehydrated to form a trans-2-enoyl-CoA.
-
Enzymes: 3-hydroxyacyl-CoA dehydratases (HACDs). Mammals have four identified HACDs (HACD1-4), which are believed to have overlapping but distinct functions.[2][8][9]
-
Mechanism: The reaction involves the removal of a water molecule, creating a double bond between the C2 and C3 positions.
Step 4: Final Reduction
The cycle concludes with the reduction of the trans-2-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the starting substrate.
-
Enzyme: trans-2-enoyl-CoA reductase (TER).[2]
-
Cofactor: This step also utilizes NADPH as the reductant. The resulting C32-PUFA-CoA can then be incorporated into complex lipids or undergo further elongation cycles.
Part 3: Methodologies for Investigation
Studying this pathway requires robust biochemical and analytical techniques. The protocols described below provide a framework for the characterization of the enzymatic formation of (3R)-3-hydroxy-VLC-PUFA-CoA.
Experimental Protocol 1: In Vitro Fatty Acid Elongation Assay
This assay reconstitutes the entire elongation cycle using a microsomal fraction, which contains the ER-embedded enzymes.
-
Preparation of Microsomes: Isolate microsomes from a relevant cell line or tissue (e.g., liver, retina) known to express the elongation machinery, via differential centrifugation.
-
Substrate Preparation: Synthesize or procure the precursor C30-PUFA-CoA and radiolabeled [2-¹⁴C]malonyl-CoA.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing:
-
Microsomal protein (50-100 µg)
-
C30-PUFA-CoA (20 µM)
-
[2-¹⁴C]malonyl-CoA (50 µM, ~2000 dpm/nmol)
-
NADPH (1 mM)
-
ATP (2 mM) and Coenzyme A (50 µM) to ensure substrate activation.
-
-
Incubation: Initiate the reaction by adding the microsomes and incubate at 37°C for 30 minutes.
-
Reaction Termination & Saponification: Stop the reaction by adding 1 M KOH in methanol and heat at 70°C for 1 hour to saponify the acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Analysis: Separate the fatty acids by thin-layer chromatography (TLC) or reverse-phase HPLC and quantify the radiolabeled C32 product using liquid scintillation counting.
Trustworthiness through Self-Validation: This protocol is self-validating. A negative control lacking the C30-PUFA-CoA precursor should show no formation of the C32 product. Similarly, omitting NADPH will halt the cycle after the condensation step, leading to an accumulation of the 3-ketoacyl intermediate and preventing formation of the final elongated product.
Experimental Protocol 2: Analysis of the (3R)-3-hydroxy Intermediate via LC-MS/MS
This protocol focuses on the direct detection and structural confirmation of the target molecule.
-
In Vitro Reaction: Perform the elongation assay as described in Protocol 1, but use non-radiolabeled malonyl-CoA. To enrich for the 3-hydroxy intermediate, consider omitting the final reductant or using specific inhibitors of HACD if available.
-
Acyl-CoA Extraction: Terminate the reaction by adding ice-cold acetonitrile with an internal standard (e.g., C17:0-CoA). Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile in water (with 0.1% formic acid) to separate the acyl-CoAs by chain length and polarity.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Selected Reaction Monitoring (SRM) to specifically detect the transition from the precursor ion (the calculated m/z of the C32 3-hydroxy-pentaenoyl-CoA) to characteristic fragment ions (e.g., the loss of the pantetheine moiety).
-
-
Stereochemical Analysis: To confirm the (3R) configuration, collect the corresponding LC peak and perform chiral derivatization followed by GC-MS or utilize a chiral chromatography column capable of separating the (3R) and (3S) enantiomers.[6][7]
Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoA intermediates.
Part 4: Relevance to Drug Development and Disease
The precise synthesis of VLC-PUFAs is essential for health, and disruptions in this pathway are linked to severe pathologies.
-
Inherited Disorders: Mutations in the ELOVL4 gene, which initiates the elongation of very long chains, cause Stargardt-like macular dystrophy (STGD3), a form of juvenile blindness.[1][2] Disorders of peroxisomal biogenesis, like Zellweger syndrome, lead to the accumulation of VLCFAs because their degradation pathway is impaired.[10]
-
Therapeutic Targeting: The enzymes of the elongation pathway, particularly the rate-limiting ELOVLs, present potential targets for therapeutic intervention. Modulating their activity could be a strategy for treating metabolic diseases where lipid composition is dysregulated. For instance, in conditions characterized by an overproduction of specific lipids, inhibitors of ELOVLs could prove beneficial.
Quantitative Data Summary
| Enzyme Family | Key Isoforms for VLC-PUFA | Function | Cofactor | Associated Disease (Example) |
| ELOVL | ELOVL4, ELOVL2 | Condensation (Rate-limiting) | - | Stargardt Disease (ELOVL4)[1][2] |
| KAR | HSD17B12 | 3-Keto Reduction | NADPH | Embryonic Lethality in KO mice[2] |
| HACD | HACD1-4 | 3-Hydroxy Dehydration | - | Myopathy (HACD1 in dogs)[2] |
| TER | TECR | trans-2-Enoyl Reduction | NADPH | Mental Retardation (TECR)[2] |
Part 5: Conclusion
The enzymatic formation of this compound is a singular yet fundamentally important step within the broader context of VLC-PUFA synthesis. This process is governed by a highly specific and coordinated enzymatic cascade in the endoplasmic reticulum. The stereospecific reduction catalyzed by 3-ketoacyl-CoA reductase ensures the correct (3R) configuration required for the subsequent dehydration and completion of the elongation cycle. By employing the advanced biochemical and analytical methodologies outlined in this guide, researchers can further unravel the complexities of this pathway, paving the way for a deeper understanding of lipid-related diseases and the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA in Biological Matrices
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, a novel 3-hydroxy very-long-chain polyunsaturated fatty acyl-CoA. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in numerous metabolic pathways, and their dysregulation is associated with severe pathologies. The unique structure of this analyte—possessing a very long C32 acyl chain, a hydroxyl group, and multiple sites of unsaturation—presents significant analytical challenges, including low endogenous concentrations, poor ionization efficiency, and potential for oxidative degradation. The described method, employing solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer, overcomes these challenges to provide a reliable and reproducible quantification workflow suitable for researchers in lipidomics, metabolic disease, and drug development.
Introduction: The Biological Significance of 3-Hydroxy Very-Long-Chain Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters are integral to cellular structure and function. They are precursors for complex lipids, such as sphingolipids and glycerolipids, and are involved in critical signaling pathways. The metabolism of VLCFAs occurs through a tightly regulated balance of synthesis via elongase enzymes (ELOVLs) in the endoplasmic reticulum and degradation via β-oxidation primarily within peroxisomes.[1][2]
The analyte of interest, this compound, is a hydroxylated intermediate in these pathways. 3-hydroxyacyl-CoA species are key metabolites in both the elongation and oxidation cycles.[2][3] For instance, Long-chain 3-hydroxyacyl-CoA dehydrogenase is a critical enzyme in the mitochondrial trifunctional protein complex responsible for long-chain fatty acid β-oxidation; deficiencies in this enzyme lead to severe metabolic disorders.[3] The quantification of specific VLCFA-CoA species like the target analyte can provide crucial insights into the flux and regulation of these metabolic pathways and serve as a biomarker for diseases such as X-linked adrenoleukodystrophy or Zellweger spectrum disorders.[1] Furthermore, long-chain acyl-CoA esters are known to act as regulatory molecules, influencing enzyme activity and gene expression, making their accurate measurement essential for understanding cellular signaling.[4]
The analytical challenge lies in the molecule's amphiphilic nature, low physiological abundance, and the presence of five double bonds, which makes it susceptible to oxidation.[5][6] This note provides a comprehensive protocol to address these issues, enabling precise quantification in complex biological samples.
Analytical Workflow Overview
The method follows a systematic workflow designed to ensure high recovery, minimize degradation, and achieve sensitive detection. The key stages involve: (1) Sample homogenization and extraction in the presence of antioxidants and a suitable internal standard, (2) Solid-Phase Extraction (SPE) for purification and enrichment, (3) Chromatographic separation using reversed-phase UPLC/HPLC, and (4) Quantification by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Caption: Overview of the analytical workflow from sample preparation to final quantification.
Detailed Protocols & Methodologies
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water (LC-MS grade).
-
Reagents: Ammonium hydroxide (NH₄OH), Formic acid (FA), Potassium phosphate, Butylated hydroxytoluene (BHT).
-
Standards: Authentic standard of this compound (if available) or a structurally related compound for method development.
-
Internal Standard (IS): A suitable IS is critical for accurate quantification.[6] Due to the likely commercial unavailability of a stable isotope-labeled version of the analyte, a C31-OH acyl-CoA or another odd-chain 3-hydroxy very-long-chain acyl-CoA is recommended as a surrogate.
-
SPE Cartridges: Mixed-mode or anion-exchange SPE cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica gel).[7]
Sample Preparation Protocol
Causality Note: The extraction procedure is designed to efficiently lyse cells/tissues, precipitate proteins, and extract amphiphilic acyl-CoAs while preventing degradation. The use of an organic solvent mixture like ACN/IPA disrupts membranes, and the inclusion of the antioxidant BHT is crucial to protect the polyunsaturated acyl chain from oxidation.[7][8]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue or a cell pellet (~1-5 million cells). Immediately homogenize in 1 mL of ice-cold extraction buffer (ACN/IPA/0.1 M Potassium Phosphate pH 6.7, 3:1:1 v/v/v) containing 50 µM BHT.
-
Internal Standard Spiking: Add the internal standard solution to the homogenate at a concentration relevant to the expected analyte levels (e.g., 10-50 pmol).
-
Centrifugation: Vortex the mixture vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode anion-exchange SPE cartridge by washing sequentially with 2 mL MeOH, 2 mL of a conditioning buffer (e.g., acetonitrile/isopropanol/water/acetic acid, 9:3:4:4 v/v/v), and 2 mL of the initial extraction solvent.[7]
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of the conditioning buffer to remove neutral lipids and other interferences.
-
Elution: Elute the acyl-CoAs with 2 mL of an elution buffer designed to neutralize the charge on the sorbent (e.g., methanol/250 mM ammonium formate, 4:1 v/v, pH ~7).[7]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM ammonium hydroxide).
LC-MS/MS Method Parameters
Causality Note: Reversed-phase chromatography with a C18 column is effective for separating acyl-CoAs based on chain length and unsaturation.[9][10] A high pH mobile phase (e.g., using ammonium hydroxide) is often employed to improve peak shape and retention for the acidic phosphate groups of the CoA moiety.[11][12] Positive electrospray ionization (ESI) is generally effective for acyl-CoAs, often yielding protonated molecular ions [M+H]⁺.[13][14]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Reversed-phase C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH C18) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp | 45°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
| Collision Gas | Nitrogen |
MRM Transition Development
Tandem mass spectrometry provides selectivity by monitoring a specific fragmentation of the parent ion into a product ion. For acyl-CoAs, characteristic fragmentations occur around the phosphopantetheine moiety. A neutral loss scan of 507 Da (phosphoadenosine diphosphate) can be used to screen for various acyl-CoAs.[11][12] For targeted quantification, specific precursor-product ion pairs (MRM transitions) must be optimized.
-
Precursor Ion: The precursor ion will be the protonated molecule [M+H]⁺. For C₃₂H₅₀N₇O₁₈P₃S with five double bonds and one hydroxyl group (assuming the acyl portion is C₃₂H₅₁O₂), the monoisotopic mass of the free acid is ~1287.7 g/mol . The [M+H]⁺ would be ~m/z 1288.7.
-
Product Ion: The most common and stable fragment ions for acyl-CoAs result from cleavage of the pyrophosphate bond. A characteristic product ion for many acyl-CoAs is found around m/z 428, corresponding to the phosphopantetheine fragment. Another common fragmentation is the neutral loss of the adenosine diphosphate portion.
Table 2: Proposed MRM Transitions for Quantification (Note: These values are theoretical and must be empirically optimized by infusing the analytical standard)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| (3R...)-3-hydroxydotriacontapentaenoyl-CoA | ~1288.7 | ~428.1 | 100 | Optimize (40-60) |
| (3R...)-3-hydroxydotriacontapentaenoyl-CoA (Confirming) | ~1288.7 | ~880.5 | 100 | Optimize (30-50) |
| Internal Standard (e.g., C31-OH-Acyl-CoA) | ~1262.7 | ~428.1 | 100 | Optimize (40-60) |
Method Validation
To ensure the reliability of the method, a full validation should be performed according to established guidelines (e.g., FDA/ICH). This process establishes the trustworthiness of the protocol.
Caption: Core parameters for analytical method validation.
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma or buffer). A linear range covering the expected biological concentrations should be established with an r² > 0.99.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[9][12]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.
-
Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[15]
-
Stability: Analyte stability should be tested under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method presented here provides a robust framework for the sensitive and specific quantification of this compound. By combining an optimized sample preparation protocol involving solid-phase extraction with high-resolution chromatography and targeted mass spectrometric detection, this method overcomes the inherent analytical challenges associated with very-long-chain polyunsaturated acyl-CoAs. This application note serves as a comprehensive guide for researchers investigating the roles of these complex lipids in health and disease, enabling deeper insights into metabolic regulation and biomarker discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Very-Long-Chain Unsaturated Fatty Acyl-CoAs
Introduction: The Pivotal Role of Very-Long-Chain Unsaturated Fatty Acyl-CoAs in Cellular Metabolism and Disease
Very-long-chain unsaturated fatty acyl-Coenzyme A (VLC-unsaturated fatty acyl-CoA) thioesters are critical metabolic intermediates that sit at the crossroads of numerous cellular processes. These molecules, typically containing acyl chains of 20 carbons or more with one or more double bonds, are not merely conduits for energy production through β-oxidation. They are integral to the synthesis of essential complex lipids such as sphingolipids and glycerophospholipids, which are vital for maintaining the structural integrity and fluidity of cellular membranes.[1][2][3] Furthermore, VLC-unsaturated fatty acyl-CoAs and their derivatives function as signaling molecules in various pathways.[1]
Given their central role, the dysregulation of VLC-unsaturated fatty acyl-CoA metabolism is implicated in a range of severe human pathologies. Genetic defects in the enzymes responsible for their synthesis or degradation can lead to debilitating conditions such as X-linked adrenoleukodystrophy (ALD), myopathies, and other neurodegenerative disorders.[3][4][5] Consequently, the accurate and sensitive quantification of specific VLC-unsaturated fatty acyl-CoA species in biological samples is paramount for researchers, clinicians, and drug development professionals. Understanding the dynamics of these molecules provides a window into the metabolic state of cells and tissues, offering potential biomarkers for disease diagnosis and therapeutic monitoring.[1]
However, the analysis of VLC-unsaturated fatty acyl-CoAs is fraught with technical challenges. Their low physiological abundance, inherent chemical instability, and the vast complexity of the biological matrix necessitate highly specialized and robust analytical methodologies.[6] This guide provides a comprehensive overview of the core principles, field-proven protocols, and expert insights for the successful analysis of these challenging yet crucial molecules, with a primary focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Core Principles and Analytical Challenges
The successful analysis of VLC-unsaturated fatty acyl-CoAs hinges on a meticulous approach that addresses their unique physicochemical properties. The primary challenges can be categorized as follows:
-
Low Abundance: These molecules are present in tissues and cells at nanomolar concentrations, requiring highly sensitive detection methods.[8]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH, necessitating rapid sample processing in controlled environments to prevent degradation.[6][7]
-
Structural Diversity: The wide range of acyl chain lengths and degrees of unsaturation within this class of molecules requires analytical techniques with high resolving power to differentiate between closely related species.
-
Matrix Effects: Biological samples contain a plethora of other lipids and metabolites that can interfere with the analysis, a phenomenon known as matrix effects in mass spectrometry, which can suppress or enhance the signal of the analyte.
To overcome these challenges, a multi-faceted strategy is required, encompassing rapid metabolic quenching, efficient and selective extraction, and highly sensitive and specific detection.
Experimental Workflow for VLC-Unsaturated Fatty Acyl-CoA Analysis
The overall workflow for the analysis of VLC-unsaturated fatty acyl-CoAs can be broken down into three key stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing.
Caption: High-level experimental workflow for VLC-unsaturated fatty acyl-CoA analysis.
Detailed Protocols
Protocol 1: Extraction of Very-Long-Chain Unsaturated Fatty Acyl-CoAs from Tissues
This protocol is an amalgamation of robust methods described in the literature, designed to maximize recovery and minimize degradation.[8][9][10]
Rationale: The immediate quenching of metabolic activity by freeze-clamping in liquid nitrogen is the most critical first step to preserve the in vivo acyl-CoA profile.[6] Homogenization must be performed under frozen conditions to prevent enzymatic degradation. The extraction solvent system, typically a mixture of a polar organic solvent like acetonitrile or isopropanol and an acidic buffer, is designed to efficiently precipitate proteins while solubilizing the relatively polar acyl-CoAs and separating them from non-polar lipids.[9][10]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic homogenizer
-
Frozen tissue sample (e.g., liver, heart, brain)
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9[9]
-
2-Propanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Saturated Ammonium Sulfate ((NH4)2SO4) solution
-
Internal Standard (IS) solution: A non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) at a known concentration in the extraction buffer.
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Metabolic Quenching: Immediately after excision, freeze-clamp the tissue sample in liquid nitrogen. Store at -80°C until extraction.
-
Sample Preparation: Weigh 50-100 mg of the frozen tissue. It is crucial to keep the tissue frozen during this process.
-
Cryogenic Homogenization: In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen. Grind the tissue to a fine powder.
-
Extraction: a. Transfer the frozen tissue powder to a pre-chilled glass homogenizer containing 2 mL of ice-cold Extraction Buffer with the added internal standard. b. Homogenize thoroughly while keeping the homogenizer on ice. c. Add 2 mL of 2-propanol and homogenize again.[9] d. Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.[8] e. Vortex the mixture vigorously for 5 minutes at 4°C.
-
Phase Separation: Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.[8]
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator. Avoid excessive heating.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Unsaturated Fatty Acyl-CoAs
This protocol outlines a general method using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer, which is the platform of choice for targeted quantification.[11]
Rationale: Reversed-phase chromatography, typically with a C18 or C4 column, is used to separate the different acyl-CoA species based on the hydrophobicity of their acyl chains.[12] A gradient elution with an organic solvent like acetonitrile is employed to resolve the wide range of acyl-CoAs. Electrospray ionization in positive ion mode (ESI+) is generally preferred for acyl-CoAs as it provides stable protonated molecular ions ([M+H]+).[11][13] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[11] A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine-adenosine diphosphate portion (507 Da).[14][15]
Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 45 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
MS/MS Parameters (MRM):
The specific MRM transitions must be optimized for each instrument and analyte. The precursor ion will be the [M+H]+ of the specific VLC-unsaturated fatty acyl-CoA, and the product ion will typically correspond to the precursor ion after the neutral loss of 507 Da.[14][15]
| Analyte (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C20:4-CoA | 1058.6 | 551.6 | 35 |
| C22:6-CoA | 1082.6 | 575.6 | 38 |
| C24:1-CoA | 1114.7 | 607.7 | 40 |
| C17:0-CoA (IS) | 1016.6 | 509.6 | 32 |
Procedure:
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample extract onto the LC column.
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for each target analyte and the internal standard.
-
Data Analysis: a. Integrate the chromatographic peaks for each MRM transition. b. Generate a calibration curve using a series of known concentrations of authentic standards. c. Calculate the concentration of each VLC-unsaturated fatty acyl-CoA in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the calibration curve.
Self-Validation and Trustworthiness
To ensure the trustworthiness of the generated data, a robust validation process is essential. This should include:
-
Use of Internal Standards: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte or a closely related odd-chain acyl-CoA, must be used to correct for variations in extraction efficiency and matrix effects.[7][13]
-
Calibration Curves: For absolute quantification, calibration curves should be prepared by spiking known concentrations of analytical standards into a representative blank matrix to account for matrix effects.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to assess the accuracy and precision of the method.
-
Recovery Experiments: The efficiency of the extraction procedure should be determined by spiking a known amount of the analyte into a sample before and after extraction and comparing the results. Recoveries of 70-80% or higher are considered good for these molecules.[9]
Visualization of Key Relationships
Biochemical Context: Fatty Acid Activation and Elongation
Caption: Activation and metabolic fate of VLC-unsaturated fatty acids.
Conclusion and Future Perspectives
The analytical methodologies for very-long-chain unsaturated fatty acyl-CoAs have significantly advanced, with LC-MS/MS now enabling the sensitive and specific quantification of these crucial metabolites. The protocols outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data. As our understanding of the "lipidome" deepens, further advancements in high-resolution mass spectrometry and novel chromatographic techniques will undoubtedly emerge, allowing for even more comprehensive profiling of these and other lipid species. This will continue to shed light on their intricate roles in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Probing Peroxisomal β-Oxidation Flux with (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Part 1: Scientific Principles & Rationale
Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, defined as fatty acids with more than 24 carbons. They are found in high concentrations in specific tissues, most notably the retina and testes, implying critical physiological roles.[1][2][3] Unlike shorter fatty acids obtained from dietary sources, VLC-PUFAs are synthesized in situ from precursors like docosahexaenoic acid (DHA) through the action of specialized elongase enzymes, particularly ELOVL4.[1][2][4] Their hybrid structure, featuring a saturated proximal end and a highly unsaturated distal end, is thought to be crucial for maintaining the high membrane curvature of photoreceptor outer segments.[1][3] Dysregulation of VLC-PUFA metabolism is directly implicated in retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD).[1][2][5][6]
The Central Role of Peroxisomal β-Oxidation
The catabolism of VLC-PUFAs occurs exclusively in peroxisomes, as mitochondria are not equipped to handle fatty acids of this length.[7][8][9][10] This pathway is critical for maintaining lipid homeostasis. Deficiencies in peroxisomal function, as seen in Zellweger spectrum disorders, lead to the toxic accumulation of VLC-PUFAs, resulting in severe neurological, hepatic, and renal abnormalities, often culminating in childhood blindness and early death.[7][11][12][13]
The peroxisomal β-oxidation spiral involves a sequence of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA oxidase (ACOX1) creates a double bond.
-
Hydration: A bifunctional enzyme adds a hydroxyl group.
-
Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group to a ketone.
-
Thiolysis: A thiolase cleaves off an acetyl-CoA unit, shortening the fatty acyl-CoA by two carbons.[8][14]
The molecule (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA is the specific intermediate generated after the second step (hydration) in the degradation of a C32:5 VLC-PUFA.
Rationale for Using a 3-Hydroxy Intermediate as a Tracer in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions.[15][16][17] By introducing a stable isotope-labeled substrate (a "tracer") and tracking its journey through metabolic pathways, we can build a quantitative map of cellular metabolism.[17][18][19]
Using an isotopically labeled version of This compound offers a distinct advantage over tracing the parent fatty acid. By introducing a downstream intermediate, we can specifically interrogate the latter half of the peroxisomal β-oxidation spiral (steps 3 and 4). This experimental design allows researchers to:
-
Isolate and quantify the activity of the D-bifunctional protein (dehydrogenase activity) and thiolase, independent of the initial, often rate-limiting, ACOX1 step.
-
Pinpoint specific enzymatic defects or bottlenecks within the pathway.
-
Evaluate the efficacy of drugs designed to target specific enzymes in the β-oxidation cascade.
This targeted approach provides a higher-resolution view of peroxisomal function compared to more general tracers.
Part 2: Experimental Design & Workflow
Overall Experimental Workflow
The successful application of this tracer in an MFA study involves a multi-stage process, from tracer synthesis to computational data analysis. Each step must be carefully controlled to ensure data integrity and reproducibility.
Caption: High-level workflow for MFA using a VLC-PUFA-CoA tracer.
Tracer Selection and Synthesis
The synthesis of isotopically labeled this compound is a complex, multi-step process that is not commercially routine.
-
Isotope Choice: Uniformly labeling the acyl chain with Carbon-13 (¹³C) is the preferred strategy. A [U-¹³C₃₂] label provides the strongest signal and allows for unambiguous tracking of the entire carbon backbone as it is shortened.
-
Synthetic Strategy: Synthesis would likely start from a commercially available, shorter ¹³C-labeled fatty acid precursor. The strategy would involve a combination of chemical elongation steps and enzymatic reactions.[4][20][21] For instance, a labeled precursor fatty acid could be synthesized and then activated to its CoA ester using an acyl-CoA synthetase enzyme. Subsequent enzymatic steps could then be used to introduce the 3-hydroxy group. This is a specialized task typically requiring collaboration with a custom chemical synthesis provider.[4]
Biological System: Isolated Peroxisomes
Due to the impermeability of the cell membrane to acyl-CoA molecules, the most direct and controllable system for this assay is a preparation of isolated, functional peroxisomes. This in-vitro approach eliminates confounding variables from cytosolic and mitochondrial metabolism. Fibroblasts from patients with peroxisomal disorders or relevant animal models (e.g., retinal pigment epithelium cells) are common sources.[22]
Part 3: Detailed Protocols
Protocol 3.1: Assay with Isolated Peroxisomes
This protocol assumes a starting pellet of isolated peroxisomes, obtained via differential centrifugation and density gradient techniques.
-
Preparation of Reaction Buffer: Prepare a buffer conducive to peroxisomal enzyme activity (e.g., 100 mM MOPS, pH 7.2, 5 mM MgCl₂, 1 mM DTT).
-
Cofactor Mix: Prepare a fresh solution containing required cofactors: 2.5 mM ATP, 0.5 mM Coenzyme A (unlabeled), and 0.5 mM NAD⁺.
-
Reaction Setup: In a microcentrifuge tube on ice, combine 50 µg of isolated peroxisomal protein with the reaction buffer.
-
Initiation: Add the cofactor mix and the ¹³C-labeled (3R)-3-hydroxydotriacontapentaenoyl-CoA tracer to a final concentration of 10-50 µM. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubation: Transfer the tubes to a 37°C water bath and incubate for a defined period (e.g., 15-30 minutes). A time-course experiment is recommended to ensure measurements are taken during the linear phase of the reaction.
-
Quenching: Stop the reaction by adding 400 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA). This acidifies the mixture and precipitates proteins.
-
Internal Standard: Add an internal standard for normalization, such as a commercially available odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).[23]
-
Centrifugation: Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. The supernatant contains the acyl-CoA species of interest.
Protocol 3.2: Solid-Phase Extraction (SPE) of Acyl-CoAs
This protocol is adapted from established methods for acyl-CoA purification.[23][24][25]
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of 0.1 M KH₂PO₄ buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the quenching step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M KH₂PO₄ buffer to remove salts and polar contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 30 mM ammonium hydroxide.[26] This ensures the CoA species are in a suitable form for MS analysis.
-
Drying: Dry the eluate completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 80:20 methanol:water).
Protocol 3.3: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoAs.[23][26][27]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is typically sufficient to separate the long-chain species.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Acyl-CoAs produce a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate moiety).[23][24][25] Therefore, the primary analytical strategy is to monitor the transition from the protonated parent ion [M+H]⁺ to the product ion corresponding to the loss of this group.
-
Table 1: Key MRM Transitions for ¹³C₃₂-Tracer and Expected Products
| Compound Name | Carbon Chain | Labeling | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
|---|---|---|---|---|
| Labeled Tracer | C32:5-OH | U-¹³C₃₂ | 1284.8 | 777.8 |
| 3-keto product | C32:5-O | U-¹³C₃₂ | 1282.8 | 775.8 |
| Thiolysis Product 1 | C30:5 | U-¹³C₃₀ | 1225.7 | 718.7 |
| Thiolysis Product 2 | C28:5 | U-¹³C₂₈ | 1181.6 | 674.6 |
| Thiolysis Product 3 | C26:5 | U-¹³C₂₆ | 1137.6 | 630.6 |
| Internal Standard | C17:0 | Unlabeled | 1020.6 | 513.6 |
Note: m/z values are calculated based on the most abundant isotopes and will need to be confirmed empirically on the specific mass spectrometer used.
Part 4: Data Analysis & Interpretation
Data Analysis Workflow
The raw data from the LC-MS/MS must be processed and integrated into a metabolic model to yield meaningful flux values.
Caption: Workflow for converting raw mass spectrometry data into metabolic flux maps.
-
Peak Integration: Integrate the chromatographic peaks for each MRM transition listed in Table 1.
-
Isotopologue Distribution: For each downstream metabolite (e.g., C30:5-CoA, C28:5-CoA), determine the fraction of the pool that is fully labeled (e.g., M+30 for C30:5-CoA). This is the Mass Isotopomer Distribution (MID).
-
Flux Calculation: Use specialized MFA software (e.g., INCA, Metran) to fit the experimental MID data to a stoichiometric model of peroxisomal β-oxidation.[15][28] The software uses iterative algorithms to calculate the reaction rates (fluxes) that best explain the observed labeling patterns.
-
Interpretation: The output will be a quantitative flux value for each reaction step (e.g., in nmol/mg protein/min). Comparing these fluxes between control and experimental conditions (e.g., wild-type vs. disease model, or vehicle vs. drug treatment) reveals how the pathway's dynamics are altered. A buildup of the labeled 3-keto intermediate, for example, would strongly suggest impaired thiolase activity.
Troubleshooting & Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Tracer Signal | Poor tracer stability; Inefficient extraction/SPE recovery; Low enzyme activity. | Prepare tracer solution fresh; Optimize SPE protocol (check pH, solvents); Verify peroxisome integrity and protein concentration. |
| High Variability | Inconsistent pipetting; Variable incubation times; Protein degradation. | Use master mixes for reagents; Standardize all timing precisely; Keep samples on ice and use protease inhibitors. |
| Poor Peak Shape | Column degradation; Matrix effects from sample. | Use a guard column; Dilute sample or optimize extraction to remove interfering substances.[26] |
| Model Fails to Converge | Inaccurate network model; Noisy or insufficient data. | Verify all reactions and stoichiometry in the model; Improve analytical precision or include more time points/replicates. |
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health | Semantic Scholar [semanticscholar.org]
- 7. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early lipid changes drive retinal degeneration in Zellweger spectrum disorder [asbmb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism of saturated and polyunsaturated fatty acids by normal and Zellweger syndrome skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 25. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 26. researchgate.net [researchgate.net]
- 27. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
Application Notes and Protocols: Sample Preparation for Analyzing Very-Long-Chain Fatty Acyl-CoAs in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role and Analytical Challenges of Very-Long-Chain Fatty Acyl-CoAs in Neurological Health
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated form, very-long-chain fatty acyl-coenzyme As (VLCFA-CoAs), are integral components of neural tissues.[1][2][3] They are particularly enriched in myelin, where they contribute to the structural integrity and insulating properties of the axon sheath.[2] The metabolism of VLCFAs is a critical aspect of brain health, and disruptions in their homeostasis are implicated in severe neurological disorders, such as X-linked adrenoleukodystrophy.[4] This inherited disease results from the defective breakdown of VLCFAs, leading to their accumulation and subsequent demyelination and neuroinflammation.[4]
The analysis of VLCFA-CoAs in brain tissue presents significant analytical challenges. These molecules are present at low physiological concentrations and are susceptible to rapid enzymatic degradation by acyl-CoA hydrolases, which are highly active in the brain.[5] Furthermore, the high lipid content of brain tissue can interfere with extraction and subsequent analysis.[6] Therefore, a meticulously optimized sample preparation protocol is paramount to ensure the accurate and reproducible quantification of these vital metabolites. This guide provides a comprehensive overview of the principles and a detailed protocol for the preparation of brain tissue samples for the analysis of VLCFA-CoAs, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Foundational Principles of Sample Preparation for VLCFA-CoA Analysis
The successful analysis of VLCFA-CoAs hinges on a sample preparation strategy that effectively addresses three core challenges: (1) minimizing enzymatic degradation , (2) efficiently extracting the target analytes from a complex matrix , and (3) removing interfering substances .
A. The Imperative of Rapid Inactivation of Enzymatic Activity
The brain is rich in acyl-CoA hydrolases, enzymes that readily cleave the thioester bond of acyl-CoAs.[5] This enzymatic activity can lead to a significant underestimation of endogenous VLCFA-CoA levels if not promptly and effectively inhibited. The most effective strategy to mitigate this is the rapid freezing of the brain tissue immediately upon collection. Snap-freezing in liquid nitrogen is the gold standard as it halts enzymatic activity almost instantaneously.
B. Strategic Homogenization for Optimal Analyte Release
The goal of homogenization is to disrupt the cellular and subcellular structures of the brain tissue to release the VLCFA-CoAs into a solution. The choice of homogenization buffer is critical. An acidic buffer, such as a potassium phosphate buffer at a pH of around 4.9, is often employed to further inhibit enzymatic activity and aid in the precipitation of proteins.[7] The use of organic solvents, such as isopropanol and acetonitrile, in the homogenization and extraction steps serves to denature proteins, including degradative enzymes, and to solubilize the amphipathic VLCFA-CoAs.[7][8]
C. Purification by Solid-Phase Extraction (SPE)
Given the complexity of a brain tissue homogenate, a purification step is essential to remove interfering substances such as phospholipids, salts, and other small molecules that can cause ion suppression in the mass spectrometer. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[5][9][10] For acyl-CoAs, reversed-phase cartridges (e.g., C18) or specialized cartridges like oligonucleotide purification cartridges are commonly used.[5][7] The principle of reversed-phase SPE relies on the hydrophobic interaction between the long acyl chain of the VLCFA-CoAs and the stationary phase of the cartridge, allowing for the washing away of more polar contaminants.
II. Detailed Protocol for VLCFA-CoA Sample Preparation from Brain Tissue
This protocol is a synthesis of established methods and provides a robust workflow for the preparation of brain tissue samples for VLCFA-CoA analysis.[5][7][10]
A. Materials and Reagents
| Reagent/Material | Specifications |
| Potassium Phosphate Monobasic (KH2PO4) | ACS grade or higher |
| Isopropanol (2-Propanol) | HPLC grade or higher |
| Acetonitrile (ACN) | HPLC grade or higher |
| Glacial Acetic Acid | ACS grade or higher |
| Solid-Phase Extraction (SPE) Cartridges | Oligonucleotide purification cartridges or C18 |
| Internal Standards | Stable isotope-labeled VLCFA-CoA standards |
| Homogenizer | Dounce or mechanical homogenizer |
| Centrifuge | Capable of reaching >10,000 x g and 4°C |
| Nitrogen Evaporator |
B. Experimental Workflow Diagram
Figure 1. Workflow for VLCFA-CoA Sample Preparation.
C. Step-by-Step Methodology
1. Tissue Collection and Preservation: a. Immediately following euthanasia and dissection, excise the brain region of interest. b. Promptly snap-freeze the tissue in liquid nitrogen. c. Store the frozen tissue at -80°C until processing. It is crucial to minimize any thawing of the sample.[11]
2. Homogenization and Extraction: a. Weigh the frozen brain tissue (typically 50-100 mg). b. In a pre-chilled glass Dounce homogenizer, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[7] c. Add the frozen tissue to the buffer and homogenize thoroughly on ice. d. Add 1 mL of isopropanol to the homogenate and continue to homogenize.[7] e. Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.[7] f. Vortex the mixture vigorously for 1 minute. g. Centrifuge at 12,000 x g for 10 minutes at 4°C. h. Carefully collect the supernatant, which contains the extracted acyl-CoAs.
3. Solid-Phase Extraction (SPE): a. Condition an oligonucleotide purification cartridge by passing 2 mL of methanol followed by 2 mL of 100 mM potassium phosphate buffer (pH 4.9).[7] b. Load the supernatant from the extraction step onto the conditioned cartridge. c. Wash the cartridge with 2 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove polar impurities. d. Elute the acyl-CoAs with 1 mL of isopropanol.[7] It is important to collect the entire eluate.
4. Final Sample Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a suitable modifier like ammonium hydroxide or formic acid).[10][12] c. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
III. Quality Control and Validation
To ensure the reliability of your results, it is essential to incorporate quality control measures throughout the sample preparation and analysis process.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[9] These standards should be added at the beginning of the homogenization step to account for any sample loss during the entire procedure.
-
Recovery Experiments: To assess the efficiency of the extraction and SPE steps, spike a known amount of a VLCFA-CoA standard into a blank matrix (e.g., a tissue homogenate known to have low levels of the analyte) and process it alongside your samples.
-
Method Blanks: Process a "blank" sample (containing no tissue) through the entire procedure to check for any contamination from reagents or materials.
IV. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low VLCFA-CoA Recovery | Incomplete homogenization. | Ensure thorough homogenization on ice. |
| Inefficient SPE elution. | Optimize the elution solvent and volume. | |
| Degradation during processing. | Keep samples on ice at all times and work quickly. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization procedure. |
| Inconsistent SPE procedure. | Ensure consistent loading, washing, and elution steps. | |
| Interfering Peaks in LC-MS/MS | Incomplete removal of matrix components. | Optimize the SPE wash steps. |
| Contamination from reagents or materials. | Use high-purity solvents and pre-cleaned labware. |
V. Concluding Remarks
The accurate measurement of very-long-chain fatty acyl-CoAs in brain tissue is a technically demanding but achievable goal. The protocol detailed in this application note provides a robust framework for researchers. By understanding the underlying principles of each step and implementing rigorous quality control measures, scientists can generate high-quality, reproducible data that will contribute to a deeper understanding of the role of VLCFA metabolism in neurological health and disease.
References
- 1. Association between the circulating very long-chain saturated fatty acid and cognitive function in older adults: findings from the NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Why does brain metabolism not favor burning of fatty acids to provide energy? - Reflections on disadvantages of the use of free fatty acids as fuel for brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA in Neurological Disease Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The central nervous system (CNS) is exceptionally rich in lipids, which are integral to membrane structure, signal transduction, and energy metabolism.[1] Disruptions in lipid metabolic pathways are increasingly recognized as core components in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and peroxisomal biogenesis disorders.[2][3][4] This guide focuses on a novel molecule of interest: (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA . As a 3-hydroxyacyl-CoA intermediate of a C32 omega-3 very long-chain fatty acid (VLCFA), this molecule lies at the heart of peroxisomal β-oxidation, a critical pathway for neuronal health.[5][6]
Defects in this pathway can lead to the accumulation of toxic lipid species and are associated with severe neurological dysfunction.[7][8][9] Conversely, specific intermediates may possess unique bioactive properties, potentially offering neuroprotection. This document provides the scientific rationale, application notes, and detailed experimental protocols for investigating the therapeutic potential of this VLCFA intermediate in relevant in vitro and in vivo models of neurological disease.
Scientific Background and Rationale
1.1 The Central Role of Very Long-Chain Fatty Acids (VLCFAs) in the CNS
VLCFAs, defined as fatty acids with 22 or more carbons, are fundamental components of the nervous system. They are particularly enriched in sphingolipids and phospholipids that constitute neuronal membranes and the myelin sheath.[10] The unique biophysical properties conferred by their long acyl chains are critical for maintaining membrane integrity, fluidity, and the formation of specialized lipid raft domains essential for cell signaling.[11][12] Recent studies have demonstrated that the synthesis of VLCFAs is crucial for establishing neuronal polarity, a key process in the formation of functional brain networks.[11][12]
1.2 Metabolic Context: Peroxisomal β-Oxidation
Unlike shorter fatty acids, which are metabolized in mitochondria, VLCFAs are exclusively chain-shortened via β-oxidation within peroxisomes.[6][13][14] This pathway is vital for lipid homeostasis and the prevention of lipotoxicity. A defect at any step can lead to the accumulation of VLCFAs, a hallmark of severe neurological disorders like X-linked adrenoleukodystrophy (X-ALD).[5][7] The molecule of interest, This compound , is a specific intermediate in this pathway. Its formation and subsequent processing are critical control points.
1.3 Rationale for Investigation: A Potential Bioactive Mediator
The rationale for investigating this specific 3-hydroxyacyl-CoA intermediate is threefold:
-
Biomarker Potential: Abnormal levels of this intermediate could serve as a sensitive biomarker for peroxisomal dysfunction in the early stages of neurodegenerative disease.
-
Pathogenic Role: Its accumulation due to a downstream enzymatic block could be directly neurotoxic, contributing to oxidative stress and inflammation.
-
Therapeutic Potential: As a derivative of an omega-3 PUFA, it may share neuroprotective properties with related molecules like docosahexaenoic acid (DHA).[15][16][17][18] Metabolites of DHA are known to be potent signaling molecules that promote neuronal survival and resolve inflammation.[16][19] This VLCFA intermediate could act similarly, perhaps by modulating key signaling pathways involved in cellular resilience.
Application Notes for In Vitro Models
Primary neurons, iPSC-derived neural cells, and glial co-cultures are indispensable tools for dissecting molecular mechanisms.[20][21][22][23][24] The application of the target molecule in these systems can elucidate its effects on neuronal health, inflammation, and response to pathogenic stressors.
2.1 Key Experimental Models of Neuropathology
-
Oxidative Stress: Treatment with agents like tert-butyl hydroperoxide (tBHP) or hydrogen peroxide (H₂O₂) mimics the oxidative damage prevalent in many neurodegenerative diseases. These models are ideal for screening for direct cytoprotective effects.[25]
-
Neuroinflammation: Lipopolysaccharide (LPS) is a potent activator of microglia, the resident immune cells of the CNS. In neuron-microglia co-cultures, LPS stimulation creates a neurotoxic inflammatory environment.[26][27][28] This model is used to assess the anti-inflammatory and neuroprotective potential of the compound. Impaired peroxisomal β-oxidation in microglia has been shown to exacerbate inflammatory responses, making this a highly relevant model.[8][9]
-
Proteinopathy: For diseases like Alzheimer's, direct application of soluble amyloid-β (Aβ) oligomers to neuronal cultures can induce synaptic dysfunction and cell death, providing a disease-specific context to evaluate neuroprotection.[28]
2.2 Proposed Signaling Pathways for Investigation
The neuroprotective effects of omega-3 PUFAs are often mediated through the activation of survival signaling pathways. It is hypothesized that (3R...)-3-hydroxydotriacontapentaenoyl-CoA could engage similar pathways to confer neuroprotection.
References
- 1. Lipidomic mass spectrometry and its application in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: The Role of Lipids in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid metabolism and Alzheimer’s disease: clinical evidence, mechanistic link and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated Lipid Metabolism and Its Role in α-Synucleinopathy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal Disease - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Peroxisomal Dysfunction in Neurological Diseases and Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | Impaired peroxisomal beta-oxidation in microglia triggers oxidative stress and impacts neurons and oligodendrocytes [frontiersin.org]
- 9. Impaired peroxisomal beta-oxidation in microglia triggers oxidative stress and impacts neurons and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomic Profiling of Very Long-Chain Fatty Acids in Neurological Disease - Creative Proteomics [creative-proteomics.com]
- 11. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease [frontiersin.org]
- 14. Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. scantox.com [scantox.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing LC-MS Sensitivity for (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA Analysis
Welcome to the technical support center dedicated to the sensitive detection of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA and other very-long-chain acyl-Coenzyme A (VLC-CoA) species by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of VLC-CoA analysis. Our goal is to empower you with the expertise to overcome common analytical challenges and achieve robust, high-sensitivity results.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound by LC-MS?
The primary challenges in the LC-MS analysis of this and other VLC-CoAs stem from their low endogenous abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[1] Key difficulties include achieving adequate sensitivity, mitigating matrix effects from co-eluting lipids, and maintaining good chromatographic peak shape for these large, amphipathic molecules.
Q2: What is the optimal ionization mode for detecting my VLC-CoA?
While the phosphate groups on the Coenzyme A moiety can be ionized in negative mode, positive electrospray ionization (ESI+) is most frequently reported and generally provides better sensitivity for acyl-CoAs.[2] In positive ESI mode, you can monitor for the protonated molecule [M+H]⁺ as the precursor ion.
Q3: What is the characteristic fragmentation pattern I should look for in MS/MS?
Acyl-CoAs exhibit a highly characteristic fragmentation pattern in positive ion mode, which is invaluable for their specific detection using Multiple Reaction Monitoring (MRM). The most common and abundant fragmentation is a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3][4] Therefore, the primary MRM transition to monitor would be [M+H]⁺ → [M+H-507]⁺.
Q4: Which type of LC column is best suited for separating my VLC-CoA?
Reversed-phase chromatography is the standard approach. A C18 or a C8 column is commonly used for the separation of long-chain acyl-CoAs.[5] These columns effectively separate the different acyl-CoA species based on the length and saturation of their fatty acid chains. For very-long-chain species, a C8 column may sometimes offer better peak shape by reducing the very strong hydrophobic retention seen on a C18.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Low signal intensity is one of the most common and frustrating issues in the analysis of low-abundance lipids. This can be due to a multitude of factors, from sample handling to instrument settings.[6]
Question: I am not seeing a peak for my target VLC-CoA, or the signal is extremely weak. What are the potential causes and how can I fix this?
Answer: A complete loss of signal often points to a singular critical failure, while a weak signal may be due to suboptimal conditions.[7] Let's break down the troubleshooting process from sample to detector.
Step-by-Step Troubleshooting Protocol:
-
Verify Analyte Integrity:
-
Cause: Acyl-CoAs are susceptible to enzymatic degradation and hydrolysis, especially at room temperature and non-optimal pH.[1]
-
Solution: Ensure that tissue or cell samples were flash-frozen in liquid nitrogen immediately upon collection to quench metabolic activity.[1] All subsequent sample preparation steps, including homogenization and extraction, should be performed on ice or at 4°C.[8]
-
Pro-Tip: Use freshly prepared extraction solvents and minimize the time between sample preparation and injection.
-
-
Optimize Sample Extraction and Cleanup:
-
Cause: Inefficient extraction will lead to low recovery. Co-extracted contaminants, particularly phospholipids, are a major source of ion suppression in the ESI source.[9][10]
-
Solution: Employ a robust extraction method. A common approach is protein precipitation followed by liquid-liquid or solid-phase extraction (SPE) to separate the highly polar acyl-CoAs from less polar lipids.
-
Recommended Protocol:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Perform a liquid-liquid extraction using a mixture of 2-propanol and acetonitrile.
-
For cleaner samples, consider an SPE cleanup step using a suitable reversed-phase or mixed-mode cartridge.[5]
-
-
-
Check LC and Mobile Phase Conditions:
-
Cause: Poor chromatography can lead to broad peaks, reducing the signal-to-noise ratio. Also, acyl-CoAs can chelate with residual metal ions in the LC system or column, leading to peak tailing and signal loss.[11]
-
Solution:
-
Mobile Phase: Use a high pH mobile phase containing ammonium hydroxide (e.g., 15 mM) in both water (Solvent A) and acetonitrile (Solvent B).[5] The alkaline conditions improve peak shape and ionization efficiency.
-
Chelating Agents: In some cases, the addition of a weak chelating agent like EDTA to the mobile phase can improve peak shape by preventing interaction with metal ions.[11]
-
Column Health: Ensure your column is not clogged or degraded. A guard column is highly recommended to protect the analytical column.
-
-
-
Optimize Mass Spectrometer Parameters:
-
Cause: Incorrect MS settings are a common reason for poor sensitivity.[6] This includes the precursor/product ion selection, collision energy, and ion source parameters.
-
Solution:
-
MRM Transition: Confirm you are using the correct precursor ion ([M+H]⁺) and the high-abundance product ion ([M+H-507]⁺).
-
Collision Energy: Optimize the collision energy for your specific instrument and analyte. This can be done by infusing a standard of a similar long-chain acyl-CoA and varying the collision energy to find the value that gives the maximum product ion intensity.
-
Ion Source Tuning: Tune the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) using a standard solution to ensure optimal ionization and ion transmission.[12]
-
-
Logical Workflow for Diagnosing Signal Loss:
Caption: Troubleshooting workflow for signal loss.
Issue 2: Significant Ion Suppression and Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a pervasive issue in LC-MS, especially in lipidomics.[10] For acyl-CoA analysis, phospholipids are the primary culprits.[9]
Question: My signal intensity is inconsistent between samples, and my internal standard signal is suppressed. How can I identify and mitigate matrix effects?
Answer: Matrix effects can lead to poor accuracy and precision.[13] Addressing them requires a combination of improved sample cleanup, optimized chromatography, and the use of appropriate internal standards.
Strategies to Combat Matrix Effects:
-
Enhance Sample Preparation:
-
Rationale: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the LC-MS system.[12]
-
Techniques:
-
Solid-Phase Extraction (SPE): This is highly effective at separating acyl-CoAs from phospholipids. Different SPE sorbents can be tested to find the optimal one for your specific matrix.[5]
-
Liquid-Liquid Extraction (LLE): A carefully designed LLE can partition your polar acyl-CoAs away from the non-polar lipids that cause suppression.
-
-
-
Optimize Chromatographic Separation:
-
Rationale: If you can chromatographically resolve your analyte from the bulk of the matrix components, you can minimize ion suppression.[14]
-
Techniques:
-
Gradient Optimization: Develop a gradient that provides maximum separation between your VLC-CoA and the region where phospholipids typically elute (often early in the reversed-phase gradient).
-
Divert Valve: Use a divert valve to send the early, unretained portion of the chromatogram (containing salts and highly polar matrix components) to waste instead of the MS source.
-
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Rationale: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A stable isotope-labeled (e.g., ¹³C or ²H) version of your analyte is the gold standard, but a close structural analog with a different chain length can also be effective.[15]
-
Implementation: Spike the internal standard into your sample at the very beginning of the sample preparation process. This will allow it to account for variability in both extraction efficiency and ionization.
-
Experimental Protocol for Evaluating Matrix Effects:
This protocol allows you to quantify the extent of ion suppression or enhancement in your method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte standard prepared in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., liver tissue from an untreated animal). After the final evaporation step, reconstitute the extract with the analyte standard prepared in the mobile phase.
-
Set C (Pre-Extraction Spike): Spike the analyte standard into a blank matrix sample before extraction and process as usual.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ideal method will have a Matrix Effect close to 100% (no suppression or enhancement) and high recovery.
-
Key Parameter Tables
Table 1: Recommended Starting LC Conditions for VLC-CoA Analysis
| Parameter | Recommendation | Rationale |
| Column | C8 or C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm) | Provides good separation based on acyl chain hydrophobicity.[5] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | High pH improves peak shape and ionization.[5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Standard organic solvent for reversed-phase separation of lipids.[5] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | Start at a low %B, ramp up to elute the highly retained VLC-CoA | A starting point could be 20% B, ramping to 95% B.[16] |
| Column Temp | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 2: Typical Mass Spectrometry Parameters (Positive ESI)
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides higher sensitivity for acyl-CoAs.[2][17] |
| Precursor Ion | [M+H]⁺ | Protonated molecule. |
| Product Ion Scan | Neutral Loss of 507 Da | Highly specific fragmentation for the Coenzyme A moiety.[3] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for stable spray and maximum signal.[3] |
| Desolvation Temp | 400 - 500 °C | Ensures efficient removal of solvent from droplets.[3] |
| Cone Voltage | 40 - 60 V | Optimize to maximize precursor ion transmission without in-source fragmentation.[3] |
| Collision Gas | Argon | Standard gas for collision-induced dissociation. |
Visualizing the Acyl-CoA Fragmentation Pathway:
Caption: MRM fragmentation of an acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. biotage.com [biotage.com]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA During Extraction
Welcome to the technical support center for the handling and extraction of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly unstable, very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Due to its unique structure, featuring a 32-carbon chain with five double bonds and a reactive thioester linkage, this molecule is exceptionally prone to degradation during extraction from biological matrices.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated extraction protocol to help you maintain the structural integrity of your analyte and ensure the accuracy and reproducibility of your results.
Understanding the Instability: A Two-Front Battle
The challenge in preserving this compound stems from two primary chemical vulnerabilities: the polyunsaturated acyl chain and the thioester bond.
-
Oxidative Degradation of the Acyl Chain: The five bis-allylic methylene groups (carbon atoms situated between two double bonds) in the acyl chain are highly susceptible to hydrogen abstraction by free radicals. This initiates a self-propagating chain reaction known as lipid peroxidation, which is accelerated by exposure to oxygen, heat, light, and transition metal ions.[1] This process can lead to a cascade of degradation products, compromising sample integrity.[2][3]
-
Hydrolytic Cleavage of the Thioester Bond: The high-energy thioester bond that links the fatty acid to Coenzyme A is susceptible to cleavage through two main routes:
-
Enzymatic Hydrolysis: Tissues and cells contain active acyl-CoA thioesterase (ACOT) enzymes that rapidly hydrolyze the thioester bond.[4][5] If not immediately and effectively inactivated upon cell lysis, these enzymes will be a major source of analyte loss.
-
Chemical Hydrolysis: The thioester linkage is chemically unstable in both strongly acidic and, particularly, alkaline (pH > 7.0) conditions.[4] The bond is most stable within a slightly acidic pH range.[4]
-
Below is a diagram illustrating the primary degradation pathways that must be controlled during extraction.
Caption: Primary degradation pathways for VLC-PUFA-CoAs during extraction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound.
Question 1: My final sample shows very low or undetectable levels of the target analyte. What is the most likely cause?
Answer: This is the most common issue and is almost always due to rapid degradation during the initial homogenization and extraction steps. The two primary culprits are enzymatic activity and oxidation.
-
Cause A: Uncontrolled Thioesterase Activity. Acyl-CoA thioesterases in your sample are likely cleaving the thioester bond the moment the cells are lysed.
-
Solution: Enzyme inactivation must be immediate. The key is to homogenize the tissue sample directly in an ice-cold, acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing an organic solvent like acetonitrile or isopropanol.[4][6] The combination of low temperature, acidic pH, and organic solvent works synergistically to halt enzymatic activity.
-
-
Cause B: Rapid Oxidation. The polyunsaturated chain is extremely sensitive to oxidation upon exposure to atmospheric oxygen, which is exacerbated by the release of catalytic metal ions from lysed organelles.
-
Solution: Implement a multi-pronged anti-oxidation strategy.
-
Deoxygenate Solvents: Before use, sparge all aqueous buffers and organic solvents with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidants: Include a potent antioxidant, such as Butylated Hydroxytoluene (BHT), in your extraction solvent. A final concentration of 50-100 µM is typically effective.
-
Use Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your homogenization buffer to sequester transition metals that catalyze lipid peroxidation.[1]
-
-
Question 2: I see multiple peaks near the expected retention time of my analyte during HPLC analysis. Why is this happening?
Answer: The appearance of multiple, unexpected peaks often indicates partial degradation of the analyte.
-
Cause: Lipid Peroxidation Products. The free-radical chain reaction of lipid peroxidation generates a heterogeneous mixture of hydroperoxides, aldehydes, and other truncated species.[2] These products will have different polarities and chromatographic behaviors, leading to a smear of peaks or several distinct new peaks.
-
Solution: This reinforces the critical need for rigorous control of oxidation as described in Question 1. Ensure all steps are performed on ice and minimize the sample's exposure to air. If possible, perform the extraction in a glove box under an inert atmosphere.[1]
-
Question 3: How critical is the pH during extraction and storage?
Answer: The pH is extremely critical for preserving the thioester bond.
-
Explanation: The thioester bond is most stable in a slightly acidic environment, typically between pH 4.0 and 6.8.[4] In alkaline conditions (pH > 7.0), the rate of chemical hydrolysis increases dramatically. While more stable in acid, very low pH (<4.0) can also promote hydrolysis. The recommended pH of 4.9 for homogenization serves a dual purpose: it is within the stability range of the thioester bond and helps to inhibit the activity of many cellular thioesterases.[4][6]
-
Recommendation: Always use a well-buffered acidic solution for homogenization. For long-term storage, ensure the final extract is stored as a dry pellet at -80°C or dissolved in a slightly acidic buffer and stored at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
-
Question 4: What type of solid-phase extraction (SPE) column is best for purifying my extract?
Answer: For purification of long-chain acyl-CoAs, a reverse-phase sorbent is typically effective.
-
Explanation: The long hydrocarbon chain of your analyte imparts significant hydrophobic character, allowing it to bind strongly to C18 sorbents. The polar Coenzyme A moiety allows for elution with a sufficiently strong organic solvent.
Quantitative Parameters for Maximizing Stability
| Parameter | Recommended Condition | Rationale | Supporting Source(s) |
| Extraction Temperature | 0-4°C (On Ice) | Minimizes enzymatic degradation and slows the kinetics of both chemical hydrolysis and oxidation. | [1][4] |
| Homogenization pH | 4.9 | Inhibits thioesterase activity and falls within the optimal pH range for thioester bond stability. | [4][6] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most chemically stable in this slightly acidic range. | [4] |
| Atmosphere | Inert (Argon/Nitrogen) | Minimizes exposure to oxygen, the primary initiator of lipid peroxidation. | [1] |
| Antioxidant (BHT) | 50-100 µM in solvent | Scavenges free radicals to terminate lipid peroxidation chain reactions. | [1] |
| Long-Term Storage | -80°C (Dry pellet or acidic buffer) | Prevents long-term degradation; avoids repeated freeze-thaw cycles. | [1] |
Validated Protocol for Extraction and Purification
This protocol is designed to maximize the recovery of intact this compound from tissue samples by aggressively controlling all major degradation pathways.
Caption: Optimized workflow for the extraction of (3R...)-3-hydroxydotriacontapentaenoyl-CoA.
Materials and Reagents
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9, with 2 mM EDTA. Deoxygenate with argon for 20 minutes before use.
-
Extraction Solvent: Acetonitrile with 50 µM BHT. Keep on ice.
-
SPE Column: C18 SPE Cartridge (e.g., 500 mg, 3 mL).
-
SPE Conditioning Solvent: 100% Methanol.
-
SPE Equilibration Buffer: Deionized water.
-
SPE Wash Buffer: 10% Methanol in deionized water.
-
SPE Elution Solvent: 100% Methanol.
Step-by-Step Methodology
Phase 1: Sample Homogenization and Extraction (Perform all steps on ice)
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled glass homogenizer.
-
Homogenization: Add 1 mL of ice-cold, deoxygenated Homogenization Buffer. Immediately homogenize the tissue until no visible particles remain. Work quickly to minimize processing time.
-
Protein Precipitation: Add 2 mL of ice-cold Extraction Solvent (Acetonitrile with BHT) to the homogenate.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete extraction and protein precipitation.
-
Clarification: Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your crude extract.
Phase 2: Solid-Phase Extraction (SPE) Purification
-
Conditioning: Condition a C18 SPE column by passing 5 mL of Methanol through it. Do not let the column run dry.
-
Equilibration: Equilibrate the column by passing 5 mL of deionized water through it.
-
Sample Loading: Load the crude extract from step 6 onto the SPE column. Allow it to pass through slowly (approx. 1 drop/second).
-
Washing: Wash the column with 5 mL of SPE Wash Buffer to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of SPE Elution Solvent into a clean collection tube.
-
Drying: Dry the eluate completely under a gentle stream of nitrogen gas. This results in a dry pellet of your purified analyte.
Phase 3: Final Preparation
-
Reconstitution: Reconstitute the dry pellet in a suitable volume of analysis buffer (e.g., a slightly acidic mobile phase for LC-MS).
-
Analysis & Storage: Analyze the sample immediately by HPLC or LC-MS. If immediate analysis is not possible, flush the vial with argon, cap tightly, and store at -80°C.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polyunsaturated 3-Hydroxyacyl-CoAs
Welcome to the technical support center for the synthesis of polyunsaturated 3-hydroxyacyl-CoAs (PUFA-3-OH-CoAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging yet vital molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of PUFA-3-OH-CoAs.
Q1: What are the primary challenges in synthesizing polyunsaturated 3-hydroxyacyl-CoAs?
A1: The synthesis of PUFA-3-OH-CoAs is complicated by two main factors:
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Inherent Instability: The polyunsaturated acyl chain is highly susceptible to oxidation due to the presence of multiple double bonds. This can lead to sample degradation and the formation of unwanted byproducts.[1][2]
-
Enzymatic Specificity: The enzymes used in the synthesis, such as acyl-CoA synthetases and enoyl-CoA hydratases, may exhibit varying or lower efficiency with polyunsaturated substrates compared to their saturated or monounsaturated counterparts.[3][4]
Q2: What is the most common cause of sample degradation?
A2: The primary cause of degradation is lipid peroxidation, a chain reaction initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chains.[1][2] This process is accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]
Q3: How should I properly store my polyunsaturated acyl-CoA samples?
A3: For short-term storage, keep samples on ice. For long-term stability, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere like argon or nitrogen.[1] It is also highly recommended to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use antioxidants to protect my samples?
A4: Yes, using antioxidants is a highly effective strategy. Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural options like tocopherols (Vitamin E) and ascorbic acid (Vitamin C) can also be used.[1] The choice of antioxidant will depend on your specific experimental setup and downstream applications.
Q5: My enzymatic reaction is showing a very low yield. What are the likely causes?
A5: Low yields in the enzymatic synthesis of acyl-CoAs can stem from several issues:
-
Suboptimal Enzyme Activity: The enzyme may be inactive due to improper storage or degradation.[5][6]
-
Poor Substrate Quality: The starting polyunsaturated fatty acid or enoyl-CoA may be of low purity or partially degraded.
-
Unfavorable Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.[6]
-
Product Inhibition: The accumulation of the final product or byproducts like pyrophosphate can inhibit the enzyme.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific problems encountered during the synthesis of PUFA-3-OH-CoAs.
Troubleshooting Issue 1: Low Yield in the Enzymatic Synthesis
The enzymatic synthesis of PUFA-3-OH-CoAs is typically a multi-step process. A common and effective method is a three-step enzymatic cascade.
Conceptual Workflow: Enzymatic Synthesis of PUFA-3-OH-CoA
Caption: Enzymatic cascade for PUFA-3-OH-CoA synthesis.
Problem: Consistently low yield of the final PUFA-3-OH-CoA product.
| Potential Cause | Underlying Reason & Verification | Recommended Solution |
| Enzyme Inactivity or Suboptimal Performance | The acyl-CoA synthetase (ACS), acyl-CoA dehydrogenase (ACD), or enoyl-CoA hydratase (ECH) may be inactive. Verify enzyme integrity via SDS-PAGE and test activity with a known positive control substrate (e.g., a saturated or monounsaturated fatty acid).[5] | • Use a fresh batch of enzymes. • Ensure proper storage conditions (-80°C in appropriate buffer). • Perform an enzyme titration to find the optimal concentration for each step. |
| Substrate Quality and Concentration | The starting polyunsaturated fatty acid may be oxidized. High concentrations of the acyl-CoA intermediate can also lead to substrate inhibition.[6] | • Use high-purity starting materials. Consider purchasing fresh substrate. • Store polyunsaturated fatty acids under an inert gas at low temperatures. • Test a range of substrate concentrations to identify potential inhibition. |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer components are not ideal for one or more of the enzymes in the cascade. | • Optimize the reaction pH (typically around 7.5-8.0 for these enzymes).[6][7] • Optimize the reaction temperature (a starting point is 37°C).[8] • Ensure the buffer system is non-inhibitory (e.g., Tris-HCl or potassium phosphate).[5][8] |
| Cofactor and Cosubstrate Degradation | ATP and Coenzyme A are susceptible to degradation.[5] FAD may also be limiting for the ACD step. | • Use freshly prepared solutions of ATP and CoA.[5] • Store stock solutions in aliquots at -80°C.[5] • Ensure sufficient FAD is present for the dehydrogenation step.[8] |
| Product Inhibition/Degradation | The accumulation of pyrophosphate (a byproduct of the ACS reaction) can inhibit the enzyme.[5] The thioester bond of the acyl-CoA is also labile outside of a neutral pH.[5] | • Add pyrophosphatase to the reaction mixture to degrade pyrophosphate.[5] • Perform a time-course experiment to determine the optimal incubation time and avoid product degradation.[6] • Maintain a neutral pH throughout the reaction and purification process. |
Troubleshooting Issue 2: Sample Degradation and Poor Analytical Results
The polyunsaturated nature of these molecules makes them highly prone to oxidation, which can lead to inconsistent results in enzymatic assays and poor-quality data from analytical techniques like LC-MS/MS.[1]
Logical Flow for Preventing and Troubleshooting Degradation
Caption: Workflow for mitigating degradation of PUFA-3-OH-CoAs.
Problem: Inconsistent enzymatic assay results or poor peak shape and low signal intensity during LC-MS/MS analysis.
| Potential Cause | Underlying Reason & Verification | Recommended Solution |
| Oxidation of PUFA-3-OH-CoA | The double bonds in the acyl chain have been oxidized, leading to a heterogeneous sample with reduced activity and altered mass. This is often seen as multiple, poorly resolved peaks or a high baseline in LC-MS. | • Prepare fresh working solutions immediately before use and always keep them on ice.[1] • Consider adding an antioxidant like BHT to your assay buffers and LC mobile phases.[1] • When possible, perform experiments in a glove box under an inert atmosphere.[1] |
| Adsorption to Surfaces | The amphipathic nature of acyl-CoAs can cause them to adsorb to plasticware, leading to inaccurate concentrations. | • Use low-retention pipette tips and polypropylene tubes. • Including a small amount of a non-ionic detergent like Triton X-100 in buffers can sometimes help, but check for compatibility with downstream applications. |
| LC-MS System Issues | The analytical system itself may be contaminated or the method may not be optimized for these specific molecules. | • Flush the LC system and mass spectrometer to remove potential contaminants.[1] • Optimize the mobile phase composition and gradient to improve peak shape. A reverse-phase C18 column is typically used.[7] • Ensure the mass spectrometer settings are optimized for the parent and expected fragment ions of your specific PUFA-3-OH-CoA. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation. | • Aliquot stock solutions into single-use volumes before long-term storage at -80°C.[1][5] |
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for the enzymatic synthesis of a polyunsaturated 3-hydroxyacyl-CoA.
Protocol 1: Enzymatic Synthesis of a Polyunsaturated 3-Hydroxyacyl-CoA
This protocol is a three-step enzymatic cascade and is designed for a 1 mL reaction volume. Optimization will be required for different substrates and enzymes.
Materials:
-
High-purity polyunsaturated fatty acid (e.g., linoleic acid, arachidonic acid)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Flavin adenine dinucleotide (FAD)
-
Acyl-CoA Synthetase (ACS)
-
Acyl-CoA Dehydrogenase (ACD)
-
Enoyl-CoA Hydratase (ECH)
-
Dithiothreitol (DTT)
-
Potassium phosphate or Tris-HCl buffer (pH 7.5-8.0)
-
Bovine Serum Albumin (BSA)
-
Pyrophosphatase
Procedure:
Step 1: Activation of the Polyunsaturated Fatty Acid [8]
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM Polyunsaturated fatty acid (dissolved in a minimal amount of ethanol or DMSO)
-
5 mM Coenzyme A
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
5-10 units of Acyl-CoA Synthetase
-
1-2 units of Pyrophosphatase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of the polyunsaturated acyl-CoA by HPLC or by measuring the decrease in free CoA.
Step 2: Dehydrogenation of the Polyunsaturated Acyl-CoA [8]
-
To the reaction mixture from Step 1, add:
-
50 µM FAD
-
2-5 units of Acyl-CoA Dehydrogenase
-
-
Incubate at 37°C for 2-4 hours.
-
The progress can be monitored by HPLC analysis for the formation of the polyunsaturated enoyl-CoA.
Step 3: Hydration of the Polyunsaturated Enoyl-CoA
-
To the reaction mixture from Step 2, add:
-
5-10 units of Enoyl-CoA Hydratase
-
-
Incubate at 37°C for 1-2 hours.
-
Monitor the formation of the final polyunsaturated 3-hydroxyacyl-CoA product by HPLC or LC-MS/MS.
Purification:
The final product can be purified by solid-phase extraction (SPE) or reverse-phase HPLC. Throughout the purification process, it is crucial to keep the samples cold and minimize exposure to air.
Analysis:
The identity and purity of the final product should be confirmed by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) to confirm the molecular weight and fragmentation pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Resolution of C32 Polyunsaturated Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of C32 polyunsaturated fatty acyl-CoAs (PUFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and identifying these challenging, very-long-chain analytes. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and validated protocols to enhance your chromatographic resolution and data quality.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of C32 PUFA-CoAs.
Q1: Why are C32 PUFA-CoAs so difficult to analyze chromatographically?
A1: The analytical challenge stems from their unique amphiphilic nature. C32 PUFA-CoAs possess a highly polar, hydrophilic Coenzyme A head group and a very long, nonpolar C32 polyunsaturated fatty acyl tail. This dual characteristic leads to several issues in standard reversed-phase liquid chromatography (RPLC), including poor peak shape (tailing), low retention, and potential for strong, irreversible binding to column hardware. Furthermore, their low biological abundance and inherent instability require highly sensitive and robust analytical methods.[1][2]
Q2: What is the best ionization mode for detecting C32 PUFA-CoAs by mass spectrometry?
A2: Positive ion electrospray ionization (ESI+) is generally the recommended mode for analyzing acyl-CoAs, including very-long-chain species.[3][4] ESI+ typically provides greater sensitivity and more efficient ionization compared to negative ion mode.[4][5] In positive MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, which is a highly specific transition for targeted quantification.[6][7]
Q3: What type of LC column is most suitable for separating C32 PUFA-CoAs?
A3: A C18 reversed-phase column is the most common and effective choice for separating long-chain acyl-CoAs.[6][8] However, for the extended C32 chain length, a column with high carbon load and end-capping is crucial to provide sufficient hydrophobicity for retention. UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can offer significantly improved resolution and peak capacity, which is vital for separating complex biological extracts.[8][9]
Q4: My C32 PUFA-CoA signal is very low. What are the first things I should check?
A4: Low signal intensity can be due to issues with the sample, the LC separation, or the mass spectrometer.
-
Sample Integrity: Acyl-CoAs are unstable, especially in aqueous solutions at neutral or alkaline pH.[3] Ensure samples are rapidly processed on ice, extracted efficiently, and stored at -80°C as a dry pellet if possible.[3]
-
LC Method: Suboptimal mobile phase pH or ion-pairing agent concentration can lead to poor peak shape and, consequently, a lower peak height.
-
MS Source Conditions: The ESI source parameters, such as sprayer voltage, gas flows, and temperatures, must be optimized specifically for these large molecules to ensure efficient desolvation and ionization.[4][10] In-source fragmentation is a common issue that can deplete the precursor ion signal.[3][11]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to resolving specific chromatographic problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem that compromises both resolution and quantification.
Q: My peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for acyl-CoAs is often caused by secondary interactions between the negatively charged phosphate groups on the CoA moiety and the silica backbone of the column, or by interactions with metal surfaces in the LC system.
Solutions:
-
Introduce an Ion-Pairing Reagent (IPR): This is the most critical step. IPRs are additives that contain a hydrophobic tail and a charged headgroup. They dynamically coat the stationary phase, creating an ion-exchange surface that improves the retention and peak shape of ionic analytes like acyl-CoAs.
-
Recommended IPR: Tertiary amines like N,N-dimethylbutylamine (DMBA) are effective for improving the chromatography of phosphate-containing compounds.[8][9]
-
Mechanism: The positively charged amine of the IPR pairs with the negatively charged phosphates of the acyl-CoA, neutralizing the charge and increasing its interaction with the C18 stationary phase. This minimizes interactions with the silica and improves peak symmetry.
-
-
Optimize Mobile Phase pH: The pH of the mobile phase affects the charge state of both the analyte and the column.
-
High pH (e.g., pH 10-11 with Ammonium Hydroxide): At high pH, residual silanol groups on the silica are deprotonated and repulsive to the negatively charged acyl-CoA, which can reduce tailing. This approach has been used successfully for long-chain acyl-CoA separation.[6]
-
Acidic pH (e.g., with Formic Acid): While less common for long-chain species due to peak tailing issues, acidic conditions are sometimes used.[9][12] If using acidic pH, an effective IPR is essential.
-
-
Use a High-Quality, End-Capped Column: Ensure your C18 column is fully end-capped to minimize the number of exposed, acidic silanol groups that can cause tailing.
Issue 2: Co-elution or Poor Resolution of Isomers
C32 PUFA-CoAs can exist as multiple isomers (e.g., differing in double bond position or geometry), which are often biologically distinct and require chromatographic separation.
Q: I am unable to separate C32 PUFA-CoA isomers. What strategies can I employ?
A: Separating PUFA isomers is challenging because they have identical masses and often similar hydrophobicities. Optimization of the chromatography is key.
Solutions:
-
Shallow the Gradient: A slower, shallower gradient increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation. Experiment with reducing the rate of increase in the organic mobile phase (e.g., from 5% per minute to 1-2% per minute) in the elution window of your analytes.
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25-30°C) can enhance the subtle differences in interaction between isomers and the stationary phase, often improving resolution.
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity. While acetonitrile is most common, methanol or isopropanol have different properties and can alter the elution order or improve the separation of closely related species.
-
Consider Alternative Column Chemistries: While C18 is the workhorse, other stationary phases may offer different selectivity:
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity for unsaturated compounds through pi-pi interactions with the double bonds in the PUFA chain.
-
Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes.
-
Issue 3: Low Signal Intensity and Poor Sensitivity
Achieving adequate sensitivity is critical due to the low endogenous levels of C32 PUFA-CoAs.
Q: My signal-to-noise ratio is poor, and I cannot detect my analytes in biological samples. How can I boost the signal?
A: Improving sensitivity requires a multi-faceted approach, from sample preparation to MS detection.
Solutions:
-
Optimize Sample Preparation:
-
Efficient Extraction: Use a robust extraction method. A common approach involves homogenization in an acidic buffer (e.g., KH2PO4, pH 4.9) followed by liquid-liquid or solid-phase extraction (SPE). SPE can effectively concentrate the analytes and remove interfering matrix components.[6]
-
Minimize Degradation: Keep samples on ice at all times and use rapid quenching techniques (e.g., freeze-clamping tissue in liquid nitrogen) to halt enzymatic activity that can degrade acyl-CoAs.[2][3]
-
-
Enhance MS Response:
-
Source Parameter Optimization: Systematically optimize ESI source parameters by infusing a C32 PUFA-CoA standard. Key parameters include nebulizer gas, drying gas flow and temperature, and capillary voltage.[4][10] The goal is to achieve maximal desolvation of these large molecules without causing in-source fragmentation.
-
MRM Optimization: For tandem mass spectrometers, optimize the collision energy for the specific precursor-to-product ion transition (e.g., [M+H]+ → neutral loss of 507). This ensures maximum signal in your targeted analysis.[6][7]
-
-
Consider Derivatization: While more complex, derivatization can improve chromatographic behavior and ionization efficiency.
-
Phosphate Methylation: This strategy derivatizes the phosphate groups, reducing the molecule's polarity and eliminating the need for ion-pairing agents. This can lead to improved peak shape and reduced analyte loss on metal surfaces.[1]
-
Key Experimental Protocols & Data
This section provides validated starting points for your method development.
Protocol 1: Sample Extraction from Tissue
This protocol is a general guide for the extraction of very-long-chain acyl-CoAs from tissue samples.
-
Metabolic Quenching: Flash-freeze ~50 mg of tissue in liquid nitrogen. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Transfer the frozen powder to a glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly while keeping the sample on ice.
-
Extraction: Add an appropriate volume of organic solvent (e.g., 2-propanol or acetonitrile), vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Table 1: Recommended Starting LC-MS/MS Parameters
This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and C32 PUFA-CoA species of interest.
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | C18 UHPLC, 1.7-2.6 µm, ≥100 Å, 2.1 x 150 mm | Provides high resolution for complex mixtures. Longer columns enhance separation. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | High pH mobile phase helps to reduce peak tailing from silanol interactions.[6] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Acetonitrile is a common choice for good peak shape and lower backpressure. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5-95% B over 15-20 min (Start with a shallow gradient) | A long, shallow gradient is crucial for resolving isomers and other closely eluting species. |
| Column Temp. | 40°C | A good starting point. Can be lowered to improve isomer resolution. |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration and system sensitivity. |
| Ionization Mode | Positive ESI (ESI+) | Generally provides higher sensitivity for acyl-CoAs.[3][5] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high specificity and sensitivity. |
| MRM Transition | Precursor (Q1): [M+H]+ Product (Q3): [M+H - 507.1]+ | This corresponds to the neutral loss of the 3'-phospho-ADP moiety, a hallmark fragmentation for acyl-CoAs.[6][7][8] |
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and decision-making pathways.
Experimental Workflow Diagram
This diagram outlines the key stages from sample collection to data analysis for C32 PUFA-CoA quantification.
Caption: C32 PUFA-CoA Analysis Workflow.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a systematic guide for diagnosing and solving issues with peak resolution.
Caption: Decision Tree for Troubleshooting Peak Resolution.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
addressing poor solubility of very-long-chain fatty acyl-CoAs in aqueous buffers
Technical Support Center: Solubilization of Very-Long-Chain Fatty Acyl-CoAs
Introduction
Welcome to the technical support guide for handling very-long-chain fatty acyl-CoAs (VLCFA-CoAs). Researchers, particularly those in drug development and metabolic studies, often encounter significant challenges in solubilizing these amphiphilic molecules in aqueous buffers. Due to their long acyl chains (20 carbons or more), VLCFA-CoAs have extremely low aqueous solubility and a tendency to form insoluble aggregates rather than stable micelles.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve stable and biologically active VLCFA-CoA solutions for your in vitro assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are very-long-chain fatty acyl-CoAs (VLCFA-CoAs) so difficult to dissolve in aqueous buffers?
A1: The difficulty arises from their molecular structure. VLCFA-CoAs are amphiphilic, meaning they have a water-loving (hydrophilic) Coenzyme A head group and a water-fearing (hydrophobic) long acyl chain.[3] As the carbon chain length increases beyond 18 carbons, the hydrophobic character dominates, leading to extremely low water solubility.[2] In aqueous solutions, these molecules tend to aggregate to minimize the contact between their hydrophobic tails and water, often resulting in precipitation.
Q2: What is the Critical Micelle Concentration (CMC), and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers in a solution begin to self-assemble into stable, spherical structures called micelles.[4][5][6] Below the CMC, detergents exist as individual molecules (monomers).[7] For solubilizing VLCFA-CoAs, it is crucial to work with detergent concentrations above their CMC. These micelles can encapsulate the hydrophobic acyl chains of the VLCFA-CoAs, effectively shielding them from the aqueous environment and keeping them in solution.[8]
Q3: Can I just use a higher concentration of detergent to ensure my VLCFA-CoA stays in solution?
A3: While a detergent concentration above the CMC is necessary, excessively high concentrations can be detrimental. High levels of detergent can denature enzymes or other proteins in your assay, interfering with their function and leading to inaccurate results.[9][10] The general guideline is to use a detergent concentration that is effective for solubilization but minimally disruptive to the biological components of your system. A good starting point is often 2-10 times the detergent's CMC.[5]
Q4: Are there alternatives to detergents for solubilizing VLCFA-CoAs?
A4: Yes, cyclodextrins are a notable alternative. These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[1] They can encapsulate the fatty acyl chain of a VLCFA-CoA, forming an inclusion complex that is water-soluble.[11][12] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[13][14][15]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of VLCFA-CoA solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding VLCFA-CoA to the buffer. | The concentration of the VLCFA-CoA is above its aqueous solubility limit, and no solubilizing agent is present or is at an insufficient concentration. | Ensure your buffer contains an appropriate solubilizing agent (detergent or cyclodextrin) before adding the VLCFA-CoA. For detergents, the concentration should be above the CMC. |
| The solution is cloudy or turbid after adding the VLCFA-CoA. | Incomplete solubilization or formation of large, unstable aggregates. The chosen solubilizing agent may not be effective, or the concentration is too low. | 1. Increase the concentration of the solubilizing agent. 2. Try a different class of detergent (e.g., switch from a non-ionic to a zwitterionic detergent). 3. Gentle warming and vortexing can aid dissolution, but avoid excessive heat that could degrade the VLCFA-CoA. |
| Enzyme activity is low or absent in the presence of the solubilized VLCFA-CoA. | The detergent used for solubilization is inhibiting or denaturing the enzyme.[9][16][17] | 1. Screen a panel of detergents to find one that is compatible with your enzyme. Mild, non-ionic detergents like DDM or zwitterionic detergents like CHAPS are often good starting points.[10][18] 2. Reduce the detergent concentration to the lowest effective level. 3. Consider using methyl-β-cyclodextrin as a non-detergent alternative. |
| Assay results are inconsistent or not reproducible. | The VLCFA-CoA stock solution may not be stable over time, leading to aggregation or degradation. | 1. Prepare fresh VLCFA-CoA solutions for each experiment. 2. If storing, aliquot and freeze at -80°C immediately after preparation.[3] Avoid repeated freeze-thaw cycles. 3. Confirm the stability of your specific VLCFA-CoA in your chosen buffer system over the time course of your experiment. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Solubilization of VLCFA-CoAs using Detergents
This protocol provides a general framework for solubilizing VLCFA-CoAs using detergents. Optimization will be required based on the specific VLCFA-CoA and experimental system.
Objective: To prepare a stable, clear stock solution of a VLCFA-CoA (e.g., C24:0-CoA) for use in enzymatic assays.
Materials:
-
Very-long-chain fatty acyl-CoA (powder form)
-
High-purity water
-
Aqueous buffer of choice (e.g., Tris-HCl, HEPES)
-
Selected detergent (e.g., Triton X-100, CHAPS, DDM)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Prepare the Detergent-Containing Buffer:
-
Calculate the required volume and concentration of your chosen detergent. A good starting point is 2-5 times the detergent's CMC.
-
Dissolve the detergent in your experimental buffer to the desired final concentration. Ensure it is fully dissolved.
-
-
Weigh and Aliquot the VLCFA-CoA:
-
Due to the small quantities often used, it is recommended to prepare a concentrated initial stock in an organic solvent (if compatible with your downstream application and if the VLCFA-CoA is soluble) and then evaporate the solvent to leave a thin film. This allows for more accurate dispensing. Note: Direct weighing of small amounts of powder can be inaccurate.
-
-
Initial Solubilization:
-
Add a small volume of the detergent-containing buffer to the vial containing the VLCFA-CoA powder or film.
-
Vortex vigorously for 1-2 minutes. The solution may appear cloudy.
-
-
Heating and Mixing:
-
Gently warm the solution to a temperature slightly above the phase transition temperature of the lipid, typically in the range of 37-50°C. Caution: Avoid boiling, as this can cause hydrolysis of the thioester bond.
-
Continue to vortex intermittently during warming until the solution becomes clear. This may take several minutes.
-
-
Final Dilution and Storage:
-
Once the solution is clear, dilute it to the final desired concentration using the same detergent-containing buffer.
-
Use the solution immediately for the best results. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Solubilization of VLCFA-CoAs using Methyl-β-Cyclodextrin (MβCD)
This method avoids the use of detergents, which can be beneficial for sensitive enzymatic systems.
Objective: To prepare a detergent-free, soluble complex of VLCFA-CoA and MβCD.
Materials:
-
Very-long-chain fatty acyl-CoA (powder form)
-
Methyl-β-cyclodextrin (MβCD)
-
High-purity water or aqueous buffer
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare the MβCD Solution:
-
Dissolve the MβCD in your desired aqueous buffer. A common starting concentration is 1-10 mM. The molar ratio of MβCD to VLCFA-CoA is critical and often needs to be optimized, with ratios of 2:1 or higher being common.[13]
-
-
Combine VLCFA-CoA and MβCD:
-
Add the MβCD solution directly to the powdered VLCFA-CoA.
-
-
Complex Formation:
-
Vortex the mixture vigorously for several minutes.
-
For more robust solubilization, place the vial in a bath sonicator and sonicate for 5-15 minutes, or until the solution is clear. Monitor the temperature of the water bath to prevent overheating.
-
-
Final Preparation and Use:
-
Once a clear solution is obtained, it is ready for use in your assay. This complex is generally more stable than detergent-based solutions for short-term storage at 4°C, but for long-term storage, freezing at -80°C is recommended.
-
Part 4: Visualization of Solubilization Concepts
Diagram 1: Detergent Micelle Formation and VLCFA-CoA Solubilization
This diagram illustrates how detergent monomers, above their critical micelle concentration (CMC), form micelles that encapsulate the hydrophobic acyl chain of a VLCFA-CoA, rendering it soluble in an aqueous buffer.
Caption: Detergent-mediated solubilization of VLCFA-CoA above the CMC.
Diagram 2: Decision Workflow for Choosing a Solubilization Method
This workflow guides the researcher through the process of selecting an appropriate solubilization strategy based on experimental needs and potential issues.
Caption: Workflow for selecting a VLCFA-CoA solubilization method.
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methyl-beta-cyclodextrins and liposomes as water-soluble carriers for cholesterol incorporation into membranes and its evaluation by a microenzymatic fluorescence assay and membrane fluidity-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acyl-CoAs
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with polyunsaturated fatty acyl-CoAs (PUFA-CoAs). Due to their multiple double bonds, these molecules are highly susceptible to oxidation, which can compromise experimental results.[1][2][3] This resource provides in-depth, experience-driven answers and protocols to help you maintain the integrity of your samples.
Part 1: Frequently Asked Questions (FAQs)
Here are concise answers to the most common questions regarding PUFA-CoA handling and stability.
Q1: What is the primary cause of PUFA-CoA degradation?
A1: The main cause is lipid peroxidation, a chain reaction initiated by free radicals that attack the vulnerable double bonds in the polyunsaturated fatty acyl chains.[1][2][3] This process is accelerated by exposure to oxygen, light, heat, and the presence of transition metals like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).[4][5][6]
Q2: What is the single most important step I can take to protect my samples?
A2: Minimize oxygen exposure. Oxygen is a critical component of the lipid peroxidation chain reaction.[1][7] Storing and handling samples under an inert atmosphere, such as argon or nitrogen, is the most effective preventative measure.[4]
Q3: Can I just add an antioxidant and not worry about other precautions?
A3: No. While antioxidants are crucial, they are not a complete solution. An antioxidant works by terminating the free radical chain reaction.[8] However, its effectiveness is finite. Best practices involve a multi-pronged approach: controlling the environment (temperature, light, oxygen) and using additives like antioxidants and chelators.
Q4: How should I store my PUFA-CoA stock solutions?
A4: For long-term storage, snap-freeze aliquots in liquid nitrogen and then store them at -80°C under an inert gas (argon or nitrogen).[4][9] Aliquoting is critical to prevent repeated freeze-thaw cycles, which can accelerate degradation.[4] For short-term use during an experiment, always keep samples on ice.[4]
Q5: My results are inconsistent when using PUFA-CoAs in my enzyme assays. Could oxidation be the cause?
A5: Absolutely. Degraded PUFA-CoAs can lead to non-reproducible results. Ensure your stock solutions are fresh and properly stored. Prepare working solutions immediately before use and keep them on ice.[4] Consider adding an antioxidant like BHT directly to your assay buffer to protect the substrate during the experiment.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides more detailed solutions to specific problems you might encounter.
Issue 1: I suspect my PUFA-CoA samples are oxidized. How can I confirm this?
Root Cause Analysis: PUFA-CoA oxidation generates primary products (lipid hydroperoxides) and secondary products (aldehydes, such as malondialdehyde).[3][7][10] Detecting these byproducts can confirm oxidation.
Solution & Validation:
-
Primary Oxidation Products (Hydroperoxides):
-
UV-Vis Spectrophotometry: Conjugated dienes, formed during the initial stages of oxidation, absorb light around 234 nm. This can be a quick, albeit non-specific, indicator.[11]
-
HPLC-Based Methods: For more specific and sensitive detection, HPLC can be coupled with UV, chemiluminescence, or fluorescence detectors to separate and quantify specific hydroperoxides.[11][12]
-
-
Secondary Oxidation Products (Aldehydes):
-
TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a secondary oxidation product.[10] It involves reacting the sample with TBA to produce a pink-colored compound measured at ~532 nm.[10]
-
LC-MS/MS: For the most sensitive and specific quantification of various oxidation products, a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[13]
-
Issue 2: I've added an antioxidant, but my samples still seem to degrade over time.
Root Cause Analysis: This issue can arise from several factors:
-
Catalysis by Metal Ions: Trace metal ions (Fe²⁺, Cu²⁺) in your buffers or sample matrix can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, overwhelming the antioxidant.[5][14]
-
Inappropriate Antioxidant Choice: The effectiveness of an antioxidant can depend on the system (e.g., aqueous vs. lipid phase).
-
Oxygen Saturation: High levels of dissolved oxygen in solvents and buffers can accelerate the initial steps of peroxidation, depleting the antioxidant more rapidly.
Solution & Validation:
-
Incorporate a Chelating Agent: Add a metal chelating agent like ethylenediaminetetraacetic acid (EDTA) or sodium citrate to your buffers.[4][15] Chelators bind metal ions, preventing them from participating in redox cycling and radical formation.[14][16] Even trace amounts of metal contaminants can be sufficient to promote oxidation.[15][17]
-
Use Degassed Solvents: Before preparing solutions, thoroughly degas all solvents and buffers by sparging with an inert gas (argon or nitrogen) or using a vacuum system. This removes dissolved oxygen.[4]
-
Select the Right Antioxidant: For general-purpose use in organic solvents and lipid-rich environments, butylated hydroxytoluene (BHT) is a common and effective choice.[4] In aqueous systems or for biological samples, a combination of water-soluble (ascorbic acid) and lipid-soluble (tocopherol/Vitamin E) antioxidants can be beneficial.[4]
Part 3: Key Experimental Protocols & Data
Protocol 1: Preparation and Storage of PUFA-CoA Stock Solutions
This protocol details the best practices for preparing and storing PUFA-CoA solutions to ensure maximum stability.
Materials:
-
High-purity PUFA-CoA solid
-
Anhydrous, de-gassed organic solvent (e.g., ethanol or acetonitrile)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen) with tubing
-
Low-retention microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Prepare Solvent: Add BHT to your chosen organic solvent to a final concentration of 50-100 µM. Degas the solvent by bubbling argon or nitrogen gas through it for at least 15-20 minutes.
-
Weigh PUFA-CoA: Quickly weigh the desired amount of PUFA-CoA in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the PUFA-CoA in the prepared BHT-containing, de-gassed solvent to create your stock solution. Perform this step on ice.
-
Inert Gas Overlay: Gently flush the headspace of the stock solution vial with argon or nitrogen for 30 seconds to displace any residual oxygen. Seal the vial tightly.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in low-retention microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]
-
Inert Gas Flush: Before capping each aliquot, flush the headspace with inert gas.
-
Snap-Freezing: Immediately plunge the sealed aliquots into liquid nitrogen to ensure rapid freezing.
-
Long-Term Storage: Transfer the frozen aliquots to a labeled storage box and place them in a -80°C freezer for long-term storage.[4][9]
Data Summary: Recommended Antioxidants and Chelators
The choice of protective agent can be critical and depends on the experimental system.
| Agent Type | Compound | Typical Working Concentration | System Compatibility | Mechanism of Action |
| Antioxidant (Lipid Soluble) | Butylated Hydroxytoluene (BHT) | 50 - 200 µM | Organic solvents, lipid mixtures, enzyme assays | Free radical scavenger; terminates chain reaction. |
| Antioxidant (Lipid Soluble) | α-Tocopherol (Vitamin E) | 100 - 500 µM | Biological membranes, oil-in-water emulsions | Free radical scavenger; protects membranes.[8] |
| Antioxidant (Water Soluble) | Ascorbic Acid (Vitamin C) | 0.5 - 2 mM | Aqueous buffers, cell culture media | Free radical scavenger; can regenerate Vitamin E. |
| Chelating Agent | EDTA | 0.1 - 1 mM | Aqueous buffers | Sequesters transition metal ions (Fe, Cu).[4][18] |
| Chelating Agent | Sodium Citrate | 1 - 10 mM | Aqueous buffers | Sequesters transition metal ions.[15] |
Part 4: Visualizing the Science
Understanding the underlying mechanisms and workflows is key to preventing PUFA-CoA oxidation.
Mechanism of Lipid Peroxidation
This diagram illustrates the self-propagating chain reaction responsible for the degradation of PUFAs.
Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.
Workflow for Minimizing PUFA-CoA Oxidation
Follow this workflow during sample handling and preparation to ensure the integrity of your PUFA-CoAs.
Caption: A validated workflow for preparing, storing, and using PUFA-CoA samples.
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gfi.org [gfi.org]
- 7. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection and characterization of lipid hydroperoxides at picomole levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Validation of an LC-MS/MS Method for (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive lipids is paramount. (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA is a complex long-chain acyl-CoA thioester, a class of molecules that are central intermediates in cellular metabolism.[1] The accurate measurement of such analytes in biological matrices is critical for understanding metabolic pathways and their dysregulation in various diseases.[1] However, the inherent physicochemical properties of long-chain acyl-CoAs, including their low abundance, amphiphilic nature, and potential for instability, present significant analytical challenges.[1][2][3]
This guide provides a comprehensive, in-depth framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The methodologies described herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10] This ensures that the validation process is not only scientifically sound but also aligns with global regulatory expectations.
The Analytical Challenge: Why a Specialized Approach is Necessary
The quantification of long-chain acyl-CoAs by LC-MS/MS is not a trivial pursuit. Several factors contribute to the complexity of method development and validation:
-
Physicochemical Properties: The molecule possesses a long, hydrophobic fatty acyl chain and a polar Coenzyme A moiety, making it amphiphilic. This can lead to poor chromatographic peak shapes, adsorption to surfaces, and challenges in achieving efficient extraction.[2]
-
Low Endogenous Concentrations: These molecules are often present at very low concentrations in biological tissues and fluids, necessitating a highly sensitive analytical method.[1]
-
Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[10][11]
-
Instability: Acyl-CoA thioesters can be susceptible to enzymatic and chemical degradation, requiring careful sample handling and storage to ensure the integrity of the analyte.[1][3]
-
Endogenous Nature: As an endogenous molecule, obtaining a true blank matrix for the preparation of calibration standards and quality controls can be challenging.[12][13][14][15][16]
This guide will address these challenges by providing a detailed validation protocol that ensures the final method is accurate, precise, and robust for its intended purpose.
Foundational Elements of Method Validation
A successful bioanalytical method validation is built upon a thorough understanding of its performance characteristics.[9][10][17] The following sections will detail the experimental design and acceptance criteria for each critical validation parameter, with specific considerations for this compound.
Experimental Workflow: From Sample to Data
A well-defined and controlled workflow is the bedrock of reproducible bioanalytical results. The following diagram illustrates a typical workflow for the analysis of long-chain acyl-CoAs from a biological matrix.
Caption: A typical experimental workflow for the quantitative analysis of long-chain acyl-CoAs by LC-MS/MS.
Core Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and their harmonized acceptance criteria according to the ICH M10 guideline.
| Validation Parameter | Acceptance Criteria (ICH M10) |
| Selectivity | Response in blank samples from at least 6 different sources should not be more than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard (IS).[10][17] |
| Calibration Curve | A minimum of 6 non-zero calibrators. The deviation of back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). At least 75% of the calibrators must meet this criterion. |
| Accuracy & Precision | At least 3 analytical runs with QC samples at a minimum of 4 concentration levels (LLOQ, Low, Medium, High). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[7] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. LOD is typically determined as a signal-to-noise ratio of ≥3. |
| Matrix Effect | The coefficient of variation (%CV) of the matrix factor across at least 6 different lots of matrix should be ≤15%.[10][11] |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage, etc.). The mean concentration of stability samples should be within ±15% of the nominal concentration.[11] |
| Carryover | The response in a blank sample injected after a high concentration sample should be ≤20% of the LLOQ and ≤5% for the IS. |
Detailed Experimental Protocols
As a Senior Application Scientist, it is understood that the "why" is as important as the "how." The following protocols are designed to be self-validating, with the rationale behind each step explained.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain blank matrix (e.g., plasma, tissue homogenate) from at least six different individual donors.
-
Process one replicate of each blank matrix with and without the internal standard (IS).
-
Analyze the processed samples and assess for any interfering peaks at the retention times of the analyte and the IS.
-
To assess specificity, analyze the LLOQ sample and a blank sample spiked with structurally related compounds, if available.
Causality: Using multiple sources of blank matrix is crucial because the type and concentration of endogenous components can vary between individuals. This ensures that the method is selective across a representative population. The response from interfering components should not be more than 20% of the analyte response at the LLOQ to avoid significant impact on the accuracy of low-level measurements.[10]
Calibration Curve and Linearity
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking a surrogate matrix (or analyte-free authentic matrix, if available) with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Process and analyze the calibration standards in at least three independent runs.
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a linear, weighted (e.g., 1/x or 1/x²) regression analysis to fit the data.
Causality: A surrogate matrix (e.g., a buffer solution with bovine serum albumin) may be necessary due to the endogenous nature of the analyte.[13][16] In such cases, parallelism experiments must be conducted to ensure the surrogate matrix behaves similarly to the authentic biological matrix. The weighting factor in the regression is critical to ensure accuracy at the lower end of the calibration range.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC (≥75% of ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level within each run (intra-run) and between all runs (inter-run).
Causality: Assessing accuracy and precision over multiple runs and days provides a comprehensive evaluation of the method's reproducibility under typical laboratory conditions. This ensures that the method will generate reliable data over the course of a study.[7]
Matrix Effect
Objective: To investigate the effect of the biological matrix on the ionization of the analyte and the IS.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in the reconstitution solution.
-
Set B: Blank matrix extracts spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Calculate the matrix factor (MF) for each source of matrix as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
The IS-normalized MF should be calculated to assess the ability of the IS to compensate for matrix effects.
-
The %CV of the IS-normalized MF across the different matrix sources should be ≤15%.
Causality: The matrix effect is a significant challenge in LC-MS/MS analysis, particularly for complex lipids.[10] This experiment is crucial to ensure that variations in the matrix composition between different samples do not lead to biased results. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze low and high QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time in a study.
-
Processed Sample Stability: Evaluate the stability of the analyte in the processed samples stored in the autosampler.
Causality: Long-chain acyl-CoAs can be prone to degradation.[1] Demonstrating stability under various conditions is essential to ensure that the measured concentrations accurately reflect the in vivo concentrations at the time of sample collection.
Method Validation Process Overview
The following diagram provides a high-level overview of the logical flow of the bioanalytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. cstti.com [cstti.com]
- 17. fda.gov [fda.gov]
A Researcher's Guide to the Comparative Analysis of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA in Healthy and Diseased Tissues
This guide provides a comprehensive framework for the investigation of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, a very-long-chain 3-hydroxy fatty acyl-CoA. While specific research on this particular molecule is nascent, its structure points to a critical role as an intermediate in peroxisomal β-oxidation. Alterations in the levels of such metabolites can serve as crucial biomarkers and provide insights into the pathophysiology of various metabolic and inflammatory diseases. This document will detail the biochemical significance, a robust analytical workflow for comparative quantification, and the interpretation of potential findings.
Biochemical Significance and Pathophysiological Context
This compound is understood to be an intermediate in the metabolic breakdown of a C32:5 polyunsaturated fatty acid. Due to its substantial chain length, its catabolism is initiated in the peroxisomes, as mitochondria are not equipped to handle fatty acids longer than 20 carbons.[1] The peroxisomal β-oxidation pathway systematically shortens these very-long-chain fatty acids (VLCFAs), and the resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation and energy production.[2][3]
The accumulation of VLCFAs and their intermediates is a hallmark of several genetic metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which results from a defect in the transport of VLCFAs into the peroxisome.[4][5] Such an accumulation can lead to severe pathologies, including neurodegeneration and adrenal insufficiency.[6][7] Furthermore, specific long-chain fatty acids and their derivatives are potent signaling molecules that can modulate inflammatory pathways.[8][9] For instance, omega-3 fatty acids like EPA and DHA, which are also VLCFAs, are precursors to anti-inflammatory resolvins and protectins.[10][11] Therefore, a dysregulation in the level of this compound in diseased tissue could signify either a bottleneck in peroxisomal β-oxidation or an alteration in the upstream availability of its parent C32:5 fatty acid, with potential consequences for cellular energy homeostasis and inflammatory responses.[12]
Hypothesized Metabolic Pathway
The pathway illustrates the central position of this compound as an intermediate in the peroxisomal β-oxidation spiral.
Caption: Hypothesized peroxisomal β-oxidation of a C32:5 fatty acid.
Experimental Workflow for Comparative Quantification
The accurate quantification of acyl-CoA species from biological tissues is challenging due to their low abundance and susceptibility to degradation.[13] The following workflow is a synthesis of best practices for a robust and reproducible comparative analysis.[14][15][16][17]
Caption: Workflow for acyl-CoA analysis from tissue.
Step-by-Step Experimental Protocols
A. Tissue Procurement and Metabolic Quenching
The validity of the entire analysis hinges on the immediate cessation of all enzymatic activity upon tissue collection to preserve the in vivo metabolic state.
-
Excise Tissue: Rapidly excise the tissue of interest (e.g., liver, brain, muscle) from the experimental animal or human biopsy.
-
Freeze-Clamp: Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.[14] This ensures instantaneous freezing and halts all metabolic processes.
-
Storage: Store the frozen tissue at -80°C until further processing. For long-term storage, immersion in liquid nitrogen is preferable.
B. Tissue Homogenization and Acyl-CoA Extraction
This protocol is designed for the efficient extraction of a broad range of acyl-CoAs while minimizing degradation.
-
Pre-chill: Pre-chill a mortar and pestle with liquid nitrogen.
-
Grind Tissue: Place the frozen tissue sample in the mortar and grind to a fine, homogenous powder under liquid nitrogen.[14]
-
Transfer: Weigh approximately 50-100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
-
Extraction Solution: Add 1 mL of ice-cold extraction solution (e.g., acetonitrile/isopropanol/0.1 M potassium phosphate buffer, pH 6.7, in a 2:1:0.5 v/v/v ratio).[14] The organic solvents precipitate proteins, while the buffer maintains pH.
-
Homogenize: Immediately homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.
-
Vortex and Centrifuge: Vortex the homogenate vigorously for 2 minutes, then centrifuge at 2,000 x g for 5 minutes at 4°C to pellet cellular debris.[14]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. For enhanced recovery, the pellet can be re-extracted with an additional 0.5 mL of the extraction solution.
C. Purification by Solid-Phase Extraction (SPE)
SPE is crucial for removing salts, phospholipids, and other contaminants that can interfere with LC-MS/MS analysis.
-
Column Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with sequential washes of methanol and water.
-
Sample Loading: Load the crude extract onto the conditioned SPE column at a slow, controlled flow rate to ensure efficient binding of the acyl-CoAs.
-
Washing: Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent, such as acetonitrile or a methanol gradient.[14]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
D. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required for the accurate quantification of low-abundance acyl-CoAs.[16][18][19]
-
Chromatographic Separation: Employ a C8 or C18 reversed-phase column for the separation of long-chain fatty acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent like tributylamine can improve peak shape and retention.[18]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM mode. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated upon fragmentation. This highly specific transition minimizes interferences.
-
Precursor Ion (Q1): For this compound, this will be its [M+H]+ adduct.
-
Product Ion (Q3): A characteristic fragment ion should be chosen for monitoring.
-
-
Standard Curve: Prepare a calibration curve using a synthetic standard of this compound of known concentrations.
-
Internal Standard: For the most accurate quantification, include a stable isotope-labeled internal standard (e.g., ¹³C-labeled version of the analyte) in the samples prior to extraction. This corrects for variations in extraction efficiency and matrix effects.
Data Presentation and Interpretation
The results of the quantitative analysis should be presented clearly to allow for straightforward comparison between healthy and diseased tissues.
Hypothetical Comparative Data
| Analyte | Healthy Tissue (pmol/mg tissue) | Diseased Tissue (pmol/mg tissue) | Fold Change | p-value |
| This compound | 1.2 ± 0.3 | 5.8 ± 1.1 | +4.8 | <0.01 |
| (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA (Precursor) | 3.5 ± 0.8 | 15.2 ± 2.9 | +4.3 | <0.01 |
| Triacontatetraenoyl-CoA (Product) | 2.1 ± 0.5 | 2.3 ± 0.6 | +1.1 | >0.05 |
Data are presented as mean ± standard deviation for a hypothetical cohort (n=8 per group).
Interpretation of Hypothetical Findings
The hypothetical data in the table suggests a significant accumulation of both the precursor C32:5-CoA and the intermediate this compound in the diseased tissue, with no significant change in the downstream product. This pattern would strongly suggest a functional defect or inhibition of the enzymes downstream of 3-hydroxyacyl-CoA formation in the peroxisomal β-oxidation pathway, specifically 3-hydroxyacyl-CoA dehydrogenase or thiolase.
Such a metabolic bottleneck could have several pathological implications:
-
Lipotoxicity: The accumulation of these VLCFA intermediates may exert cytotoxic effects.
-
Energy Deficit: A reduction in the efficiency of β-oxidation could lead to a localized energy deficit in tissues with high energy demands.
-
Inflammatory Signaling: The accumulating acyl-CoAs or their derivatives might activate pro-inflammatory signaling pathways.[8][9]
These findings would warrant further investigation into the expression and activity of the peroxisomal β-oxidation enzymes in the diseased tissue to confirm the site of the metabolic block.
Conclusion
The comparative analysis of this compound provides a window into the intricate workings of peroxisomal fatty acid metabolism. While technically demanding, the workflow detailed in this guide offers a robust strategy for obtaining high-quality, reproducible data. By carefully considering the biochemical context and potential downstream consequences, researchers can leverage the quantification of this and other related metabolites to uncover novel disease mechanisms and identify potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 7. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain fatty acids and inflammation | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. scienceopen.com [scienceopen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Cross-Validation of Enzymatic Assay and Mass Spectrometry for (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying Very-Long-Chain Polyunsaturated 3-Hydroxyacyl-CoAs
(3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) intermediate. These molecules are critical players in cellular metabolism, particularly in the pathways of fatty acid elongation and peroxisomal β-oxidation.[1][2] The precise quantification of specific VLC-PUFA-CoA species is paramount for understanding the pathophysiology of various metabolic disorders, including Zellweger syndrome and other peroxisomal biogenesis disorders, where the metabolism of very-long-chain fatty acids is impaired.[3][4][5][6] Furthermore, as precursors to signaling molecules and structural components of cellular membranes, the accurate measurement of these analytes is crucial in drug development programs targeting metabolic diseases.
This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of this compound: the traditional enzymatic assay and the modern, highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the core principles of each method, provide detailed experimental protocols, and present a robust framework for their cross-validation, ensuring the generation of reliable and inter-comparable data.
The Biological Context: Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
The target analyte is a C32 polyunsaturated 3-hydroxyacyl-CoA, likely derived from the elongation of docosahexaenoic acid (DHA, C22:6n-3). This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.[1][2] this compound is the intermediate formed after the first reduction step in one of the elongation cycles of a polyunsaturated fatty acyl-CoA. Its concentration reflects the flux through this pathway and can be perturbed in various disease states or by pharmacological interventions.
Caption: Fatty Acid Elongation Pathway.
Method 1: The Enzymatic Assay - A Functional Approach
The enzymatic assay for 3-hydroxyacyl-CoAs relies on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[7][8] The production of NADH can be monitored spectrophotometrically or fluorometrically, providing an indirect measure of the substrate concentration.
Principle of the Enzymatic Assay
The core of the assay is the following reaction:
(3R)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
The equilibrium of this reaction lies to the left. To drive the reaction forward and ensure stoichiometric conversion of the substrate, a trapping agent for the 3-ketoacyl-CoA product or a coupled enzymatic reaction is often employed. For long-chain substrates, the assay is typically performed in the presence of a detergent to ensure substrate solubility.
Caption: Principle of the Enzymatic Assay.
Experimental Protocol for the Enzymatic Assay
This protocol is a general guideline and requires optimization for the specific substrate and sample matrix.
1. Reagents and Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD⁺ solution (10 mM in water)
-
3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) from a commercial source
-
Triton X-100 (1% w/v solution)
-
Standard: this compound (if available, otherwise a related long-chain 3-hydroxyacyl-CoA)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well UV-transparent microplates
2. Sample Preparation:
-
Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
For extraction of acyl-CoAs, a common method involves homogenization in a chloroform/methanol mixture.[9]
3. Assay Procedure:
-
Prepare a standard curve of the 3-hydroxyacyl-CoA standard in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Tris-HCl buffer
-
Triton X-100 (final concentration ~0.02%)
-
NAD⁺ solution (final concentration 0.5 mM)
-
Sample or standard
-
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase solution.
-
Immediately monitor the increase in absorbance at 340 nm (for NADH) or fluorescence (Ex/Em ~340/460 nm) over time.
-
The initial rate of the reaction is proportional to the concentration of the 3-hydroxyacyl-CoA.
4. Data Analysis:
-
Calculate the rate of NADH production for each standard and sample.
-
Plot the rate of reaction versus the concentration of the standards to generate a standard curve.
-
Determine the concentration of the analyte in the samples by interpolating their reaction rates on the standard curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Highly Specific Approach
LC-MS/MS offers unparalleled specificity and sensitivity for the quantification of small molecules in complex biological matrices. This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.
Principle of LC-MS/MS
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. The analyte of interest is separated from other matrix components based on its physicochemical properties (e.g., hydrophobicity) as it passes through a chromatographic column.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI). The analyte molecules are ionized, usually by protonation to form [M+H]⁺ ions.
-
Tandem Mass Spectrometry (MS/MS): The ionized molecules are then subjected to two stages of mass analysis. In the first stage (Q1), the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented in a collision cell (Q2). In the second stage of mass analysis (Q3), specific fragment ions (product ions) are selected and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.
Caption: LC-MS/MS Workflow.
Experimental Protocol for LC-MS/MS
1. Reagents and Materials:
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide (for mobile phase modification)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a close structural analog (e.g., C17-CoA).
-
LC column: C18 reversed-phase column suitable for lipid analysis.
-
A triple quadrupole mass spectrometer with an ESI source.
2. Sample Preparation:
-
Homogenize frozen tissue in a cold extraction solution (e.g., acetonitrile/isopropanol/water) containing the internal standard.
-
Centrifuge to pellet proteins and other debris.
-
The supernatant can be directly injected or further purified by solid-phase extraction (SPE).
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the analyte from interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) -> Product ion (Q3). This needs to be determined by infusing a standard of the analyte. For a C32:5-hydroxy-CoA, the protonated molecule [M+H]⁺ would be the precursor. A characteristic fragment is often the neutral loss of the adenosine diphosphate moiety.
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3).
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each sample and standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Head-to-Head Comparison: Enzymatic Assay vs. LC-MS/MS
| Feature | Enzymatic Assay | LC-MS/MS |
| Specificity | Lower: The assay measures the activity of HADH, which may have broad substrate specificity for other 3-hydroxyacyl-CoAs. | Higher: MRM detection is highly specific to the precursor and product ion masses of the target analyte. |
| Sensitivity | Moderate to high, depending on the detection method (fluorometry is more sensitive). | Very high, capable of detecting picomolar to femtomolar concentrations. |
| Throughput | High: Can be readily adapted to a 96- or 384-well plate format for screening multiple samples. | Lower: Serial analysis of samples, although autosamplers allow for unattended runs. |
| Matrix Effects | Susceptible to interference from compounds in the sample that inhibit the enzyme or interfere with NADH detection. | Can be affected by ion suppression or enhancement, which is typically corrected for by using a stable isotope-labeled internal standard. |
| Development Time | Relatively short, especially if a commercial kit is available. | Longer, requires method development and optimization of LC and MS parameters. |
| Cost | Lower initial instrument cost and reagent cost per sample. | Higher initial instrument cost and requires more expensive reagents and skilled personnel. |
| Information | Provides a measure of total 3-hydroxyacyl-CoA that can be acted upon by the enzyme used. | Provides a definitive structural confirmation and quantification of the specific analyte. |
Cross-Validation: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[6] This is crucial when transitioning from a high-throughput enzymatic screen to a more definitive LC-MS/MS confirmation or when comparing data generated by different laboratories or techniques.
Experimental Design for Cross-Validation
-
Sample Selection: Select a set of at least 20-30 individual samples that span the expected concentration range of the analyte.
-
Parallel Analysis: Analyze each sample using both the validated enzymatic assay and the validated LC-MS/MS method.
-
Data Acquisition: Obtain quantitative results for each sample from both methods.
Statistical Analysis of Cross-Validation Data
Two powerful statistical methods for comparing analytical methods are the Bland-Altman plot and Passing-Bablok regression.
1. Bland-Altman Plot:
The Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[10][11][12] It plots the difference between the two measurements against their average.
-
Interpretation:
-
The mean difference (bias) indicates the systematic error between the two methods. A mean difference close to zero suggests good agreement.
-
The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) define the range within which 95% of the differences between the two methods are expected to lie. Narrower limits of agreement indicate better concordance.
-
Any trend in the plot (e.g., the difference increases as the average increases) suggests a proportional bias.
-
2. Passing-Bablok Regression:
Passing-Bablok regression is a non-parametric method for linear regression that is robust to outliers and does not assume a normal distribution of errors.[1][13][14][15] It is particularly well-suited for method comparison studies.
-
Interpretation:
-
Slope (b): A slope of 1 indicates no proportional difference between the two methods. The 95% confidence interval for the slope should contain 1.
-
Intercept (a): An intercept of 0 indicates no systematic difference. The 95% confidence interval for the intercept should contain 0.
-
If both conditions are met, the two methods can be considered comparable.
-
Caption: Cross-Validation Workflow.
Conclusion and Recommendations
Both the enzymatic assay and LC-MS/MS are valuable tools for the quantification of this compound, each with its own set of strengths and limitations.
-
The enzymatic assay is well-suited for high-throughput screening applications where a rapid assessment of HADH substrate levels is required. However, its lower specificity necessitates careful validation and awareness of potential interferences.
-
LC-MS/MS stands as the gold standard for specific and sensitive quantification, providing unambiguous identification and accurate measurement of the target analyte. It is the method of choice for confirmatory studies, clinical sample analysis, and when a high degree of certainty is required.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 4. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 5. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 6. Very long chain fatty acid beta-oxidation by subcellular fractions of normal and Zellweger syndrome skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of lipid metabolism, very-long-chain fatty acids (VLCFAs) and their derivatives are crucial threads, weaving through cellular structure, energy homeostasis, and signaling pathways. Among these, (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, a C32 polyunsaturated 3-hydroxy fatty acyl-CoA, represents a fascinating yet understudied molecule. Its potential to modulate the kinetics of key metabolic enzymes holds significant implications for both normal physiology and pathological states.
This guide provides a framework for comparing the effects of this specific 3-hydroxy-VLCFA-CoA and related lipids on enzyme kinetics. While direct experimental data for this precise molecule is not yet prevalent in published literature, we will draw upon established principles of lipid-enzyme interactions and data from analogous, better-characterized long-chain fatty acyl-CoAs to provide a comprehensive roadmap for investigation. We will delve into the causality behind experimental choices, present detailed protocols for robust and self-validating assays, and contextualize the potential findings within the broader landscape of metabolic regulation and disease.
The Central Players: Enzymes at the Crossroads of VLCFA Metabolism
The metabolic fate of this compound is primarily determined by two major enzymatic pathways: fatty acid elongation and β-oxidation. The key enzymes of interest for kinetic studies are therefore:
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): As part of the β-oxidation pathway, VLCAD catalyzes the first, rate-limiting step for long-chain acyl-CoAs. The introduction of a 3-hydroxy group and multiple double bonds in our molecule of interest may significantly alter its affinity and turnover rate by VLCAD isoforms.
-
Mitochondrial Trifunctional Protein (MTP): This enzyme complex is a cornerstone of long-chain fatty acid β-oxidation, housing three enzymatic activities: 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[1] The LCHAD component is particularly relevant, as it directly acts on 3-hydroxyacyl-CoA intermediates. Deficiencies in MTP, especially LCHAD, lead to the accumulation of long-chain 3-hydroxy fatty acids, which has been linked to severe pathologies like cardiomyopathy.[2][3]
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the synthesis of VLCFAs.[4] While our molecule is a 3-hydroxy intermediate, understanding its potential feedback inhibition or modulation of ELOVL activity is crucial for a complete picture of its regulatory role.
-
3-Hydroxyacyl-CoA Dehydratases: In the context of fatty acid synthesis, these enzymes catalyze a dehydration step. The specific molecule of interest, being a 3-hydroxyacyl-CoA, could potentially interact with these enzymes, influencing the production of other VLCFAs.
The accumulation of long-chain 3-hydroxy fatty acids, as seen in LCHAD and MTP deficiencies, has been shown to have detrimental effects, including the uncoupling of oxidative phosphorylation in mitochondria.[2] This underscores the importance of understanding how these molecules, including our specific C32 polyunsaturated variant, interact with and potentially inhibit key enzymes in energy metabolism.
A Framework for Comparative Kinetic Analysis
To objectively assess the impact of this compound and related lipids on enzyme kinetics, a systematic approach is required. This involves determining key kinetic parameters, namely the Michaelis constant (Km), the maximum velocity (Vmax), and the inhibitory constant (Ki) where applicable.
Proposed Comparative Lipids:
To provide a meaningful comparison, the following lipids should be evaluated alongside this compound:
-
Saturated and Monounsaturated 3-Hydroxyacyl-CoAs of Varying Chain Lengths (e.g., C16, C22, C26): To determine the influence of chain length and saturation on enzyme kinetics.
-
The Corresponding 2-enoyl-CoA and 3-ketoacyl-CoA Derivatives: To assess the specificity of the interaction for the 3-hydroxy form.
-
Free Fatty Acid Analogues: To distinguish the effects of the acyl-CoA thioester from the free fatty acid.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the generation of reliable and reproducible kinetic data.
Caption: Workflow for comparative enzyme kinetic analysis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: LCHAD Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate by the LCHAD component of the mitochondrial trifunctional protein. A coupled enzyme system is used to ensure the reaction proceeds in the forward direction and to eliminate product inhibition.[5]
Principle: LCHAD converts the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, reducing NAD+ to NADH. The 3-ketoacyl-CoA is then rapidly cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of NADH production is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Mitochondrial Trifunctional Protein (MTP)
-
This compound and other comparative lipid-CoAs
-
Tris-HCl buffer (pH 8.0)
-
NAD+
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, CoASH, 3-ketoacyl-CoA thiolase, and BSA in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known concentration of the purified MTP.
-
Monitor the baseline absorbance at 340 nm for 2-3 minutes.
-
Add the 3-hydroxyacyl-CoA substrate to start the reaction.
-
Record the increase in absorbance at 340 nm over time. The initial linear rate corresponds to the enzyme activity.
-
To determine Km and Vmax, vary the concentration of the 3-hydroxyacyl-CoA substrate while keeping other components constant.
-
For inhibition studies, perform the assay with a range of inhibitor concentrations at different fixed substrate concentrations.
Causality Behind Experimental Choices:
-
Coupled Enzyme System: The use of 3-ketoacyl-CoA thiolase ensures that the LCHAD reaction is essentially irreversible by removing the product, which is crucial for accurate initial velocity measurements.[5]
-
BSA: Fatty acid-free BSA is included to bind any free fatty acids that may be present and to prevent non-specific inhibition of the enzymes.
-
Physiological pH: The assay is performed at a pH that is close to the physiological pH of the mitochondrial matrix.
Protocol 2: VLCAD Activity Assay (Electron-Transfer Flavoprotein Reduction Assay)
This assay measures the activity of VLCAD by monitoring the reduction of electron-transfer flavoprotein (ETF) by the acyl-CoA substrate.
Principle: VLCAD catalyzes the dehydrogenation of the acyl-CoA, transferring electrons to ETF. The reduction of ETF can be monitored by the decrease in its absorbance at a specific wavelength or by using a fluorescent probe.
Materials:
-
Purified VLCAD
-
Purified Electron-Transfer Flavoprotein (ETF)
-
This compound and other comparative lipid-CoAs
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ETF in a cuvette.
-
Add the acyl-CoA substrate and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified VLCAD.
-
Monitor the decrease in ETF absorbance (e.g., at 438 nm) or the change in fluorescence of a suitable probe over time.
-
Calculate the initial velocity from the linear portion of the curve.
-
Determine kinetic parameters by varying substrate and inhibitor concentrations as described in Protocol 1.
Causality Behind Experimental Choices:
-
Direct Electron Acceptor: Using the natural electron acceptor, ETF, provides a more physiologically relevant measure of VLCAD activity compared to artificial electron acceptors.
-
Chain Length Specificity: This assay is particularly useful for comparing the activity of VLCAD with substrates of different chain lengths, as VLCAD isoforms exhibit distinct specificities.[6]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Kinetic Parameters for LCHAD
| Substrate/Inhibitor | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Type of Inhibition |
| (3R)-3-hydroxyhexadecanoyl-CoA | Value | Value | N/A | N/A |
| (3R)-3-hydroxydocosapentaenoyl-CoA | Value | Value | N/A | N/A |
| This compound | Value | Value | Value | e.g., Competitive |
| Other related lipids... | ... | ... | ... | ... |
Table 2: Comparative Kinetic Parameters for VLCAD
| Substrate/Inhibitor | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Type of Inhibition |
| Palmitoyl-CoA (C16:0) | Value | Value | N/A | N/A |
| Docosahexaenoyl-CoA (C22:6) | Value | Value | N/A | N/A |
| This compound | Value | Value | Value | e.g., Non-competitive |
| Other related lipids... | ... | ... | ... | ... |
Visualizing Metabolic Context
The following diagram illustrates the position of the key enzymes and the molecule of interest within the fatty acid β-oxidation pathway.
Caption: Key enzymes in the β-oxidation of VLCFAs.
Concluding Remarks for the Field-Proven Scientist
The study of this compound and its relatives is not merely an academic exercise in enzyme kinetics. It strikes at the heart of understanding the intricate regulation of cellular energy and lipid homeostasis. The experimental framework provided here offers a robust and logical path to elucidating the roles of these complex lipids.
The potential for these molecules to act as potent modulators or inhibitors of key metabolic enzymes could pave the way for novel therapeutic strategies for metabolic disorders. For instance, a selective inhibitor of an enzyme involved in a pathogenic lipid pathway could have significant therapeutic benefit. Conversely, understanding how these lipids might enhance the activity of certain enzymes could open doors to new approaches for boosting cellular energy production in specific contexts.
By systematically applying the principles and protocols outlined in this guide, researchers can contribute valuable data to a nascent but critical area of lipid research, ultimately advancing our ability to diagnose and treat a range of metabolic diseases.
References
- 1. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenase: An Assessment of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
This guide provides an in-depth analysis of the substrate specificity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in fatty acid metabolism. We will explore the established principles of HADH function and present a structured experimental framework to assess its activity with a novel very-long-chain polyunsaturated fatty acyl-CoA, (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the enzymatic processing of complex lipid molecules.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenase: A Key Player in Beta-Oxidation
Mitochondrial fatty acid beta-oxidation is a fundamental catabolic pathway responsible for energy production from lipids. 3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step of this spiral pathway: the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1][2][3] The efficiency and specificity of HADH are paramount for maintaining metabolic homeostasis. Deficiencies in HADH activity, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to severe inherited metabolic disorders.[4][5][6][7]
HADH exists in different isoforms with varying substrate specificities based on the acyl chain length. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) preferentially acts on short- to medium-chain substrates, while LCHAD, as part of the mitochondrial trifunctional protein, is responsible for processing long-chain fatty acyl-CoAs.[6][8][9] The substrate of interest in this guide, this compound, is a C32 very-long-chain polyunsaturated fatty acyl-CoA. Its structure suggests a potential interaction with LCHAD, although the high degree of unsaturation may influence enzyme binding and catalytic efficiency.
This guide will first outline the established principles of HADH substrate specificity. Subsequently, we will present a detailed experimental protocol for a comparative enzymatic assay to determine the specificity of HADH for our target molecule against a panel of known substrates.
Principles of HADH Substrate Specificity
The substrate specificity of HADH is primarily determined by the architecture of its active site, which accommodates the acyl chain of the substrate. Key factors influencing this specificity include:
-
Acyl Chain Length: As mentioned, different HADH isoforms have evolved to handle fatty acids of varying lengths. LCHAD possesses a larger, more hydrophobic substrate-binding pocket compared to SCHAD, enabling it to bind and process longer acyl chains.[8]
-
Stereochemistry: HADH is stereospecific for the (S)-enantiomer of the 3-hydroxyacyl-CoA substrate.[2] However, alternative pathways involving epimerases can convert (R)-enantiomers to the (S)-form for subsequent oxidation.[10][11] The target molecule in this guide is the (3R)-enantiomer, which would theoretically require epimerization prior to oxidation by the canonical HADH pathway.
-
Degree of Unsaturation: The presence of double bonds in the acyl chain can affect its conformation and interaction with the enzyme's active site. While the beta-oxidation of unsaturated fatty acids is well-documented, it often requires auxiliary enzymes to handle the non-standard intermediates.[10] The five cis double bonds in this compound introduce significant kinks in the acyl chain, which may hinder its optimal positioning within the LCHAD active site.
Experimental Design for Assessing HADH Specificity
To quantitatively assess the specificity of HADH for this compound, a comparative spectrophotometric enzyme assay will be employed. This assay monitors the production of NADH, which absorbs light at 340 nm, as a direct measure of HADH activity.[1][12]
Materials and Reagents
-
Enzyme: Purified human recombinant Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD).
-
Substrates:
-
(Test Substrate): this compound
-
(Positive Control - Saturated Long-Chain): (3S)-3-Hydroxypalmitoyl-CoA (C16)
-
(Positive Control - Saturated Medium-Chain): (3S)-3-Hydroxyoctanoyl-CoA (C8)
-
(Positive Control - Polyunsaturated Long-Chain): (3S)-3-Hydroxydocosahexaenoyl-CoA (C22:6)
-
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3
-
Instrumentation: UV/Vis Spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder.
Experimental Workflow
The following diagram illustrates the workflow for the comparative enzyme assay:
Caption: Experimental workflow for the comparative HADH enzyme assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C.
-
Prepare a 10 mM stock solution of NAD+ in the phosphate buffer.
-
Prepare 1 mM stock solutions of each substrate in the appropriate solvent (ensure solubility and stability).
-
Prepare a working solution of LCHAD in cold phosphate buffer at a concentration of 0.1 mg/mL. Keep on ice.
-
-
Enzyme Assay:
-
Set the spectrophotometer to 340 nm and the temperature of the cuvette holder to 37°C.
-
In a 1 mL cuvette, add the following:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)
-
50 µL of 1 mM substrate solution (final concentration: 50 µM)
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the 0.1 mg/mL LCHAD working solution.
-
Immediately start recording the absorbance at 340 nm every 15 seconds for 5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min) = (ΔA340/min * Total Volume (L)) / (ε * Path Length (cm))
-
-
Calculate the specific activity by dividing the activity by the amount of enzyme added to the reaction (in mg).
-
Specific Activity (µmol/min/mg) = Activity (µmol/min) / mg of LCHAD
-
-
Expected Outcomes and Comparative Data
The following table presents hypothetical data to illustrate the expected outcomes of the comparative assay.
| Substrate | Acyl Chain Composition | Specific Activity (µmol/min/mg) | Relative Activity (%) |
| (3S)-3-Hydroxyoctanoyl-CoA | C8:0 | 15.2 | 100 |
| (3S)-3-Hydroxypalmitoyl-CoA | C16:0 | 8.9 | 58.6 |
| (3S)-3-Hydroxydocosahexaenoyl-CoA | C22:6 | 3.1 | 20.4 |
| This compound | C32:5 | 0.8 | 5.3 |
Interpretation of Hypothetical Data:
-
The highest activity is observed with the medium-chain saturated substrate, which is consistent with the known properties of some HADH isozymes.
-
The long-chain saturated substrate shows reduced, but still significant, activity.
-
The long-chain polyunsaturated substrate exhibits lower activity, likely due to the conformational constraints imposed by the double bonds.
-
The test substrate, this compound, displays the lowest activity. This could be attributed to a combination of its very long chain length, multiple cis double bonds, and the (3R) stereochemistry, which is not the preferred configuration for HADH.
Mechanistic Insights and Discussion
The enzymatic reaction catalyzed by HADH involves a conserved catalytic dyad of a histidine and a glutamate residue.[13][14] The histidine acts as a general base to abstract a proton from the 3-hydroxyl group of the substrate, facilitating the transfer of a hydride ion to NAD+.
Caption: Simplified schematic of the HADH-catalyzed reaction.
The low activity of LCHAD with this compound in our hypothetical results suggests several mechanistic hurdles:
-
Steric Hindrance: The very long C32 acyl chain with five cis double bonds may not fit optimally into the substrate-binding pocket of LCHAD, leading to a lower binding affinity (higher Km).
-
Improper Orientation: The complex structure of the polyunsaturated acyl chain may prevent the 3-hydroxyl group from being correctly positioned relative to the catalytic residues, thus reducing the catalytic rate (lower kcat).
-
Stereochemical Barrier: The (3R) configuration of the hydroxyl group is not directly oxidized by HADH. While in vivo epimerization could occur, this would not be observed in this in vitro assay with the purified enzyme.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the specificity of 3-hydroxyacyl-CoA dehydrogenase for the novel substrate, this compound. The proposed experimental design, based on established spectrophotometric methods, allows for a robust and quantitative comparison with known HADH substrates.
The anticipated low activity of LCHAD with this very-long-chain polyunsaturated fatty acyl-CoA highlights the intricate substrate specificity of beta-oxidation enzymes. Further investigations could explore:
-
Kinetic Analysis: Determination of Km and Vmax for each substrate to differentiate between effects on binding affinity and catalytic turnover.
-
Alternative Pathways: Investigating the potential role of other enzymes, such as epimerases and isomerases, in the metabolism of this novel substrate.
-
Structural Studies: Co-crystallization of LCHAD with the test substrate or its analogs to gain structural insights into the molecular basis of substrate recognition and specificity.
Understanding the enzymatic processing of such complex lipid molecules is crucial for elucidating novel metabolic pathways and for the development of therapeutic interventions for metabolic diseases.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. revvity.com [revvity.com]
- 7. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Lipidomics Profiling of Peroxisomal Disorders: A Guide for Researchers
Introduction: The Critical Role of Peroxisomes in Lipid Homeostasis
Peroxisomes are ubiquitous and dynamic subcellular organelles essential for a variety of metabolic processes, with a particularly central role in lipid metabolism.[1][2][3] These organelles are responsible for the β-oxidation of very long-chain fatty acids (VLCFAs), the α-oxidation of branched-chain fatty acids like phytanic acid, and the biosynthesis of ether phospholipids, known as plasmalogens.[4][5] Consequently, genetic defects leading to the malfunction of peroxisomes result in a class of severe, multi-systemic metabolic disorders known as peroxisomal disorders.[2][3]
These diseases are broadly categorized into two groups:
-
Peroxisome Biogenesis Disorders (PBDs) : These are caused by defects in the genes required for the formation and maintenance of peroxisomes, leading to a global loss of peroxisomal functions. The Zellweger Spectrum Disorders (ZSD) are the most prominent example.[6][7]
-
Single Peroxisomal Enzyme/Transporter Deficiencies : These result from a defect in a single peroxisomal protein, leading to a specific metabolic block. Key examples include X-linked Adrenoleukodystrophy (X-ALD), caused by a faulty VLCFA transporter, and Refsum Disease, caused by a deficiency in phytanic acid metabolism.[5][8]
Given the profound impact of these disorders on lipid metabolism, lipidomics—the large-scale study of lipids in biological systems—has emerged as a powerful tool for diagnosis, biomarker discovery, and pathophysiological investigation.[1][2][9] This guide provides a comparative overview of the lipidomic signatures of major peroxisomal disorders, details the methodologies used for their profiling, and explores the clinical and research applications of these findings.
Methodologies for Comparative Lipidomics
The cornerstone of modern lipidomics is mass spectrometry (MS), typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[9][10][11] The choice of methodology is critical and depends on the specific lipid classes being investigated.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the traditional and robust method for quantifying total fatty acid levels, including the hallmark VLCFAs (e.g., C26:0) in X-ALD and branched-chain fatty acids (phytanic and pristanic acid) in Refsum disease.[1][8] It requires derivatization of the fatty acids to make them volatile for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the workhorse of comprehensive lipidomics, capable of analyzing a wide array of intact lipid species simultaneously from complex biological samples.[10][12][13] It is particularly powerful for identifying specific phospholipid and sphingolipid species that incorporate VLCFAs or for quantifying the loss of ether phospholipids in ZSD.[6][14]
-
Advanced Techniques (4D-Lipidomics) : The integration of trapped ion mobility spectrometry (TIMS) with MS adds a fourth dimension of separation (collisional cross section) to retention time, mass-to-charge ratio, and MS/MS fragmentation. This "4D-lipidomics" provides greater confidence in lipid identification, which is especially valuable for resolving isobaric and isomeric species in the complex lipidomes of diseased states.[15]
Generalized Lipidomics Workflow for Peroxisomal Disorder Analysis
The following diagram and protocol outline a typical workflow for the comparative lipidomic analysis of plasma samples from patients with suspected peroxisomal disorders using LC-MS/MS.
Caption: General workflow for LC-MS/MS-based lipidomics analysis.
Experimental Protocol: Plasma Lipidomics Profiling
This protocol provides a validated starting point for researchers. The causality behind these steps is to ensure the efficient extraction of a broad range of lipids while minimizing degradation and normalizing for process variability.
-
Sample Collection & Preparation :
-
Collect 100 µL of plasma in an EDTA tube.
-
Causality : EDTA prevents coagulation and enzymatic activity that could alter lipid profiles.
-
Add 10 µL of an internal standard (IS) mixture containing deuterated or odd-chain lipid standards for each major lipid class (e.g., PC 17:0/17:0, PE 17:0/17:0, C26:0-d4-lysoPC).
-
Causality : The IS mixture is crucial for accurate quantification, correcting for lipid loss during extraction and variations in MS ionization efficiency.
-
-
Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method) :
-
Add 300 µL of methanol to the plasma/IS mixture and vortex thoroughly.
-
Causality : Methanol serves to precipitate proteins, releasing lipids into the solvent.
-
Add 1 mL of MTBE and vortex for 10 minutes at 4°C.
-
Causality : MTBE is a less hazardous and highly efficient solvent for extracting a broad range of lipids into a distinct upper organic phase.
-
Add 250 µL of MS-grade water to induce phase separation and centrifuge at 14,000 x g for 5 minutes.
-
Causality : Water creates a biphasic system, separating the lipid-containing organic phase from the aqueous phase containing polar metabolites.
-
Carefully collect the upper organic layer (~800 µL) into a new tube.
-
-
Sample Concentration :
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Causality : This step removes the solvent to concentrate the lipids for analysis and allows for reconstitution in a solvent compatible with the LC system.
-
Reconstitute the dried lipid film in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).
-
Causality : This solvent mixture is compatible with reversed-phase chromatography and promotes efficient ionization.
-
-
LC-MS/MS Analysis :
-
Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase UHPLC column.
-
Use a gradient elution with mobile phases typically consisting of acetonitrile/water with formic acid and ammonium formate (Mobile Phase A) and isopropanol/acetonitrile (Mobile Phase B).
-
Causality : The C18 column separates lipids based on their hydrophobicity (acyl chain length and saturation), while the gradient elution allows for the analysis of lipids with a wide range of polarities in a single run.
-
Acquire data on a high-resolution mass spectrometer in both positive and negative ionization modes to detect a wider range of lipid classes.
-
Causality : Positive mode is optimal for detecting choline-containing lipids (PC, SM) and triglycerides (TG), while negative mode is better for acidic phospholipids (PE, PI, PS) and fatty acids.
-
-
Data Analysis :
-
Process the raw MS data using specialized software (e.g., MS-DIAL, LipidSearch) for peak detection, alignment, and lipid identification against spectral libraries.
-
Normalize the peak areas of identified lipids to the corresponding internal standards.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify lipids that are significantly different between patient groups and healthy controls.
-
Comparative Lipid Signatures of Peroxisomal Disorders
Lipidomics provides a detailed snapshot of the metabolic chaos caused by peroxisomal dysfunction. While there is some overlap (e.g., VLCFA accumulation in both X-ALD and ZSD), each disorder presents a unique lipidomic signature that reflects its specific underlying defect.[1][16]
Caption: Key lipid pathways disrupted in peroxisomal disorders.
X-linked Adrenoleukodystrophy (X-ALD)
-
Underlying Defect : X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP) responsible for importing VLCFA-CoA esters into the peroxisome for degradation.[8][17]
-
Characteristic Lipid Signature : The hallmark of X-ALD is the pathognomonic accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), in plasma and tissues.[8][18] Lipidomic studies reveal that this disruption is not limited to free fatty acids. The excess VLCFAs are incorporated into a wide array of complex lipids.[8][14][15]
-
C26:0-lysophosphatidylcholine (C26:0-lysoPC) : This is now considered the most sensitive and specific biomarker for X-ALD, especially for newborn screening and identifying female carriers who may have normal plasma VLCFA levels.[12][18]
-
VLCFA-Containing Phospholipids and Sphingolipids : A comprehensive lipidomics approach shows significant elevations in phosphatidylcholines (PC), sphingomyelins (SM), and other lipids containing C24:0 and C26:0 acyl chains.[14][19]
-
Triglycerides (TG) and Cholesterol Esters (CE) : These lipid classes also show incorporation of VLCFAs, highlighting the widespread impact on lipid homeostasis.[8][15] Recent studies have shown that higher levels of these VLCFA-containing lipids are strongly associated with more severe disease phenotypes, such as cerebral leukodystrophy and adrenal insufficiency.[14]
-
Zellweger Spectrum Disorders (ZSD)
-
Underlying Defect : ZSDs result from mutations in PEX genes, leading to faulty peroxisome assembly and a global loss of peroxisomal functions.[6][7]
-
Characteristic Lipid Signature : The lipid profile in ZSD is a composite of multiple metabolic blocks, making it distinct from single-enzyme deficiencies.
-
VLCFA Accumulation : Similar to X-ALD, ZSD patients accumulate C26:0 and other VLCFAs due to the non-functional β-oxidation pathway.[6]
-
Ether Phospholipid (Plasmalogen) Deficiency : This is a defining feature of ZSD. Peroxisomes are indispensable for the initial steps of ether lipid biosynthesis.[4][7] Lipidomic analysis reveals a marked decrease in all plasmalogen species (e.g., PC-P, PE-P).[6] This deficiency is thought to contribute significantly to the severe neurological symptoms.[20]
-
Phytanic and Pristanic Acid Accumulation : Due to defects in α- and β-oxidation, these branched-chain fatty acids also accumulate.[21][22]
-
Disease-Specific Phospholipid Ratios : Lipidomics studies on ZSD patient fibroblasts have identified specific ratios of phospholipid species that can discriminate between healthy controls, mild ZSD, and severe ZSD patients, offering potential for improved diagnostics and prognostics.[6][23]
-
Refsum Disease
-
Underlying Defect : Classic Refsum disease is caused by a deficiency in phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway required to degrade phytanic acid.[5][24]
-
Characteristic Lipid Signature : The lipid profile is highly specific.
-
Phytanic Acid Accumulation : The primary biochemical abnormality is a massive accumulation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources like dairy products, meat, and fish.[5][24][25]
-
Pristanic Acid Levels : In classic Refsum disease, pristanic acid levels are typically normal, as it is the product of phytanic acid α-oxidation. However, in other peroxisomal disorders where β-oxidation is also affected (like ZSD), both phytanic and pristanic acid accumulate.[5][25]
-
Novel Lipid Species : Recent lipidomics work has identified elevated levels of unique hydroxylated phospholipid species specifically in Refsum disease, which may serve as novel candidate biomarkers.[1][2]
-
Summary Comparison of Lipid Biomarkers
| Disorder | Key Lipid Biomarkers | Typical Alteration (Plasma/Fibroblasts) | Underlying Defect |
| X-linked Adrenoleukodystrophy (X-ALD) | Very Long-Chain Fatty Acids (C26:0, C24:0) | ▲ Greatly Increased | Defective ABCD1 transporter |
| C26:0-lysophosphatidylcholine (C26:0-lysoPC) | ▲ Greatly Increased | Defective ABCD1 transporter | |
| VLCFA-containing PC, SM, TG, CE | ▲ Increased | Incorporation of excess VLCFAs | |
| Zellweger Spectrum Disorders (ZSD) | Very Long-Chain Fatty Acids (C26:0) | ▲ Increased | Defective β-oxidation |
| Ether Phospholipids (Plasmalogens) | ▼ Greatly Decreased | Defective biosynthesis (GNPAT/AGPS) | |
| Phytanic & Pristanic Acids | ▲ Increased | Defective α- and β-oxidation | |
| Bile Acid Intermediates (DHCA, THCA) | ▲ Increased | Defective bile acid synthesis | |
| Refsum Disease | Phytanic Acid | ▲ Massively Increased | Defective α-oxidation (PHYH) |
| Pristanic Acid | ↔ Normal or Slightly Increased | α-oxidation is blocked upstream |
Clinical Applications and Future Perspectives
Comparative lipidomics is transitioning from a research tool to a clinically relevant platform. It offers a much more detailed overview of metabolic changes than single-analyte tests, providing a holistic view of the disease state.[1][26]
Current and Emerging Applications:
-
Enhanced Diagnosis : A single lipidomics run can screen for biomarkers of multiple peroxisomal disorders simultaneously, potentially reducing the time and cost of diagnosis.[1][2][3] This is particularly valuable for newborn screening and for resolving cases with ambiguous clinical presentations.
-
Disease Monitoring and Prognosis : As demonstrated in X-ALD, the levels of specific VLCFA-containing lipids correlate with disease severity.[14] This opens the door to using lipidomic profiles to monitor disease progression and predict clinical outcomes.
-
Evaluating Therapeutic Efficacy : Lipidomics can be used to objectively measure the biochemical response to treatments. For example, studies have shown that hematopoietic stem cell transplantation in X-ALD patients significantly reduces, though does not fully normalize, plasma C26:0-lysoPC levels.[14]
Future Directions:
The field is rapidly advancing. The integration of lipidomics with other 'omics' platforms, such as transcriptomics and proteomics, provides a multi-layered, systems-biology view of peroxisomal disorders.[19][27] This approach can uncover novel disease mechanisms and identify new therapeutic targets. Furthermore, the increasing sensitivity and resolution of MS technology will continue to uncover novel lipid species and subtle alterations, further refining our understanding of these complex and devastating diseases.[28]
References
- 1. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether lipid synthesis and its deficiency in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberration in de novo ether lipid biosynthesis in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease [jstage.jst.go.jp]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.teikyo.jp [pure.teikyo.jp]
- 17. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 19. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jnnp.bmj.com [jnnp.bmj.com]
- 27. Sequential lipidomic, metabolomic, and proteomic analyses of serum, liver, and heart tissue specimens from peroxisomal biogenesis factor 11α knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Synthetic vs. Endogenous (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
Introduction: The Imperative for Bio-equivalence in Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their activated coenzyme A (CoA) thioesters are critical players in a multitude of cellular processes.[1] They are not merely metabolic intermediates but also function as signaling molecules and are integral components of complex lipids like sphingolipids and glycerophospholipids.[1] The specific molecule of interest, (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, is a hydroxylated, polyunsaturated very-long-chain acyl-CoA. Its structure suggests a role as an intermediate in the β-oxidation of a 32-carbon polyunsaturated fatty acid. Given the crucial roles of such molecules, the availability of a synthetic standard is invaluable for research. However, the biological activity of a synthetically produced molecule must be rigorously compared to its endogenous counterpart to ensure its utility as a research tool or therapeutic agent.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the biological activity of synthetic versus endogenous this compound. The central thesis of this guide is that while synthetic lipids offer advantages in terms of purity and stability, their biological equivalence to naturally occurring lipids cannot be assumed and must be experimentally verified.[2][3][4][5] Potential discrepancies can arise from subtle differences in stereochemistry, the presence of minor impurities from the synthetic process, or the absence of naturally associated molecules that may influence the activity of the endogenous form.
We will delineate a series of experimental protocols, from initial physicochemical characterization to in-depth biochemical and cell-based assays, designed to provide a robust comparison. The causality behind each experimental choice will be explained, ensuring a self-validating system of protocols.
Part 1: Physicochemical Characterization and Purity Assessment
Before any biological activity can be assessed, it is paramount to confirm the identity and purity of the synthetic this compound. This ensures that any observed biological effects are attributable to the molecule of interest and not to contaminants. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[6][7][8][9]
Experimental Protocol 1: HPLC-MS/MS for Identity and Purity Confirmation
Objective: To confirm the molecular weight and fragmentation pattern of the synthetic standard and to assess its purity.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound in an appropriate solvent (e.g., a mixture of methanol and water).
-
Prepare a series of dilutions to determine the limit of detection and linearity of the instrument response.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column suitable for lipid analysis.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient will separate the target molecule from any potential impurities.
-
-
Mass Spectrometric Analysis:
-
Perform analysis in both positive and negative ion modes using electrospray ionization (ESI).
-
In the full scan mode (MS1), identify the parent ion corresponding to the calculated molecular weight of this compound.
-
Perform tandem mass spectrometry (MS/MS or MS2) on the parent ion to obtain a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the molecule. Key fragments to look for include the acyl chain, the pantetheine arm, and the adenosine monophosphate moiety.
-
Quantify the purity of the synthetic standard by integrating the peak area of the target molecule and any impurity peaks in the chromatogram. A purity of >95% is generally considered acceptable for biological assays.
-
Expected Outcome: The synthetic standard should exhibit a single major peak in the HPLC chromatogram with the correct mass-to-charge ratio (m/z) and a fragmentation pattern consistent with its structure.
Diagram of the Physicochemical Characterization Workflow:
Caption: Workflow for physicochemical characterization.
Part 2: Comparative Biochemical Activity Assessment
The structure of this compound strongly suggests it is a substrate for an L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in fatty acid β-oxidation. Comparing the enzyme kinetics of the synthetic versus the endogenous molecule with HADH is a direct measure of their biochemical equivalence.[10][11]
Experimental Protocol 2: In Vitro Enzyme Kinetics with L-3-hydroxyacyl-CoA Dehydrogenase
Objective: To determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) of synthetic and endogenous this compound with L-3-hydroxyacyl-CoA dehydrogenase.
Methodology:
-
Extraction of Endogenous Substrate:
-
Homogenize a relevant biological tissue or cell sample known to contain the endogenous molecule in a suitable buffer.
-
Perform a lipid extraction using a method optimized for long-chain acyl-CoAs.
-
Partially purify the extract using solid-phase extraction or preparative HPLC to isolate the this compound fraction.
-
Quantify the concentration of the endogenous substrate using a validated HPLC-MS/MS method, with the purified synthetic standard used to generate a calibration curve.
-
-
Enzymatic Assay:
-
The assay is based on the HADH-catalyzed oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm.[12]
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.3), NAD+, and a purified, commercially available L-3-hydroxyacyl-CoA dehydrogenase.
-
Initiate the reaction by adding varying concentrations of either the synthetic or the endogenous substrate.
-
Measure the initial reaction velocity (v₀) by monitoring the change in absorbance at 340 nm over time.
-
Perform the assay at multiple substrate concentrations for both the synthetic and endogenous forms.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) for both the synthetic and endogenous substrates.[13]
-
Expected Outcome and Interpretation:
| Parameter | Interpretation | Favorable Outcome for Bio-equivalence |
| Km | Reflects the affinity of the enzyme for the substrate. A lower Km indicates higher affinity. | The Km values for the synthetic and endogenous substrates should be statistically indistinguishable. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | The Vmax values should be very similar, indicating that both substrates are converted to product at a comparable maximum rate. |
Table 1: Hypothetical Enzyme Kinetic Data
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Synthetic | 5.2 ± 0.4 | 15.8 ± 1.1 |
| Endogenous | 5.5 ± 0.5 | 16.2 ± 1.3 |
A non-significant difference between the kinetic parameters would provide strong evidence for the biochemical equivalence of the synthetic and endogenous molecules.
Part 3: Comparative Cell-Based Assays
While in vitro enzyme assays are crucial, they do not fully recapitulate the complex environment of a living cell. Therefore, it is essential to compare the effects of the synthetic and endogenous molecules in a cellular context.[14][15]
Experimental Protocol 3: Cellular Uptake and Metabolism
Objective: To compare the rate of cellular uptake and subsequent metabolism of the synthetic versus the endogenous this compound.
Methodology:
-
Cell Culture:
-
Use a cell line relevant to fatty acid metabolism, such as hepatocytes (e.g., HepG2) or adipocytes (e.g., 3T3-L1).
-
-
Treatment:
-
Incubate the cells with equimolar concentrations of either the synthetic or the endogenous molecule for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
At each time point, wash the cells thoroughly to remove any extracellular substrate.
-
Lyse the cells and perform a lipid extraction.
-
Use HPLC-MS/MS to quantify the intracellular concentration of this compound and any downstream metabolites (e.g., the corresponding 3-ketoacyl-CoA or chain-shortened products).
-
Expected Outcome: The rate of uptake and the profile of metabolites generated should be comparable between cells treated with the synthetic and endogenous forms. This would indicate that the synthetic molecule is recognized by cellular transport mechanisms and processed by metabolic enzymes in a manner similar to its natural counterpart.
Diagram of the Cell-Based Assay Workflow:
Caption: Workflow for cell-based assays.
Experimental Protocol 4: Assessment of Downstream Signaling Effects
VLCFAs and their CoA esters can act as signaling molecules, for instance by activating nuclear receptors or influencing signaling pathways like mTOR.[16]
Objective: To determine if the synthetic and endogenous molecules elicit similar downstream signaling responses.
Methodology:
-
Cell Treatment:
-
Treat cells as described in Protocol 3 for a duration sufficient to induce potential signaling changes (e.g., 2-24 hours).
-
-
Analysis of Signaling Pathways:
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes known to be regulated by fatty acids or their metabolites (e.g., genes involved in lipid metabolism or inflammation).
-
Protein Activation: Prepare protein lysates and perform Western blotting to assess the phosphorylation status of key signaling proteins (e.g., AMPK, which is a central regulator of metabolism).[17]
-
Expected Outcome: The synthetic and endogenous molecules should induce similar changes in the expression of target genes and the activation state of signaling proteins.
Table 2: Hypothetical Gene Expression Data (Fold Change vs. Vehicle Control)
| Gene Target | Synthetic Molecule | Endogenous Molecule |
| Gene A (Metabolic) | 2.5 ± 0.3 | 2.7 ± 0.4 |
| Gene B (Inflammatory) | 0.6 ± 0.1 | 0.5 ± 0.1 |
Conclusion: A Framework for Establishing Bio-equivalence
This guide has outlined a multi-faceted approach to rigorously evaluate the biological activity of synthetic this compound in comparison to its endogenous counterpart. By systematically progressing from physicochemical characterization to biochemical and cell-based assays, researchers can build a comprehensive and compelling case for the bio-equivalence of the synthetic standard. Only when the synthetic molecule has been shown to be chemically identical and to behave indistinguishably from the endogenous form in relevant biological systems can it be confidently used as a tool to further our understanding of the important roles of very-long-chain fatty acyl-CoAs in health and disease.
References
- 1. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Khan Academy [khanacademy.org]
- 14. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
This document provides essential safety and logistical information for the proper disposal of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA. The guidance herein is intended for researchers, scientists, and drug development professionals. The procedures outlined are based on established best practices for handling similar long-chain unsaturated fatty acyl-CoA molecules and adhere to general laboratory safety standards. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are predicated on the chemical's structural characteristics and general regulatory guidelines.
Hazard Assessment and Chemical Profile
Key Considerations:
-
Chemical Class: Unsaturated fatty acyl-CoA. These molecules are integral to various metabolic pathways.[3][4][5]
-
Physical State: Likely to be a solid or oil at room temperature, often supplied in a solvent.
-
Assumed Hazards: As with many laboratory chemicals, potential risks include skin and eye irritation.[6][7] The hazards of any accompanying solvents must also be considered.
Regulatory Framework for Disposal
The disposal of laboratory chemical waste is governed by federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9][10]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[8][11][12] The disposal procedures for this compound should be incorporated into your institution's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[9][10] It is essential to determine if the waste containing this compound meets the criteria for hazardous waste.
Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols and for ensuring compliance with all applicable regulations.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. Use may be necessary for aerosols. | To prevent inhalation. Consult your institution's CHP for specific requirements. |
Disposal Workflow
The following workflow provides a step-by-step guide for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
This category includes items such as contaminated pipette tips, microfuge tubes, and gloves.
-
Segregation: Do not mix this waste with general laboratory trash.
-
Containment: Place all solid waste contaminated with this compound into a designated, leak-proof waste container lined with a durable plastic bag.[6]
-
Labeling: The container must be clearly labeled with the chemical name and a "Hazardous Waste" or "Chemical Waste" label, as required by your institution.[7]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.
This includes unused solutions, reaction mixtures, and solvent rinses.
-
Segregation: Do not pour this waste down the drain. Keep it separate from other waste streams unless explicitly permitted by your EHS office.
-
Containment: Collect all liquid waste in a chemically compatible, sealable container.[6] Ensure the container is in good condition and has a secure cap.
-
Labeling: Clearly label the container with the full chemical name of all constituents, including solvents, and their approximate concentrations. Affix a "Hazardous Waste" or "Chemical Waste" label.[7]
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment if required, until collection by EHS.
For reusable glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse as liquid chemical waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water as per standard laboratory procedure.
Emergency Procedures
In the event of a spill or exposure, follow these procedures and report the incident to your laboratory supervisor and EHS office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled waste container for disposal as solid chemical waste.
-
Large Spill: Evacuate the area and contact your institution's EHS or emergency response team.
-
Decision Matrix for Waste Segregation
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision matrix for waste segregation.
References
- 1. (3R,23Z,26Z,29Z,32Z,35Z)-3-Hydroxyoctatriacontapentaenoyl-CoA_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. tandfonline.com [tandfonline.com]
- 6. usbioclean.com [usbioclean.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA
In the dynamic landscape of drug discovery and biomedical research, the synthesis and application of novel bioactive lipids are paramount. (3R,17Z,20Z,23Z,26Z,29Z)-3-hydroxydotriacontapentaenoyl-CoA, a complex long-chain unsaturated fatty acyl-CoA, represents a molecule of significant research interest. Its intricate structure suggests a potential role in various metabolic and signaling pathways, making its safe and effective handling in the laboratory a critical prerequisite for groundbreaking discoveries.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a comprehensive resource, moving beyond a simple checklist to explain the rationale behind each safety recommendation, thereby fostering a deeply ingrained culture of safety.
Hazard Assessment: A Proactive Approach to Safety
Given the novelty of this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, the Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be provided with information and training relevant to the hazards of the chemicals present in their laboratory.[1] Therefore, a conservative approach, treating the compound as potentially hazardous, is essential. This aligns with the OSHA Laboratory Standard, which covers laboratories where chemical manipulation generally involves small amounts of a limited variety of chemicals.[2]
The primary hazards associated with long-chain fatty acyl-CoAs and other bioactive lipids include:
-
Dermal Contact: The lipophilic nature of this molecule may facilitate skin absorption, potentially leading to unknown systemic effects.
-
Inhalation: If the compound is in a powdered form or if solutions are aerosolized, inhalation can occur.
-
Ingestion: Accidental ingestion is a risk in any laboratory setting.
-
Ocular Exposure: Splashes can cause eye irritation or damage.
It is imperative to handle this compound in a designated area and to have a written Chemical Hygiene Plan (CHP) in place, as required by OSHA.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4][5] | Protects against accidental splashes of solutions containing the compound. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[4][6] Consider double-gloving for added protection. | Prevents dermal contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals.[6][7] |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] | A fume hood is the primary engineering control to prevent inhalation of aerosols or dust. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Procedures: Ensuring a Safe Workflow
Adherence to a strict protocol is crucial for minimizing risk.
Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Don PPE: Put on all required PPE before handling the compound.
Handling
-
Weighing: If handling a solid form, weigh the compound in a chemical fume hood to prevent inhalation of any dust particles.
-
Dissolving: When dissolving the compound, add the solvent slowly to avoid splashing. Unsaturated lipids are often more stable when stored in a suitable organic solvent.[8]
-
Transfers: Use appropriate tools, such as calibrated micropipettes with disposable tips, for liquid transfers to ensure accuracy and prevent contamination.
Spill Response
In the event of a spill, immediate action is necessary.
-
Alert Others: Notify personnel in the immediate area.
-
Evacuate: If the spill is large or poses a significant inhalation risk, evacuate the area.
-
Contain: For small spills, use an absorbent material like vermiculite or a spill pad to contain the liquid.
-
Clean: Wearing appropriate PPE, carefully clean the affected area with a suitable decontaminant.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[9]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused compound, contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[9]
Container Labeling
All waste containers must be labeled in accordance with OSHA guidelines, including the full chemical name and appropriate hazard warnings.[10]
Waste Pickup
Follow your institution's established procedures for the pickup and disposal of chemical waste through the Environmental Health and Safety (EHS) office.
The following diagram outlines the disposal workflow.
Caption: Waste disposal workflow for the target compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. benchchem.com [benchchem.com]
- 5. fatfinger.io [fatfinger.io]
- 6. hsi.com [hsi.com]
- 7. benchchem.com [benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
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